Mal-amido-(CH2COOH)2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c14-7(12(5-10(17)18)6-11(19)20)3-4-13-8(15)1-2-9(13)16/h1-2H,3-6H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKBLBPWMDGTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amido-(CH2COOH)2: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Mal-amido-(CH2COOH)2, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).
Chemical Structure and Identification
This compound, systematically named 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid , is a hydrophilic crosslinker. Its structure features a maleimide group at one end and a dicarboxylic acid moiety at the other, linked by an amide bond. The maleimide group provides reactivity towards sulfhydryl groups, while the dicarboxylic acid allows for conjugation to amine-containing molecules.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid[1] |
| Molecular Formula | C11H12N2O7[1] |
| Molecular Weight | 284.22 g/mol [1] |
| CAS Number | 207613-14-7[2] |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O[2] |
Physicochemical Properties
| Property | Value/Description | Source |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (83.33 mg/mL) | |
| XLogP3 | -0.8 | |
| Topological Polar Surface Area | 132 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Note: Some values are computationally predicted.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not widely published. However, its synthesis can be inferred from the general principles of organic chemistry, involving the reaction of 3-maleimidopropionic acid with iminodiacetic acid. The following represents a plausible synthetic route:
Logical Workflow for the Synthesis of this compound:
Caption: Plausible synthetic workflow for this compound.
Experimental Considerations:
-
Synthesis of 3-Maleimidopropionic Acid: This intermediate is typically synthesized by reacting maleic anhydride with β-alanine, followed by cyclization via dehydration.
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Amide Coupling: The final step involves the coupling of 3-maleimidopropionic acid with iminodiacetic acid. This reaction is usually facilitated by activating the carboxylic acid of 3-maleimidopropionic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester, which then reacts with the secondary amine of iminodiacetic acid.
Experimental Protocols for Bioconjugation
This compound is primarily used as a linker in the construction of Antibody-Drug Conjugates (ADCs). The following protocols are generalized from methodologies for similar maleimide-containing linkers and can be adapted for specific applications.
Two-Step Conjugation Protocol for ADC Formation
This protocol outlines the sequential conjugation of the linker to an antibody and then to a cytotoxic drug.
Workflow for Two-Step ADC Conjugation:
Caption: General workflow for the two-step conjugation of an ADC.
Step 1: Antibody-Linker Conjugation (Maleimide-Thiol Reaction)
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2).
-
Add a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing free sulfhydryl groups.
-
Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a phosphate buffer (pH 7.2) containing 1 mM EDTA.
-
-
Conjugation to the Linker:
-
Dissolve this compound in an organic solvent like DMF or DMSO to a concentration of 10 mM.
-
Add a 5-10 fold molar excess of the linker solution to the reduced antibody.
-
Incubate for 1-2 hours at room temperature with gentle mixing. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration to cap any unreacted maleimide groups.
-
Step 2: Drug Conjugation to the Antibody-Linker Intermediate (Amide Coupling)
-
Activation of the Carboxylic Acid:
-
In a separate reaction, activate the carboxylic acid groups of the antibody-linker conjugate by adding a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Conjugation to the Drug:
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Dissolve the amine-containing cytotoxic drug in an anhydrous solvent like DMF or DMSO.
-
Add the activated antibody-linker conjugate to the drug solution. A 3-5 fold molar excess of the drug is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification and Characterization:
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug and linker.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
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Role in Signaling Pathways and Mechanism of Action of ADCs
This compound does not directly participate in cellular signaling. Instead, it serves as a critical component of an ADC, facilitating the targeted delivery of a cytotoxic payload to cancer cells. The dipeptide linkage within some ADC linkers, for which this compound is an intermediate, is designed to be stable in the bloodstream but cleaved within the lysosomal compartment of the target cell.
Signaling Pathway of an ADC Utilizing a Cleavable Linker:
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Mechanism of Action:
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Targeting and Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
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Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
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Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
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Payload Release: The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the cytotoxic payload. Bivalent doxorubicin-dipeptides, for which this compound is an intermediate, are designed to be cleaved by lysosomal proteases.
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Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell, often by apoptosis.
Conclusion
This compound is a versatile and valuable tool for researchers and drug developers. Its heterobifunctional nature allows for the controlled and specific conjugation of biomolecules, making it a key component in the construction of sophisticated biotherapeutics like ADCs. Understanding its chemical properties and the methodologies for its use is essential for the successful design and synthesis of next-generation targeted therapies. Further research to establish a comprehensive experimental physicochemical profile and a standardized synthesis protocol would be of significant benefit to the scientific community.
References
Synthesis of Mal-amido-(CH2COOH)2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the intermediate Mal-amido-(CH2COOH)2, chemically known as N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)iminodiacetic acid. This bifunctional molecule, featuring a reactive maleimide group and two carboxylic acid moieties, is a valuable building block in the development of bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. The maleimide group allows for covalent linkage to thiol-containing molecules such as proteins and peptides, while the carboxylic acid groups can be further functionalized or used to enhance solubility.
Core Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of iminodiacetic acid with maleic anhydride to form the intermediate N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid (a maleamic acid derivative). Subsequent dehydration and cyclization of this intermediate yields the final maleimide product.
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Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of N-substituted maleimides from primary amines and maleic anhydride.[1]
Step 1: Synthesis of N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic Acid (Intermediate)
Materials:
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Iminodiacetic Acid
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Maleic Anhydride
-
Glacial Acetic Acid
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve iminodiacetic acid in a minimal amount of glacial acetic acid with gentle warming.
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Once a clear solution is obtained, allow it to cool to room temperature.
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In a separate beaker, dissolve an equimolar amount of maleic anhydride in glacial acetic acid.
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Slowly add the maleic anhydride solution to the iminodiacetic acid solution with continuous stirring.
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Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.
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The resulting solid intermediate, N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid, can be collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Synthesis of this compound (Final Product)
Materials:
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N-(2-carboxy-1-oxo-3-buten-1-yl)iminodiacetic acid (from Step 1)
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Acetic Anhydride
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Anhydrous Sodium Acetate
Procedure:
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To the dried intermediate from Step 1 in a clean, dry round-bottom flask, add acetic anhydride.
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Add a catalytic amount of anhydrous sodium acetate to the suspension.
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Heat the mixture with stirring to 60-70 °C for 2-3 hours. The solution should become clear as the reaction progresses.
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After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and unreacted reagents.
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The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol-water mixture).
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Dry the purified product under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected product.
Table 1: Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Iminodiacetic Acid | C4H7NO4 | 133.10 | 142-73-4 |
| Maleic Anhydride | C4H2O3 | 98.06 | 108-31-6 |
| This compound | C11H12N2O7 | 284.22 | 207613-14-7 |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Notes |
| Yield | 15-25% | Based on analogous reactions with amino acids.[1] Optimization of reaction conditions may improve yield. |
| Purity | >95% | After recrystallization. Purity should be confirmed by analytical methods. |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the maleimide protons (around 7.0 ppm) and singlets for the methylene protons of the iminodiacetic acid backbone. The chemical shifts will be influenced by the solvent used.
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¹³C NMR: Characteristic peaks for the carbonyl carbons of the maleimide and carboxylic acid groups, as well as the olefinic carbons of the maleimide ring and the methylene carbons of the iminodiacetic acid moiety are expected.
Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product (m/z for [M+H]⁺ ≈ 285.06).
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, as well as the C=C stretching of the maleimide ring are expected.
Logical Relationships in Synthesis
The synthesis of this compound involves a logical progression from starting materials to the final product, with a key intermediate stage. The success of the second step is contingent on the successful formation of the maleamic acid in the first step.
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Figure 2: Logical flow of the synthesis process.
References
The Core Mechanism of Mal-amido-(CH2COOH)2 in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Mal-amido-(CH2COOH)2, a heterobifunctional linker utilized in bioconjugation. The core of its utility lies in the maleimide group, which facilitates the covalent attachment of molecules to biomolecules, particularly proteins and peptides. This guide will delve into the chemistry of this reaction, factors influencing its efficiency, the stability of the resulting conjugate, and the role of its distinct structural features.
The Chemistry of Maleimide-Thiol Conjugation
The primary mechanism of action for this compound in bioconjugation is the highly selective reaction between its maleimide group and a thiol (sulfhydryl) group. This reaction, known as a Michael addition, is a cornerstone of bioconjugation due to its efficiency and specificity under mild conditions.
The maleimide group contains an electrophilic carbon-carbon double bond within a five-membered ring. This double bond is highly reactive towards nucleophiles, especially the thiolate anion (-S⁻), which is formed from the deprotonation of a thiol group (-SH). In proteins, the most common source of thiol groups is the side chain of cysteine residues.
The reaction proceeds via the nucleophilic attack of the thiolate on one of the carbons of the maleimide double bond. This leads to the formation of a stable, covalent thioether bond. The reaction is most efficient in a pH range of 6.5 to 7.5. Within this range, a sufficient concentration of the reactive thiolate anion is present, while minimizing the competing reaction with amine groups (like the side chain of lysine), which becomes more significant at higher pH levels. At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Structural Features of this compound
Beyond the reactive maleimide group, the "amido-(CH2COOH)2" portion of the linker contributes significantly to its properties and applications, particularly in the development of Antibody-Drug Conjugates (ADCs).
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Amido Group: The amide bond within the linker structure provides chemical stability.
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Di-Carboxylic Acid Moiety (- (CH2COOH)2): This feature imparts hydrophilicity to the linker. The presence of polar carboxyl groups can help to:
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Improve Solubility: Many cytotoxic payloads used in ADCs are hydrophobic. A hydrophilic linker can enhance the overall solubility of the ADC, reducing the propensity for aggregation.[1][2]
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Influence Pharmacokinetics: The hydrophilicity of the linker can impact the pharmacokinetic properties of the bioconjugate, potentially leading to lower systemic clearance.[1]
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Provide an additional conjugation site: The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines, allowing for further modification or the attachment of other molecules in a sequential or orthogonal conjugation strategy.
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Quantitative Data: Stability of Maleimide-Thiol Conjugates
The stability of the thioether bond formed is a critical factor for the in-vivo efficacy of bioconjugates. While generally stable, the succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to deconjugation.[3] This process is in competition with the hydrolysis of the succinimide ring, which results in a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[3] The rate of these reactions is influenced by the substituents on the maleimide nitrogen.
| Linkage Type | Condition | Half-life (t½) of Conjugate | Reference |
| N-Alkyl Maleimide Adduct | In presence of glutathione | 20 - 80 hours | |
| N-Aryl Maleimide Adduct | - | Significantly more stable due to accelerated hydrolysis | |
| Ring-Opened N-Alkyl Maleimide Adduct | Physiological pH | > 2 years |
Note: The data presented are for general N-substituted maleimides and serve as a reference for the expected stability of conjugates formed with this compound, which is an N-alkyl type maleimide.
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-functionalized linker to a thiol-containing biomolecule, such as a protein. These should be considered as a starting point and may require optimization for specific applications.
Preparation of the Thiol-Containing Biomolecule
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Dissolution: Dissolve the biomolecule (e.g., protein, peptide) in a degassed, amine-free, and thiol-free buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or Tris. A typical protein concentration is 1-10 mg/mL.
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Reduction of Disulfide Bonds (Optional): If the target thiol groups are involved in disulfide bonds, a reduction step is necessary.
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Add a 10-100 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
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Incubate the mixture for 30-60 minutes at room temperature.
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Remove the excess reducing agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the conjugation buffer.
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Conjugation Reaction
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Linker Preparation: Dissolve the this compound linker in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.
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Reaction Incubation:
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Add a 10-20 fold molar excess of the linker stock solution to the prepared biomolecule solution.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any excess maleimide linker.
Purification of the Conjugate
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Removal of Unreacted Linker: The purified bioconjugate can be separated from unreacted linker and other small molecules using size-exclusion chromatography (e.g., gel filtration), dialysis, or ultrafiltration.
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Characterization: The degree of labeling (DOL), which is the average number of linker molecules conjugated per biomolecule, can be determined using various analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or high-performance liquid chromatography (HPLC).
-
Storage: Store the purified conjugate under appropriate conditions to maintain its stability. For long-term storage, adding stabilizers like bovine serum albumin (BSA) and storing at -20°C or -80°C is often recommended.
Application in Antibody-Drug Conjugates (ADCs)
A primary application of linkers like this compound is in the construction of ADCs. In this context, the linker connects a potent cytotoxic drug (payload) to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.
Signaling Pathway: ADC Internalization and Payload Release
The mechanism of action of an ADC involves several steps, from binding to the cancer cell to the ultimate release of the cytotoxic payload.
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Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.
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Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis, and enclosed within an endosome.
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Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.
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Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (if it is a cleavable linker) or the antibody is degraded, leading to the release of the active cytotoxic payload.
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Target Binding: The released payload then binds to its intracellular target, such as microtubules or DNA.
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Apoptosis: The interaction of the payload with its target disrupts critical cellular processes, ultimately leading to programmed cell death (apoptosis) of the cancer cell.
Conclusion
This compound is a versatile bifunctional linker whose mechanism of action in bioconjugation is centered around the robust and selective maleimide-thiol reaction. Its hydrophilic di-carboxylic acid moiety offers advantages in terms of solubility and provides opportunities for further functionalization. A thorough understanding of the reaction chemistry, influencing factors, and the stability of the resulting conjugate is paramount for the successful design and development of novel bioconjugates for therapeutic and research applications.
References
Harnessing Hydrophilicity: A Technical Guide to Maleimidoethyl-Containing Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its physicochemical properties, particularly hydrophilicity, profoundly influence the ADC's overall stability, pharmacokinetics (PK), efficacy, and therapeutic window. Many potent cytotoxic payloads are inherently hydrophobic, and when combined with traditional non-polar linkers, can induce aggregation, leading to rapid clearance and off-target toxicity. This guide provides an in-depth examination of maleimidoethyl-containing linkers, which are widely used for their specific reactivity with cysteine residues on antibodies. We explore the challenges posed by hydrophobicity and detail the chemical strategies employed to enhance the hydrophilicity of these linkers, supported by quantitative data, detailed experimental protocols, and process visualizations.
Introduction: The Pivotal Role of the Linker in ADC Design
An Antibody-Drug Conjugate is a tripartite therapeutic agent comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The linker's primary functions are to ensure the ADC remains stable in systemic circulation and to facilitate the efficient release of the payload within the target tumor cells.[1][][3] The maleimide functional group is a cornerstone of ADC linker technology, reacting selectively with thiol (-SH) groups on cysteine residues of the antibody under physiological conditions to form stable thioether bonds.[][]
However, the conjugation of highly hydrophobic payloads often presents a significant challenge. The resulting increase in the overall hydrophobicity of the ADC can lead to the formation of aggregates. These aggregates are often rapidly cleared from circulation, primarily by the liver, which not only reduces the concentration of the therapeutic reaching the tumor but can also cause hepatotoxicity. Therefore, designing linkers with increased hydrophilicity is a key strategy to mitigate these issues and improve the overall performance of the ADC.
The Challenge of Hydrophobicity
The inherent hydrophobicity of many payloads (e.g., auristatins, maytansinoids) and classic linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) can lead to several detrimental effects:
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Aggregation: Increased hydrophobicity promotes the formation of non-covalent ADC aggregates, which are undesirable in therapeutic products.
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Rapid Clearance: Aggregated proteins are recognized and cleared by the reticuloendothelial system, leading to a shorter plasma half-life and reduced tumor accumulation.
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Off-Target Toxicity: Premature payload release from unstable linkers or non-specific uptake of aggregates can increase systemic toxicity.
-
Limited Drug-to-Antibody Ratio (DAR): Attempting to conjugate more molecules of a hydrophobic drug-linker often exacerbates aggregation, placing a practical limit on the achievable DAR.
The following diagram illustrates the general mechanism of action for an ADC, highlighting the journey from circulation to intracellular payload release, a process significantly influenced by the linker's properties.
Strategies for Enhancing Linker Hydrophilicity
To counteract the negative effects of hydrophobicity, various strategies have been developed to incorporate hydrophilic moieties into the structure of maleimidoethyl-containing linkers.
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Polyethylene Glycol (PEG) Moieties: The incorporation of discrete polyethylene glycol (dPEG®) chains is the most common and effective strategy. PEG is a hydrophilic, non-immunogenic polymer that can create a hydration shell around the ADC, improving solubility and shielding the hydrophobic payload. This modification can lead to improved pharmacokinetics and allow for higher drug loading without inducing aggregation.
-
Charged Groups: Introducing negatively charged groups, such as sulfonates or phosphates, into the linker structure significantly increases its polarity and water solubility. These charged linkers have been shown to reduce ADC aggregation and can help overcome multidrug resistance (MDR) mechanisms in cancer cells, as the resulting charged metabolite is often a poor substrate for efflux pumps.
-
Hydrophilic Spacers and Amino Acids: The peptide sequence within a cleavable linker can be tuned for hydrophilicity. For example, replacing the commonly used valine-citrulline (Val-Cit) dipeptide with valine-alanine (Val-Ala) has been shown to increase hydrophilicity and stability.
-
Glycosylation and Macrocycles: More novel approaches include incorporating sugar molecules (glycans) or hydrophilic macrocycles like cyclodextrins and crown ethers into the linker structure. These bulky, hydrophilic groups can effectively "mask" the hydrophobicity of the payload, leading to enhanced in vivo performance.
The diagram below outlines these primary modification strategies.
Data on the Impact of Hydrophilic Linkers
While direct LogP values for complex drug-linkers are proprietary and context-dependent, the literature provides comparative data on the effects of incorporating hydrophilic moieties. The following table summarizes these findings.
| Linker Modification Strategy | Key Hydrophilic Moiety | Impact on Aggregation | Impact on Pharmacokinetics (PK) | Impact on Efficacy & Therapeutic Window | Reference(s) |
| Baseline (Hydrophobic) | Cyclohexane (e.g., SMCC) | High potential for aggregation, especially at high DAR. | Faster clearance, lower plasma exposure. | Limited by toxicity and aggregation; narrow window. | |
| PEGylation | Polyethylene Glycol (PEG) | Significantly reduced aggregation, allowing for higher DAR. | Longer circulation half-life, increased tumor accumulation. | Improved efficacy and wider therapeutic window. | |
| Charged Groups | Sulfonate (SO₃⁻) | Reduced aggregation. | Favorable PK profile. | Enhanced potency, especially in MDR-expressing tumors. | |
| Hydrophilic Peptides | Valine-Alanine (Val-Ala) | Lower aggregation compared to Val-Cit. | Improved stability. | Maintained or improved in vitro and in vivo activity. | |
| Macrocycles | Cyclodextrin / Crown Ether | Effectively "masks" payload hydrophobicity. | Slower clearance, comparable to PEGylated ADCs. | Enhanced in vivo performance and tumor regression. |
Experimental Protocols
General Protocol for Synthesis of a PEGylated Maleimide Linker-Drug
This protocol describes a representative two-step process for creating a drug-linker construct ready for conjugation.
-
Reagents and Materials: Maleimide-PEG-NHS ester, cytotoxic payload with a free amine group (e.g., MMAE), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), HPLC-grade solvents.
-
Procedure: a. Dissolve the amine-containing payload in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the solution to act as a non-nucleophilic base. c. In a separate vial, dissolve the Maleimide-PEG-NHS ester (1.1 equivalents) in anhydrous DMF. d. Add the NHS ester solution dropwise to the payload solution while stirring at room temperature. e. Protect the reaction from light and moisture and allow it to proceed for 2-4 hours. f. Monitor the reaction progress using LC-MS to confirm the formation of the desired amide bond. g. Upon completion, purify the Maleimide-PEG-Payload conjugate using reverse-phase HPLC. h. Lyophilize the pure fractions to obtain the final product as a solid. Confirm identity and purity via LC-MS and NMR.
General Protocol for ADC Conjugation and Characterization
This protocol outlines the conjugation of the prepared linker-drug to a cysteine-engineered antibody.
-
Antibody Preparation: a. Dialyze the monoclonal antibody into a suitable buffer (e.g., PBS, pH 7.2). b. Reduce the interchain disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a specific molar ratio to control the number of available thiol groups. Incubate for 1-2 hours at 37°C. c. Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Conjugation Reaction: a. Immediately after reduction, add the purified Maleimide-PEG-Payload (dissolved in a co-solvent like DMSO, typically <10% of the total volume) to the reduced antibody solution. A molar excess of 1.5-2.0 per available thiol is common. b. Allow the conjugation to proceed for 1-2 hours at room temperature or 4°C to form the stable thioether bond. c. Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purification and Characterization: a. Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Characterization: i. Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS. HIC is particularly sensitive to changes in hydrophobicity. ii. Aggregation Analysis: Use Size-Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates). iii. Purity and Identity: Confirm the mass of the conjugated antibody via LC-MS. iv. In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing.
The following workflow diagram summarizes this experimental process.
Conclusion and Future Outlook
The hydrophilicity of the linker is a paramount design consideration for developing safe and effective Antibody-Drug Conjugates. While maleimidoethyl chemistry provides a robust method for attaching payloads to antibodies, the inherent hydrophobicity of many payloads necessitates linker optimization. Strategies such as PEGylation, the incorporation of charged groups, and the use of hydrophilic spacers have proven highly effective in mitigating aggregation, improving pharmacokinetic profiles, and widening the therapeutic window. As the ADC field continues to evolve, the development of novel hydrophilic linkers will remain a key area of innovation, enabling the conjugation of increasingly complex and hydrophobic payloads to create next-generation cancer therapeutics.
References
Technical Guide: Mal-amido-(CH2COOH)2 for Bioconjugation in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-(CH2COOH)2 is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure incorporates a thiol-reactive maleimide group and two carboxylic acid moieties, which impart hydrophilicity. This guide provides an in-depth overview of the molecule's properties, its application in forming stable bioconjugates, and a detailed experimental protocol for its use.
The primary application of this compound is as an intermediate for hydrophilic ADC linkers.[1] The maleimide group enables the specific and efficient conjugation to cysteine residues on proteins and peptides. At the same time, the diacetic acid portion enhances the solubility of the linker-drug conjugate, a critical factor in preventing aggregation and improving the pharmacokinetic profile of the final ADC product.
Chemical and Physical Properties
The quantitative data for this compound are summarized in the table below. These properties are essential for designing and executing conjugation experiments, including calculating molar ratios and preparing stock solutions.
| Property | Value | Source |
| Molecular Formula | C11H12N2O7 | [2] |
| Molecular Weight | 284.22 g/mol | [2] |
| IUPAC Name | 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid | |
| CAS Number | 207613-14-7 | |
| Appearance | White to off-white solid | |
| Purity | >96% | |
| Solubility (DMSO) | 83.33 mg/mL (293.19 mM) | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Application in Antibody-Drug Conjugates
The strategic design of ADCs relies on three components: a monoclonal antibody for specific targeting, a potent cytotoxic payload, and a chemical linker that connects them. This compound serves as a precursor to such linkers. The maleimide group is highly selective for thiol (sulfhydryl) groups, which are present in the cysteine residues of antibodies. This allows for a targeted and stable covalent bond formation via a Michael addition reaction.
The workflow for creating an ADC using a maleimide-functionalized linker involves a series of controlled chemical steps to ensure the desired drug-to-antibody ratio (DAR) and preserve the antibody's integrity and binding affinity.
Workflow for ADC preparation using a maleimide linker.
Experimental Protocol: Thiol-Maleimide Conjugation for ADC Preparation
This section provides a detailed, generalized protocol for the conjugation of a maleimide-activated linker-payload to a monoclonal antibody. This protocol is based on established methods for ADC synthesis.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines).
-
This compound-derived linker-payload.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: N-acetylcysteine or L-cysteine.
-
Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Buffers: Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2), Quenching buffer.
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
Antibody Preparation and Reduction
-
Buffer Exchange : Ensure the antibody is in an appropriate amine-free buffer at a concentration of 5-10 mg/mL.
-
Reduction of Disulfide Bonds : To generate reactive thiol groups, partially reduce the interchain disulfide bonds of the antibody.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture for 1-2 hours at 37°C.
-
-
Removal of Reducing Agent : Immediately remove the excess TCEP using a desalting column or TFF, exchanging the buffer with degassed conjugation buffer.
Conjugation Reaction
-
Prepare Linker-Payload Solution : Dissolve the maleimide-activated linker-payload in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Initiate Conjugation :
-
Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.
-
Quenching
-
Stop the Reaction : To quench any unreacted maleimide groups and prevent further reaction, add a quenching reagent.
-
Add a 2-fold molar excess of N-acetylcysteine over the initial amount of the maleimide linker-payload.
-
Incubate for an additional 20-30 minutes at room temperature.
Purification and Characterization
-
Purify the ADC : Remove unreacted linker-payload, quenching reagent, and any aggregates using SEC or TFF.
-
Buffer Exchange : Exchange the purified ADC into a formulation buffer suitable for storage.
-
Characterization :
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Assess the level of aggregation using SEC.
-
-
Storage : Store the final ADC solution at 2-8°C for short-term use or at -80°C for long-term storage.
Conclusion
This compound is a valuable building block in the construction of advanced biotherapeutics. Its well-defined reactivity and the hydrophilic character it imparts make it a key component for developing stable and effective Antibody-Drug Conjugates. A thorough understanding of its properties and the careful execution of conjugation protocols are essential for harnessing its full potential in the development of targeted therapies.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linchpin of this tripartite assembly is the linker, a chemical bridge that covalently attaches the cytotoxic payload to the antibody. Heterobifunctional crosslinkers are instrumental in the synthesis of ADCs, offering a versatile toolkit to modulate their stability, pharmacokinetic profile, and therapeutic efficacy. This guide provides a comprehensive technical overview of heterobifunctional crosslinkers in the context of ADC development, detailing their core chemistries, comparative performance data, and the experimental protocols essential for their evaluation.
The ideal ADC linker must maintain a delicate equilibrium: it must be sufficiently stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient liberation of the cytotoxic agent upon internalization into the target cancer cell.[1][2][3] The choice of linker chemistry, therefore, is a critical determinant of an ADC's therapeutic index.[1][4]
Core Concepts of Heterobifunctional Crosslinkers in ADCs
Heterobifunctional crosslinkers possess two distinct reactive moieties, enabling the sequential and controlled conjugation of the antibody and the cytotoxic payload. This directed approach minimizes the formation of undesirable byproducts such as antibody homodimers or multiple payload additions at a single site. The most prevalent reactive groups on these linkers target primary amines (found on lysine residues) and sulfhydryl groups (from cysteine residues) on the antibody.
Conjugation Strategies: Targeting Lysine vs. Cysteine Residues
The selection of the amino acid residue for conjugation significantly impacts the homogeneity and biophysical properties of the resulting ADC.
-
Lysine Conjugation: Lysine residues are abundant on the surface of antibodies, making them readily accessible for conjugation. However, this abundance can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can affect the ADC's pharmacokinetics and overall performance. Despite this, lysine-conjugated ADCs have demonstrated significant therapeutic success.
-
Cysteine Conjugation: Cysteine residues, particularly those involved in interchain disulfide bonds, offer a more controlled and site-specific conjugation strategy. Reduction of these disulfide bonds yields a defined number of reactive thiol groups, allowing for the production of more homogeneous ADCs with a consistent DAR. This approach generally provides better control over the final product's characteristics.
| Feature | Lysine Conjugation | Cysteine Conjugation |
| Target Residue | Primary amines of lysine | Sulfhydryl groups of cysteine |
| Abundance | High | Low (often requires antibody engineering) |
| Homogeneity (DAR) | Heterogeneous | More homogeneous |
| Process Complexity | Generally simpler | May require antibody reduction or engineering |
| Control over DAR | Less control | Better control |
Types of Heterobifunctional Crosslinkers
Heterobifunctional linkers are broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable.
Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can lead to a "bystander effect," where the liberated, membrane-permeable drug can kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
-
Acid-Sensitive Linkers (Hydrazones): These linkers are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8). However, they can exhibit some instability in circulation, leading to premature drug release.
-
Protease-Sensitive Linkers (Peptides): These linkers incorporate a peptide sequence, such as the widely used valine-citrulline (Val-Cit) motif, that is cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. Peptide-based linkers generally exhibit high plasma stability.
-
Glutathione-Sensitive Linkers (Disulfides): These linkers exploit the higher intracellular concentration of reducing agents like glutathione (GSH) compared to the bloodstream. The disulfide bond is cleaved in the reductive intracellular environment, releasing the payload.
Non-Cleavable Linkers
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload, which remains attached to the linker and an amino acid residue. This approach generally results in greater plasma stability and a wider therapeutic window due to reduced off-target toxicity. However, the resulting active metabolite may have reduced cell permeability, limiting the bystander effect. A common example is the thioether linkage formed by succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Diagram of ADC Structure and Linker Types
Caption: General structure of an ADC and classification of heterobifunctional linkers.
Quantitative Data on Linker Performance
The selection of a linker has a profound impact on the stability and efficacy of an ADC. The following tables summarize comparative data for different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC. Lower IC50 values indicate higher potency.
| ADC Target | Payload | Linker Type | Linker Chemistry | Cell Line | IC50 (pM) | Reference |
| HER2 | MMAE | Cleavable | Val-Cit | HER2+ | 92 | |
| HER2 | MMAE | Cleavable | Sulfatase-cleavable | HER2+ | 61 | |
| HER2 | DM1 | Non-cleavable | SMCC | HER2+ | 609 | |
| CD79b | MMAE | Cleavable | Val-Cit | Jeko-1 | ~100 | |
| CD79b | MMAE | Cleavable (Tandem) | HIPS | Jeko-1 | ~100 |
Plasma Stability
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. It is often assessed by measuring the loss of the drug-to-antibody ratio (DAR) or the release of free payload over time.
| Linker Type | Linker Chemistry | Species | Time (days) | % Stability (approx.) | Reference |
| Cleavable | Val-Cit | Mouse | 7 | Unstable (hydrolyzed within 1h) | |
| Cleavable | Val-Ala | Mouse | 7 | Unstable (hydrolyzed within 1h) | |
| Cleavable | Sulfatase-cleavable | Mouse | 7 | >90% | |
| Cleavable | Silyl ether | Human | 7 | >90% | |
| Cleavable | Pyrophosphate | Mouse & Human | 7 | >95% | |
| Non-cleavable | SMCC | Mouse & Human | - | Highly Stable | |
| Cleavable | VC-PABC | Mouse | - | Unstable | |
| Cleavable | OHPAS | Mouse & Human | - | Stable |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADCs.
Protocol 1: ADC Conjugation using an NHS-Ester Maleimide Crosslinker
This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody via its lysine residues using a heterobifunctional NHS-ester maleimide linker.
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
NHS-ester-PEG-Maleimide crosslinker
-
Thiol-containing cytotoxic payload
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Crosslinker Activation of Antibody:
-
Dissolve the NHS-ester-PEG-Maleimide crosslinker in DMSO to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the crosslinker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker using a desalting column equilibrated with conjugation buffer. This step is crucial to prevent the maleimide group from reacting with the payload in solution.
-
-
Conjugation of Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 3-fold molar excess of the payload over the available maleimide groups is typically used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of ADC:
-
Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
Diagram of NHS-Ester Maleimide Conjugation Workflow
Caption: Stepwise workflow for ADC synthesis using an NHS-ester maleimide crosslinker.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated payloads.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each DAR species / Total Peak Area) x DAR value of the species]
-
Protocol 3: In Vitro Plasma Stability Assay by LC-MS
This assay evaluates the stability of the ADC in plasma by monitoring the change in average DAR over time.
Materials:
-
ADC sample
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
ADC Capture:
-
Thaw the plasma samples.
-
Capture the ADC from the plasma using immunoaffinity beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Sample Analysis:
-
Elute the captured ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the stability profile of the ADC in plasma. A decrease in the average DAR over time indicates linker instability and payload deconjugation.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic potential of an ADC by measuring the metabolic activity of viable cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC sample and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody (as a negative control) in complete medium.
-
Replace the existing medium with 100 µL of the diluted ADC or control solutions. Include untreated cells as a control for 100% viability.
-
-
Incubation:
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software.
-
Diagram of ADC Internalization and Payload Release
Caption: Signaling pathway of ADC action from binding to cell death.
Conclusion
Heterobifunctional crosslinkers are a cornerstone of modern ADC development, providing the critical connection between the antibody and the cytotoxic payload. The choice of linker chemistry and conjugation strategy profoundly influences the ADC's stability, homogeneity, efficacy, and safety profile. A thorough understanding of the different linker technologies, supported by robust and detailed experimental evaluation, is paramount for the rational design and successful clinical translation of next-generation antibody-drug conjugates. This guide provides a foundational framework of the core principles, comparative data, and essential protocols to aid researchers in this complex and rapidly evolving field.
References
An In-depth Technical Guide to Michael Addition Reaction for Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Michael addition reaction for maleimide-thiol conjugation, a cornerstone of bioconjugation chemistry. Widely employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules, this reaction offers high selectivity and efficiency under mild conditions. This document delves into the reaction mechanism, kinetics, factors influencing its success, and detailed experimental protocols, serving as a practical resource for researchers in the field.
The Core of the Reaction: Mechanism and Kinetics
The conjugation of a thiol-containing molecule to a maleimide is a classic example of a Michael addition reaction. In this process, the thiol acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This reaction is highly efficient and proceeds readily under physiological conditions, making it a "click chemistry" reaction of choice for bioconjugation.[1][2]
The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3][4] This selectivity is crucial for the specific modification of cysteine residues in proteins.
dot
Caption: Mechanism of the Michael addition reaction between a thiol and a maleimide.
Factors influencing the reaction kinetics include pH, temperature, and the specific reactants involved. The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the thiol group.
Quantitative Data on Reaction Parameters
The efficiency and stability of the maleimide-thiol conjugation are quantifiable. The following tables summarize key data points gathered from various studies.
Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation
| Maleimide Derivative | Thiol Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| N-ethylmaleimide | Cysteine | >700 | pH 7.4 |
| Maleimide-PEG | Model Thiol | ~100-1000 | Neutral pH |
Table 2: pH Influence on Maleimide-Thiol Reaction
| pH | Relative Reaction Rate | Notes |
| < 6.5 | Slower | Thiol is predominantly protonated. |
| 6.5 - 7.5 | Optimal | High chemoselectivity for thiols. |
| > 7.5 | Risk of Side Reactions | Increased reactivity with primary amines (e.g., lysine). |
Table 3: Stability of the Thiosuccinimide Adduct
| Adduct | Condition | Half-life of Conversion | Notes |
| N-ethylmaleimide-4-mercaptophenylacetic acid | In presence of glutathione | 3.1 - 18 h | Demonstrates the retro-Michael reaction. |
| Ring-opened hydrolyzed adduct | Physiological conditions | > 2 years | Hydrolysis of the succinimide ring significantly stabilizes the conjugate. |
| Thiazine rearranged product | Physiological conditions | Markedly slower degradation than thioether | Offers enhanced stability. |
Experimental Protocols
This section provides a generalized protocol for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.
dot
Caption: General experimental workflow for maleimide-thiol conjugation.
Materials
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Solvent for maleimide: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification system: Size-Exclusion Chromatography (SEC) column or High-Performance Liquid Chromatography (HPLC) system.
-
Characterization instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC, UV-Vis spectrophotometer.
Procedure
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the maleimide solution to the protein solution.
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted maleimide reagent using SEC (e.g., a desalting column) or RP-HPLC.
-
-
Characterization of the Conjugate:
-
HPLC Analysis: Use RP-HPLC to assess the purity of the conjugate. The conjugate will have a different retention time compared to the unconjugated protein and the free maleimide reagent.
-
Mass Spectrometry: Confirm the identity and determine the molecular weight of the conjugate using mass spectrometry. This will also allow for the determination of the degree of labeling (DOL).
-
UV-Vis Spectroscopy: Determine the DOL by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.
-
Stability and Side Reactions
While the maleimide-thiol linkage is generally stable, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm. This can lead to the exchange of the conjugated payload and potential off-target effects.
Two main strategies can enhance the stability of the conjugate:
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide ring of the adduct can undergo hydrolysis to form a stable ring-opened structure. This hydrolysis is favored at a slightly basic pH and can be intentionally promoted post-conjugation to create a more stable product. The resulting succinamic acid thioether is significantly more resistant to the retro-Michael reaction.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur to form a more stable six-membered thiazine ring. This rearrangement is also influenced by pH, being more prominent under basic conditions.
dot
Caption: Fates of the thiosuccinimide adduct: instability vs. stabilization pathways.
Other potential side reactions to be aware of include:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
-
Maleimide Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, especially at a higher pH, which renders it inactive for conjugation. Therefore, aqueous solutions of maleimides should be prepared fresh.
Conclusion
The Michael addition reaction between maleimides and thiols is a powerful and versatile tool in the arsenal of the bioconjugation chemist. Its high selectivity, efficiency, and mild reaction conditions have cemented its importance in the development of sophisticated biomolecules for therapeutic and diagnostic applications. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions, as outlined in this guide, is paramount for the successful design and synthesis of stable and effective bioconjugates. By carefully controlling the reaction parameters and considering strategies to enhance adduct stability, researchers can harness the full potential of this invaluable conjugation chemistry.
References
An In-depth Technical Guide to Cysteine-Specific Modification with Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues in proteins and peptides is a cornerstone of bioconjugation, enabling the development of targeted therapeutics, advanced imaging agents, and sophisticated research tools. Among the various chemical strategies available, the reaction of maleimides with thiols stands out for its high specificity and efficiency under physiological conditions. This technical guide provides a comprehensive overview of the maleimide group for cysteine-specific modification, detailing the underlying chemistry, experimental protocols, and critical considerations for successful bioconjugation.
The Core Chemistry: Thiol-Maleimide Michael Addition
The high selectivity of maleimides for cysteine residues stems from the rapid Michael addition reaction between the electron-deficient double bond of the maleimide ring and the nucleophilic thiol group of a cysteine side chain.[1][2][3] This reaction proceeds efficiently at a neutral to slightly acidic pH (6.5-7.5), forming a stable thioether bond.[1][] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine over other nucleophilic amino acid residues like lysine.
The reaction is initiated by the deprotonated thiolate anion, which acts as the active nucleophile. Therefore, the reaction rate is dependent on the pKa of the cysteine thiol and the pH of the reaction buffer.
Below is a diagram illustrating the fundamental thiol-maleimide reaction mechanism.
Optimizing Reaction Conditions for Efficient Conjugation
Successful maleimide-based conjugation hinges on the careful control of several experimental parameters. The following table summarizes the key reaction conditions and their impact on the efficiency and specificity of the modification.
| Parameter | Recommended Range/Condition | Rationale & Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and reaction with primary amines (e.g., lysine), leading to loss of specificity. |
| Buffer | Phosphate, Tris, HEPES (10-100 mM) | These buffers maintain the desired pH without interfering with the reaction. Buffers containing thiols, such as DTT, should be avoided as they will compete for the maleimide. |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight. Lower temperatures can be beneficial for sensitive proteins to minimize degradation. |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling. |
| Co-solvents | DMSO or DMF | For maleimide reagents with poor aqueous solubility, a small amount of an organic co-solvent like DMSO or DMF can be used to prepare a stock solution before adding it to the aqueous protein solution. |
Experimental Workflow for Protein Labeling
The following diagram outlines a typical experimental workflow for labeling a protein with a maleimide-functionalized molecule.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling a protein with a maleimide-functionalized reagent. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest containing one or more cysteine residues
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin, drug molecule)
-
Degassed reaction buffer (e.g., 10-100 mM PBS, Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed prior to the addition of the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.
-
-
Purification:
-
Remove the excess, unreacted maleimide reagent by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein. This can often be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.
-
Stability of the Thioether Linkage: A Critical Consideration
While the thioether bond formed through maleimide-cysteine conjugation is generally considered stable, it can be susceptible to two competing reactions in vivo: retro-Michael addition and hydrolysis of the thiosuccinimide ring.
-
Retro-Michael Addition: This is a reversal of the initial conjugation reaction, leading to the dissociation of the maleimide-linked molecule from the protein. This can result in off-target effects and reduced efficacy of bioconjugates like antibody-drug conjugates (ADCs).
-
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis, which results in a ring-opened product that is resistant to the retro-Michael reaction. This hydrolysis is often desirable as it leads to a more stable conjugate.
The following diagram illustrates the potential fates of the maleimide-cysteine adduct.
Next-Generation Maleimides for Enhanced Stability
To address the potential instability of traditional maleimide-cysteine linkages, several "next-generation" maleimide technologies have been developed. These include:
-
Self-hydrolyzing Maleimides: These maleimides are engineered with adjacent basic groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product.
-
Disulfide Bridging Maleimides: These reagents are designed to react with both thiols from a reduced disulfide bond, effectively re-bridging the disulfide with a linker that also carries a payload. This approach can lead to more homogeneous and stable antibody-drug conjugates.
Applications in Research and Drug Development
The specificity and efficiency of maleimide chemistry have made it a valuable tool in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): Maleimides are widely used to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to proteins via maleimide chemistry can improve their pharmacokinetic properties, such as increasing their half-life in circulation.
-
Fluorescent Labeling: Cysteine residues can be specifically labeled with fluorescent maleimides for use in various imaging and assay applications.
-
Surface Functionalization: Maleimides can be used to immobilize proteins and peptides onto surfaces for applications in biosensors and diagnostics.
Conclusion
Maleimide-based chemistry provides a robust and highly specific method for the modification of cysteine residues in proteins and peptides. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can achieve efficient and reproducible bioconjugation for a wide array of applications in basic research and drug development. The advent of next-generation maleimides further enhances the stability and utility of this powerful chemical tool.
References
Navigating Bioconjugation: A Technical Guide to the Solubility and Storage of Maleimide-Amido-Carboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and storage conditions for maleimide-amido-carboxylic acid linkers, a critical class of reagents in bioconjugation and drug development. While the specific query "Mal-amido-(CH2COOH)2" corresponds to a specialized product with limited public data, this guide synthesizes information from closely related and commonly used Mal-amido-PEGx-acid linkers to provide a comprehensive resource for researchers.
Introduction to Maleimide-Amido-Carboxylic Acid Linkers
Maleimide-amido-carboxylic acid linkers are heterobifunctional crosslinkers essential for covalently linking molecules. These linkers possess two key reactive moieties: a maleimide group that selectively reacts with thiol (sulfhydryl) groups, and a carboxylic acid group that can be activated to react with primary amines. Often, a polyethylene glycol (PEG) spacer separates these two groups, enhancing the solubility and flexibility of the linker and the resulting conjugate. This architecture makes them invaluable for applications such as the development of antibody-drug conjugates (ADCs), PEGylation of proteins, and functionalization of surfaces.
Solubility Profile
The solubility of maleimide-amido-carboxylic acid linkers is significantly influenced by the length of the PEG spacer. The incorporation of hydrophilic PEG units generally increases solubility in aqueous media.
Qualitative Solubility Data
The following table summarizes the observed solubility of various Mal-amido-PEGx-acid linkers in common laboratory solvents.
| Linker Family | DMSO | Water / Aqueous Buffers | Dichloromethane (DCM) |
| Mal-amido-PEGx-acid | Soluble | Generally Soluble | Soluble |
Note: Solubility in aqueous buffers can be pH-dependent. For optimal dissolution, especially for longer PEG chains, slight adjustments in pH or the use of co-solvents may be beneficial.
Quantitative Solubility Data
Quantitative solubility data for this class of compounds is not always readily available in public literature. However, for a representative compound, Mal-amido-PEG9-acid, a solubility of 100 mg/mL (157.06 mM) in DMSO has been reported, which may require sonication to fully dissolve.[1] It is important to note that hygroscopic solvents like DMSO can impact solubility, and using a fresh, anhydrous solvent is recommended.
Storage and Stability
Proper storage is critical to maintain the reactivity of maleimide-amido-carboxylic acid linkers, as the maleimide group is susceptible to hydrolysis.
Storage Conditions
The following table outlines the recommended storage conditions for Mal-amido-PEGx-acid linkers in both solid form and as stock solutions.
| Form | Temperature | Atmosphere | Duration |
| Solid | -20°C | Dry, under inert gas (e.g., Nitrogen or Argon) | Long-term (months to years) |
| Solid | 0 - 4°C | Dry, dark | Short-term (days to weeks) |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C | Aliquoted, under inert gas | Up to 1 month |
| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Aliquoted, under inert gas | Up to 6 months |
Note: It is crucial to avoid repeated freeze-thaw cycles of stock solutions. When taken from cold storage, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.
Stability Considerations
The primary stability concern for these linkers is the hydrolysis of the maleimide ring, which forms a non-reactive maleamic acid. This hydrolysis is accelerated by:
-
High pH: The rate of hydrolysis increases significantly at pH values above 7.5.
-
Aqueous Environment: Prolonged exposure to water will lead to hydrolysis. Therefore, aqueous solutions of the linker should be prepared fresh and used immediately.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a general method for determining the saturation solubility of a Mal-amido-PEGx-acid linker in a specific aqueous buffer.
Materials:
-
Mal-amido-PEGx-acid linker
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of the solid linker to a known volume of the aqueous buffer in a vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed to pellet the undissolved linker.
-
Carefully collect a known volume of the supernatant.
-
Determine the concentration of the dissolved linker in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).
-
The calculated concentration represents the saturation solubility of the linker in that specific buffer.
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a Mal-amido-PEGx-acid linker to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
Mal-amido-PEGx-acid linker
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, MES). Degas the buffer before use.
-
Anhydrous DMSO or DMF for preparing the linker stock solution.
-
Reducing agent (optional, for reducing disulfide bonds): TCEP (Tris(2-carboxyethyl)phosphine).
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol.
-
Purification system: Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein's thiol groups are in the form of disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
-
Linker Preparation:
-
Prepare a stock solution of the Mal-amido-PEGx-acid linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine in a 2-fold molar excess over the initial amount of the maleimide linker.
-
-
Purification:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Visualizations
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the use of Mal-amido-PEGx-acid linkers.
References
The Alchemist's Bond: A Technical Guide to Maleimide Linkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the ability to selectively and stably connect molecules is paramount. Among the chemical tools available, maleimide linkers have emerged as a cornerstone technology for bioconjugation. Their utility in creating antibody-drug conjugates (ADCs), labeling proteins for imaging, and functionalizing nanoparticles has revolutionized targeted therapies and diagnostics.[][2] This in-depth technical guide delineates the core principles of maleimide chemistry, offering a comprehensive overview of its mechanism, applications, and the critical considerations for its successful implementation in a research and drug development context.
The Chemistry of Precision: The Maleimide-Thiol Reaction
The efficacy of maleimide linkers lies in their specific and efficient reaction with sulfhydryl (thiol) groups, most notably found on cysteine residues within proteins.[] This reaction, a Michael addition, proceeds under mild physiological conditions, ensuring that the biological activity of the protein is preserved.[]
The core of this interaction is the electrophilic double bond within the maleimide ring, which is highly reactive towards nucleophilic thiolate anions (-S⁻).[] The reaction forms a stable covalent thioether bond, securely linking the maleimide-containing molecule to the protein.
Key Reaction Characteristics:
-
Specificity: Maleimide reactions exhibit high specificity for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.
-
pH Dependence: The reaction rate is pH-dependent. At pH levels above 7.5, the potential for cross-reactivity with primary amines, such as the side chain of lysine, increases. Conversely, at pH values below 6.5, the reaction rate with thiols decreases.
-
Stability: The resulting thioether bond is generally stable, a crucial feature for applications requiring long-term integrity of the conjugate in biological systems.
Navigating the Landscape: Stability and Side Reactions
While the maleimide-thiol bond is robust, it is not without its vulnerabilities. Understanding the potential side reactions is critical for designing stable and effective bioconjugates.
Retro-Michael Reaction: The formation of the thioether bond is reversible in the presence of other thiols, a phenomenon known as the retro-Michael reaction or thiol exchange. In the physiological environment, abundant free thiols, such as glutathione, can lead to the premature cleavage of the linker and release of the conjugated payload. This can result in off-target toxicity and reduced therapeutic efficacy, a significant concern in ADC development.
Hydrolysis: The succinimide ring formed after the initial conjugation is susceptible to hydrolysis, leading to the formation of a ring-opened succinamic acid derivative. This hydrolysis is generally considered beneficial as the resulting structure is more stable and resistant to the retro-Michael reaction, effectively "locking" the payload onto the protein. The rate of hydrolysis is influenced by the chemical groups adjacent to the maleimide and increases with higher pH. For example, the cyclohexane ring in the commonly used SMCC linker provides greater stability against hydrolysis compared to the phenyl ring in MBS.
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring. This side reaction can be influenced by pH and the identity of the amino acid adjacent to the N-terminal cysteine.
Mitigation Strategies
Several strategies have been developed to enhance the stability of maleimide conjugates:
-
Post-conjugation Hydrolysis: Intentionally inducing hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 after the initial conjugation can create a more stable, irreversible linkage.
-
Self-Hydrolyzing Maleimides: Novel maleimide derivatives have been engineered to incorporate basic amino groups that catalyze intramolecular hydrolysis of the thiosuccinimide ring at neutral pH, leading to more stable conjugates.
-
Next-Generation Maleimides: Diiodomaleimides have been shown to offer rapid bioconjugation with reduced hydrolysis, enabling the efficient cross-linking of even sterically hindered proteins.
Quantitative Insights: A Comparative Look at Maleimide Linker Performance
The selection of an appropriate maleimide linker often depends on quantitative parameters such as reaction efficiency and stability. The following tables summarize key data to aid in this decision-making process.
| Parameter | Condition | Observation | Reference(s) |
| Reaction pH Optimum | pH 6.5 - 7.5 | High selectivity for thiols over amines. | |
| Relative Reaction Rate | pH 7.0 | Thiol reaction is ~1000x faster than amine reaction. | |
| Conjugation Efficiency | 2:1 maleimide:thiol ratio, 30 min, RT, pH 7.0 | 84 ± 4% for cyclic peptide cRGDfK. | |
| Conjugation Efficiency | 5:1 maleimide:protein ratio, 2h, RT, pH 7.4 | 58 ± 12% for 11A4 nanobody. |
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Reference(s) |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 days | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% |
In the Lab: Experimental Protocols
Precise and reproducible experimental protocols are the bedrock of successful bioconjugation. Below are detailed methodologies for key experiments involving maleimide linkers.
General Protein Labeling with a Maleimide Dye
This protocol outlines the fundamental steps for conjugating a thiol-reactive maleimide dye to a protein.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Degassed buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
-
Maleimide dye stock solution (10 mM in anhydrous DMSO or DMF)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., Sephadex) or ultrafiltration device
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: To expose more reactive thiol groups, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon). If necessary, remove excess TCEP using a desalting column.
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: While gently stirring or vortexing the protein solution, add the maleimide dye stock solution to achieve a 10-20 fold molar excess of dye to protein.
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 2-8 °C.
-
Purification: Remove excess, unreacted dye by gel filtration, dialysis, or ultrafiltration.
-
Storage: For short-term storage (up to 1 week), keep the conjugate at 2-8 °C, protected from light. For longer-term storage, add stabilizers like BSA and sodium azide and store at -20 °C.
Assessment of Conjugate Stability in the Presence of Glutathione
This protocol assesses the stability of a maleimide-thiol conjugate by monitoring its degradation in the presence of a high concentration of glutathione, mimicking in vivo conditions.
Materials:
-
Bioconjugate stock solution
-
PBS (phosphate-buffered saline)
-
Glutathione (GSH) stock solution (100 mM in PBS)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS)
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
Control Sample: Prepare a control sample of the bioconjugate in PBS without glutathione.
-
Incubation: Incubate both samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.
-
Analysis: Analyze the aliquots by LC-MS to determine the amount of intact conjugate remaining. The LC method should be capable of separating the intact conjugate from any deconjugated species.
Visualizing the Process: Diagrams and Workflows
To further elucidate the principles and processes described, the following diagrams, generated using Graphviz, provide a visual representation of key concepts.
Conclusion: A Versatile Tool with Critical Considerations
Maleimide linkers represent a powerful and versatile tool in the proteomics toolbox, enabling the precise and efficient conjugation of molecules to proteins. Their application in the development of targeted therapeutics like ADCs has already had a significant impact on medicine. However, a thorough understanding of the underlying chemistry, including potential side reactions and stability issues, is crucial for the successful design and implementation of maleimide-based bioconjugation strategies. By carefully controlling reaction conditions and selecting appropriate next-generation linkers, researchers can harness the full potential of this indispensable technology to advance both basic science and drug development.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Mal-amido-(CH2COOH)2 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the bifunctional linker, Mal-amido-(CH2COOH)2, to antibodies. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other immunoconjugates. It features a maleimide group that reacts specifically with free sulfhydryl (thiol) groups on the antibody, and a dicarboxylic acid moiety that can be subsequently used to attach a payload, such as a therapeutic agent or a diagnostic label, through amide bond formation. The hydrophilic nature of the linker can also help to improve the solubility and pharmacokinetic properties of the final conjugate.
The conjugation process is a two-stage reaction. The first stage involves the formation of a stable thioether bond between the maleimide group of the linker and a thiol group on the antibody. The second stage involves the activation of the carboxylic acid groups for reaction with an amine-containing payload. This protocol will focus on the first stage of conjugation: the attachment of the linker to the antibody.
Data Presentation: Key Quantitative Parameters for Maleimide-Thiol Conjugation
The following table summarizes the key quantitative parameters for the maleimide-thiol conjugation reaction, based on established protocols.[1][2][3][4][5]
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency. |
| Molar Excess of Maleimide Linker | 10 - 20 fold | A molar excess is used to ensure efficient conjugation. The optimal ratio may need to be determined empirically for each specific antibody and linker. |
| Reaction pH | 7.0 - 7.5 | This pH range ensures the specific reaction of the maleimide group with thiol groups, minimizing side reactions with amine groups. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (2-4 hours). Reactions at 4°C can be performed overnight to accommodate sensitive antibodies. |
| Reaction Time | 2 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored using analytical techniques such as HPLC. |
| TCEP Molar Excess (for disulfide reduction) | 10 - 100 fold | Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent to generate free thiols from disulfide bonds in the antibody hinge region. |
Experimental Protocol: Conjugation of this compound to Antibodies
This protocol details the methodology for conjugating the maleimide group of this compound to free thiol groups on an antibody.
Materials
-
Antibody of interest
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed and free of primary amines and thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution: 1 M L-cysteine in conjugation buffer
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
Procedure
-
Antibody Preparation a. Dissolve the antibody in the conjugation buffer to a final concentration of 1-10 mg/mL. b. (Optional) Reduction of Antibody Disulfide Bonds: If the antibody does not have accessible free thiol groups, they can be generated by reducing disulfide bonds in the hinge region. i. Add a 10-100 fold molar excess of TCEP to the antibody solution. ii. Incubate for 30-60 minutes at room temperature. iii. Remove the excess TCEP using a desalting column or dialysis against the conjugation buffer. This step is critical as excess TCEP will react with the maleimide linker.
-
Preparation of this compound Stock Solution a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. b. Vortex the solution to ensure it is fully dissolved.
-
Conjugation Reaction a. Add a 10- to 20-fold molar excess of the dissolved this compound linker to the antibody solution. b. Gently mix the reaction solution. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if the linker or antibody is light-sensitive.
-
Quenching the Reaction a. To stop the conjugation reaction and cap any unreacted maleimide groups, add the quenching solution (L-cysteine) to a final concentration of 10-20 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Antibody-Linker Conjugate a. Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis. b. The purified antibody-linker conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling.
-
Storage of the Conjugate a. For short-term storage, the purified conjugate can be stored at 2-8°C for up to one week, protected from light. b. For long-term storage, add a cryoprotectant such as glycerol to a final concentration of 50% and store at -20°C or -80°C. Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to an antibody.
Caption: Workflow for conjugating this compound to an antibody.
Logical Relationship of the Two-Stage Conjugation
The following diagram illustrates the logical relationship in a two-stage conjugation process involving this compound, an antibody, and a payload.
Caption: Logical flow of a two-stage antibody-drug conjugation.
References
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities, thereby improving its overall safety and efficacy profile.[2][3] An ADC consists of three primary components: a monoclonal antibody that binds to a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][] The stability of the linker is critical; it must remain stable in circulation to prevent premature drug release, yet be designed to release the cytotoxic payload upon internalization into the target cancer cell.
The preparation of a well-defined and effective ADC is a meticulous process that demands careful optimization of each step to achieve a desirable drug-to-antibody ratio (DAR) while preserving the antibody's integrity and biological function. This document provides a comprehensive, step-by-step guide to the preparation, purification, and characterization of ADCs, intended for researchers, scientists, and professionals in the field of drug development.
Principle of ADC Preparation
The synthesis of an ADC typically involves a multi-step process that begins with the modification of the antibody to introduce reactive functional groups. This is followed by the conjugation of a linker-payload moiety to the modified antibody. The most common conjugation strategies target the side chains of specific amino acid residues on the antibody, such as the primary amines of lysine residues or the thiol groups of cysteine residues. Cysteine-based conjugation, often achieved through the reduction of interchain disulfide bonds, allows for more precise control over the conjugation sites and can lead to more homogeneous ADC products. Lysine conjugation, while simpler to perform, often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.
Following the conjugation reaction, the crude ADC mixture must be purified to remove unconjugated antibodies, free linker-payload, and any reaction byproducts or aggregates. The final step involves a thorough characterization of the purified ADC to assess its critical quality attributes (CQAs), including DAR, purity, stability, and biological activity.
Experimental Workflow for ADC Preparation
The overall workflow for preparing and characterizing an antibody-drug conjugate is a sequential process that requires careful execution at each stage to ensure the final product meets the required quality standards. The process begins with the selection and preparation of the antibody, followed by the conjugation of the drug-linker, purification of the resulting ADC, and finally, comprehensive characterization.
Caption: Overall workflow for the preparation and characterization of an Antibody-Drug Conjugate.
Part 1: Antibody-Drug Conjugation
This section details the protocols for preparing an ADC using two common conjugation strategies: cysteine-based conjugation and lysine-based conjugation.
Protocol 1: Cysteine-Based Conjugation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a maleimide-activated linker-payload to the thiol groups of a monoclonal antibody, which are generated by the partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated linker-payload
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) with 50 mM borate, pH 8.0
-
Quenching Reagent: N-acetylcysteine or Cysteine
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of any primary amines if lysine chemistry is not intended.
-
-
Partial Reduction of Antibody:
-
Add a calculated amount of reducing agent (e.g., 2.0-4.0 molar equivalents of TCEP) to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated linker-payload in a suitable organic solvent (e.g., DMSO) to a known concentration.
-
Add the linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 1.2 to 1.5-fold over the available thiol groups.
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) in 10-fold molar excess over the initial maleimide-activated linker-payload to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
Protocol 2: Lysine-Based Conjugation via NHS-Ester Chemistry
This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS)-ester activated linker-payload to the primary amine groups of lysine residues on the antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
NHS-ester activated linker-payload
-
Amine-Reactive Conjugation Buffer: PBS, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Amine-Reactive Conjugation Buffer at a concentration of 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the NHS-ester activated linker-payload in an anhydrous organic solvent (e.g., DMSO) to a known concentration.
-
Add the linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the average DAR and should be optimized (typically ranging from 3:1 to 10:1).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
Part 2: Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove impurities such as unconjugated drug-linker, residual reactants, and protein aggregates, which can impact the safety and efficacy of the ADC.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF is a scalable method for buffer exchange and the removal of small molecule impurities.
Procedure:
-
Set up the TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).
-
Equilibrate the system with the desired formulation buffer.
-
Load the crude ADC solution into the reservoir.
-
Perform diafiltration against at least 10-20 volumes of the formulation buffer to remove unconjugated linker-payload and other small molecules.
-
Concentrate the purified ADC to the desired final concentration.
Protocol 4: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is effective for removing aggregates and residual free drug-linker.
Procedure:
-
Equilibrate an appropriate SEC column with the formulation buffer.
-
Load the crude or partially purified ADC sample onto the column.
-
Elute the sample with the formulation buffer.
-
Collect the fractions corresponding to the monomeric ADC peak, which will elute first, followed by smaller molecules like the free drug-linker.
Protocol 5: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This technique can be used to isolate ADCs with a specific DAR.
Procedure:
-
Equilibrate a HIC column with a high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Load the ADC sample onto the column.
-
Elute the ADC species using a decreasing salt gradient. ADCs with a higher DAR are more hydrophobic and will elute later at lower salt concentrations.
-
Collect the fractions corresponding to the desired DAR species.
Part 3: Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and performance of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that directly influences the ADC's potency and therapeutic index.
Method 1: UV-Vis Spectroscopy This is a simple and rapid method to determine the average DAR.
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC) HIC can be used to determine the distribution of different DAR species.
-
Analyze the purified ADC using an analytical HIC column.
-
The resulting chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).
-
The average DAR can be calculated from the relative area of each peak.
Method 3: Mass Spectrometry (MS) Intact protein mass spectrometry provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.
Analysis of Purity and Aggregation
Method: Size Exclusion Chromatography (SEC) SEC is the standard method for quantifying the percentage of monomeric ADC and detecting the presence of high molecular weight species (aggregates) or fragments.
Assessment of Free Drug Level
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is a sensitive method for detecting and quantifying the amount of unconjugated (free) linker-payload in the final ADC product.
Quantitative Data Summary
| Parameter | Method | Typical Values/Results | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, MS | Average DAR of 2-4 for cysteine-linked ADCs; Heterogeneous distribution for lysine-linked ADCs. | ,, |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% monomer | , |
| Aggregation | Size Exclusion Chromatography (SEC) | <5% high molecular weight species | , |
| Free Drug-Linker | Reversed-Phase HPLC (RP-HPLC) | <1% of total payload | |
| Conjugation Efficiency | Calculated from DAR and initial reactants | Varies depending on conjugation chemistry and reaction conditions. | |
| Purification Yield | Protein concentration measurement | Typically >80-90% depending on the purification method. |
Visualization of Key Processes
Chemical Reaction for Cysteine-Based Conjugation
The following diagram illustrates the chemical reaction between a thiol group on a partially reduced antibody and a maleimide-activated linker-payload, forming a stable thioether bond.
Caption: Thiol-maleimide reaction for cysteine-based ADC preparation.
Mechanism of Action: ADC Internalization and Payload Release
This diagram depicts the general mechanism of action of an ADC, from binding to a cancer cell surface antigen to the release of the cytotoxic payload inside the cell.
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Conclusion
The preparation of antibody-drug conjugates is a complex but well-established process that has revolutionized targeted cancer therapy. By following detailed protocols for conjugation, purification, and characterization, researchers can produce high-quality ADCs with consistent and desirable therapeutic properties. Careful optimization of each step, particularly the conjugation chemistry to control the drug-to-antibody ratio, is paramount for developing safe and effective ADC candidates. The methodologies and protocols outlined in this guide provide a solid foundation for scientists and drug developers working in this exciting and rapidly advancing field.
References
Application Notes and Protocols for the Use of Mal-amido-(CH2COOH)2 in Hydrophilic ADC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects these two components, is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile. Hydrophilic linkers are increasingly employed to overcome challenges associated with the conjugation of hydrophobic payloads, such as aggregation, poor solubility, and rapid clearance.[1]
This document provides detailed application notes and representative protocols for the synthesis of a hydrophilic, cleavable ADC linker utilizing Mal-amido-(CH2COOH)2 as a key starting material. This intermediate provides a maleimide group for thiol-specific conjugation to an antibody and two carboxylic acid functionalities that allow for the introduction of hydrophilic moieties, such as a dipeptide sequence, for enzymatic cleavage within the target cell.
Core Concepts and Advantages
The use of this compound as a foundational block for a hydrophilic linker offers several advantages:
-
Hydrophilicity : The dicarboxylic acid structure inherently increases the polarity of the linker. This can be further enhanced by coupling it with polar moieties like peptides. Increased hydrophilicity can improve the solubility and stability of the final ADC, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[1]
-
Defined Chemistry : this compound is a discrete chemical entity, allowing for the synthesis of homogenous linkers.
-
Versatility : The two carboxylic acid groups provide a scaffold for the introduction of various functionalities. In this application note, we focus on its use in creating a dipeptide-based linker, a common motif for cathepsin B-cleavable linkers in ADCs.
-
Thiol-Reactive Conjugation : The maleimide group facilitates a highly selective and efficient covalent bond formation with free thiol groups on cysteine residues of an antibody, typically under mild physiological conditions.[]
Signaling Pathway: ADC Targeting HER2 and Intracellular Payload Release
A common target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers.[3] Upon binding to HER2, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, the hydrophilic linker is cleaved, releasing the cytotoxic payload to induce cell death. The HER2 signaling pathway, which is disrupted by the antibody and ultimately the payload, involves the PI3K/AKT/mTOR and RAS/MAPK pathways that promote cell proliferation and survival.[4]
References
Application Notes & Protocols: Amine Coupling for Carboxylic Acid Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond via the coupling of a carboxylic acid and a primary amine is one of the most fundamental and frequently utilized transformations in organic synthesis and drug development.[1][2] This reaction is central to the synthesis of peptides, modified proteins, and a vast array of small-molecule pharmaceuticals.[2] The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions, necessitating the use of coupling reagents to activate the carboxylic acid. This document provides detailed protocols for common amine coupling procedures, a comparative overview of various coupling reagents, and decision-making tools to assist in reagent selection.
The most prevalent strategy involves the activation of the carboxyl group to form a more electrophilic species, such as an active ester, which is then susceptible to nucleophilic attack by the amine. Carbodiimides, phosphonium salts, and aminium/uronium salts are the major classes of reagents used to facilitate this transformation.
Key Coupling Reagents & Mechanisms
Carbodiimides (EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is widely used for amide bond formation. It activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form the desired amide bond.
However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. EDC couples the NHS to the carboxyl group, forming a more stable NHS-ester intermediate that is highly reactive toward primary amines at physiological pH. This two-step process also helps to minimize polymerization when working with biomolecules that contain both carboxyl and amine groups.
Caption: EDC/NHS coupling mechanism.
Aminium/Uronium Salts (HATU)
Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents known for fast reaction times and minimal racemization, especially in peptide synthesis. HATU is used to generate an active ester from a carboxylic acid. The reaction is typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine in a polar aprotic solvent such as DMF. The activation of the carboxylic acid by HATU proceeds through the formation of an OAt-active ester, which then readily reacts with an amine. The pyridine nitrogen in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.
Experimental Protocols
General Protocol for EDC/NHS Coupling in Aqueous Solution
This protocol is suitable for conjugating amine-containing molecules (e.g., proteins, peptides, oligonucleotides) to molecules or surfaces with carboxylic acid groups.
Materials:
-
Carboxylic Acid-containing Molecule: (e.g., Protein #1)
-
Amine-containing Molecule: (e.g., Protein #2, peptide, or small molecule)
-
EDC: (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1M Tris-HCl pH 8.5, 1M ethanolamine, or 1M hydroxylamine
-
Desalting Column
Procedure:
-
Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation. Prepare fresh solutions immediately before use as EDC is susceptible to hydrolysis.
-
Carboxylic Acid Solution: Dissolve the carboxylic acid-containing molecule (Protein #1) in ice-cold Activation Buffer.
-
Activation: Add EDC (typically 1.2-2.0 equivalents) and NHS/Sulfo-NHS (typically 2.0-5.0 equivalents) to the carboxylic acid solution.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
pH Adjustment (Optional but Recommended): For optimal coupling, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. Alternatively, the activated protein can be purified using a desalting column equilibrated with Coupling Buffer to remove excess EDC and byproducts.
-
Amine Addition: Add the amine-containing molecule (Protein #2) to the activated carboxylic acid solution. An equimolar amount relative to the first protein is a common starting point.
-
Coupling Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This hydrolyzes any remaining active esters.
-
Purification: Remove excess reagents and reaction byproducts by dialysis or using a desalting column.
Caption: General workflow for EDC/NHS amine coupling.
General Protocol for HATU Coupling in Organic Solvent
This protocol is suitable for small molecule synthesis, particularly when substrates may not be water-soluble.
Materials:
-
Carboxylic Acid
-
Amine
-
HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Base Addition: Add the base, typically DIPEA (2.0-3.0 equivalents).
-
Pre-activation: Add HATU (1.0-1.1 equivalents) and stir the mixture for several minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the solution.
-
Reaction: Stir the reaction at room temperature. Reactions are often complete in less than an hour but can be monitored by TLC or LC-MS.
-
Workup: Perform a standard aqueous workup to quench the reaction and remove water-soluble byproducts.
-
Purification: Purify the final amide product via column chromatography, crystallization, or other appropriate methods.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction time, scale, and prevention of side reactions like racemization.
| Coupling Reagent | Class | Common Additive | Typical Solvent | Key Advantages | Key Disadvantages |
| EDC | Carbodiimide | NHS, Sulfo-NHS, HOBt | Aqueous buffers, DMF, DCM | Water-soluble reagent and byproducts, good for bioconjugation. | O-acylisourea intermediate is unstable; risk of racemization without additives. |
| DCC | Carbodiimide | HOBt | DCM, DMF (non-aqueous) | Inexpensive; byproduct (DCU) is insoluble and easily filtered off. | DCU can be difficult to remove completely; DCC is a known skin sensitizer. |
| HATU | Aminium/Uronium | None required | DMF, NMP | Very fast reaction rates, high efficiency, low racemization. | Higher cost; can be a potent sensitizer. |
| HBTU | Aminium/Uronium | HOBt (often included) | DMF, NMP | Efficient and widely used in peptide synthesis. | Can cause side reactions; less effective than HATU for hindered couplings. |
| PyBOP | Phosphonium | None required | DMF, DCM | Good for hindered couplings; does not react with free amine groups. | Forms carcinogenic HMPA as a byproduct (BOP reagent). PyBOP is a safer alternative. |
| T3P® | Phosphonic Anhydride | None required | Ethyl acetate, THF | "Green" profile with water-soluble byproducts, low toxicity, broad tolerance. | Moderate cost, often supplied as a solution. |
Decision Guide for Reagent Selection
Choosing the optimal coupling reagent requires balancing reactivity, potential side reactions, cost, and safety.
Caption: Decision tree for selecting a coupling reagent.
References
Application Note and Protocols: Antibody Hinge Disulfide Reduction for Maleimide Conjugation
Introduction
The development of Antibody-Drug Conjugates (ADCs) as targeted therapeutics has revolutionized cancer treatment. A critical aspect of ADC manufacturing is the precise and controlled conjugation of a cytotoxic payload to a monoclonal antibody (mAb). One of the most established methods for achieving site-specific conjugation is through the reduction of the interchain disulfide bonds located in the antibody's hinge region, followed by conjugation to a thiol-reactive payload, typically functionalized with a maleimide group.[1][2] This approach generates ADCs with a drug-to-antibody ratio (DAR) of up to 8, although a DAR of 4 is often targeted for optimal balance between efficacy and safety.[3][4]
The number of drug molecules conjugated per antibody, or the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that significantly influences the ADC's efficacy, pharmacokinetics, and potential toxicity.[5] A low DAR may result in reduced potency, while a high DAR can negatively impact the ADC's safety profile and lead to aggregation. Therefore, robust and reproducible methods for antibody reduction and conjugation are paramount.
This application note provides detailed protocols for the selective reduction of antibody hinge disulfide bonds and subsequent maleimide conjugation. It also covers methods for the purification and characterization of the resulting ADC, with a focus on determining the average DAR.
Key Considerations for Hinge Reduction and Maleimide Conjugation
Several factors must be carefully controlled to ensure efficient and specific conjugation:
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are the most common reducing agents used for this purpose. TCEP is often preferred as it is a more reliable and potent reducing agent that is effective over a broad pH range and does not contain thiols that could compete in the subsequent conjugation step. Immobilized TCEP (on agarose beads) can be used for a more controlled and selective reduction, with the added benefit of easy removal from the reaction mixture.
-
Reaction Conditions: The extent of disulfide bond reduction is influenced by the concentration of the reducing agent, temperature, pH, and incubation time. Optimization of these parameters is crucial to achieve the desired number of free thiols for conjugation while minimizing the reduction of more stable intrachain disulfide bonds, which are essential for antibody structure and function.
-
Maleimide Chemistry and Linker Stability: Maleimides react specifically with free sulfhydryl groups to form a stable thioether bond. However, the resulting thiosuccinimide linkage can be unstable under physiological conditions and may undergo a retro-Michael reaction, leading to premature drug release. The stability of this linkage can be improved by using modified maleimides, such as N-aryl maleimides, which form more stable conjugates.
-
Buffer Composition: The choice of buffer is critical for both the reduction and conjugation steps. Buffers should be free of primary amines (e.g., Tris) for the conjugation step, as these can react with maleimides at higher pH. Buffers should also be degassed to prevent the re-oxidation of free thiols. Phosphate-buffered saline (PBS) or HEPES at a pH between 6.5 and 7.5 are commonly used.
Experimental Workflow
The overall process for generating an ADC via hinge disulfide reduction and maleimide conjugation involves several key steps, as illustrated in the workflow diagram below.
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with Mal-amido-(CH2COOH)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. This document provides a detailed guide for the surface modification of nanoparticles using the heterobifunctional linker, Mal-amido-(CH2COOH)2. This linker possesses a maleimide group for the covalent conjugation of thiol-containing molecules (e.g., peptides, antibodies) and two carboxylic acid groups for robust anchoring to amine-functionalized nanoparticle surfaces. The short dicarboxylic acid structure offers a rigid spacer, potentially influencing the presentation of the targeting ligand and subsequent biological interactions.
The protocols outlined below describe a two-step conjugation strategy: first, the covalent attachment of the this compound linker to an amine-functionalized nanoparticle surface via amide bond formation; and second, the conjugation of a thiol-containing targeting ligand to the maleimide-functionalized nanoparticle through a Michael addition reaction.
Principle of Surface Modification
The functionalization process leverages two orthogonal and highly efficient chemical reactions:
-
Amide Bond Formation: The two carboxylic acid groups of the this compound linker are activated using carbodiimide chemistry, typically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester reacts spontaneously with primary amines on the nanoparticle surface to form stable amide bonds.
-
Thiol-Maleimide Conjugation (Michael Addition): The maleimide group of the linker reacts specifically and efficiently with free sulfhydryl (thiol) groups of ligands such as cysteine-containing peptides or antibody fragments. This reaction proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.
This sequential approach allows for the controlled and covalent attachment of targeting moieties, imaging agents, or therapeutic payloads to the nanoparticle surface.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained during the functionalization and characterization of nanoparticles. Note that specific values will vary depending on the nanoparticle type, size, and the specific ligand used.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-Functionalized Nanoparticles | 135 ± 8.6 | < 0.2 | +35 ± 5 |
| After this compound Conjugation | 145 ± 10.2 | < 0.2 | -15 ± 4 |
| After Peptide (e.g., RGD) Conjugation | 155 ± 12.5 | < 0.25 | -25 ± 6 |
Data is representative and may vary based on experimental conditions.
Table 2: Quantification of Surface Ligands
| Parameter | Method | Typical Value |
| Maleimide Groups per Nanoparticle | Ellman's Assay | 500 - 2000 |
| Conjugation Efficiency of Thiolated Ligand | HPLC or Fluorimetry | 60 - 85% |
| Ligands per Nanoparticle | Quantification of un-bound ligand | 300 - 1700 |
Experimental Protocols
Protocol 1: Attachment of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of the linker to nanoparticles bearing primary amine groups on their surface (e.g., aminosilane-coated silica or iron oxide nanoparticles, or amine-functionalized polymeric nanoparticles).
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound (MW: 284.22 g/mol )
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., centrifuge, dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2. (A typical starting point is a 20-50 fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles).
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Purify the resulting Maleimide-functionalized nanoparticles to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and resuspension in PBS, dialysis against PBS, or size-exclusion chromatography.
-
Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-Functionalized Nanoparticles
This protocol details the final step of conjugating a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles
-
Thiol-containing ligand (e.g., RGD peptide)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in Reaction Buffer
-
Purification system (as described in Protocol 1)
Procedure:
-
Ligand Preparation (if necessary):
-
If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced prior to conjugation.
-
Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Disperse the Maleimide-functionalized nanoparticles in the Reaction Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. A 5-20 fold molar excess of the ligand over the available maleimide groups is recommended to ensure high conjugation efficiency.[1]
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-20 mM to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand and quenching agent using centrifugation, dialysis, or size-exclusion chromatography.
-
Protocol 3: Characterization of Functionalized Nanoparticles
1. Size and Zeta Potential:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the surface charge (zeta potential) using Laser Doppler Velocimetry.
-
A successful functionalization is typically indicated by an increase in hydrodynamic diameter and a change in zeta potential.[2][3]
2. Quantification of Surface Maleimide Groups (Ellman's Assay):
-
This assay indirectly quantifies maleimide groups by reacting them with a known excess of a thiol-containing compound (e.g., L-cysteine) and then measuring the remaining unreacted thiols with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[4][5]
3. Confirmation of Ligand Conjugation:
-
For peptide/protein ligands: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to identify characteristic amide bond peaks, or X-ray photoelectron spectroscopy (XPS) to detect elemental signatures of the ligand.
-
For fluorescently-labeled ligands: Use fluorescence spectroscopy to quantify the amount of conjugated ligand.
-
Chromatographic methods: High-performance liquid chromatography (HPLC) can be used to quantify the amount of unbound ligand in the supernatant after the conjugation reaction.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step functionalization of nanoparticles.
Targeted Signaling Pathway: Inhibition of STAT3 in Cancer Cells
Caption: Targeted nanoparticle inhibiting the JAK/STAT3 signaling pathway.
Applications
Nanoparticles functionalized with this compound are versatile platforms for a range of biomedical applications:
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies, peptides (e.g., RGD), or aptamers, these nanoparticles can be directed to specific cell types, such as cancer cells, for the localized delivery of therapeutic agents. This enhances therapeutic efficacy while minimizing off-target side effects.
-
Medical Imaging: The attachment of imaging agents (e.g., fluorescent dyes, MRI contrast agents) allows for the visualization and tracking of the nanoparticles in vitro and in vivo.
-
Diagnostics: Functionalized nanoparticles can be used in biosensors for the detection of specific biomarkers.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Maleimide Functionalization | - Inefficient activation of carboxylic acids. - Insufficient amount of linker. - Hydrolysis of NHS ester. | - Ensure EDC/NHS are fresh and used in an appropriate buffer (pH 6.0). - Increase the molar excess of the linker. - Perform the reaction promptly after activation. |
| Nanoparticle Aggregation | - Change in surface charge leading to instability. - Cross-linking of nanoparticles. | - Optimize buffer conditions (pH, ionic strength). - Ensure adequate quenching of reactive groups. - Use a sufficient excess of the ligand to cap all maleimide groups. |
| Low Ligand Conjugation Efficiency | - Oxidized thiol groups on the ligand. - Hydrolysis of the maleimide group. - Steric hindrance. | - Pre-treat the ligand with a reducing agent like TCEP. - Perform the conjugation at a pH between 6.5 and 7.5. - Consider a linker with a longer spacer if steric hindrance is suspected. |
Conclusion
The functionalization of nanoparticles with this compound provides a robust and versatile method for the development of advanced nanomaterials for biomedical applications. The protocols and data presented herein offer a comprehensive guide for researchers to successfully modify their nanoparticles and characterize the resulting conjugates. Careful optimization of reaction conditions and thorough characterization are essential for achieving reproducible and effective functionalization.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wilhelm-lab.com [wilhelm-lab.com]
- 3. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mal-amido-(CH2COOH)2 Conjugates using Reverse-Phase LC-MS
Audience: Researchers, scientists, and drug development professionals involved in bioconjugation, antibody-drug conjugates (ADCs), and pharmacokinetic studies.
Introduction
Maleimide-based conjugation is a cornerstone of biopharmaceutical development, enabling the site-specific attachment of payloads, linkers, or imaging agents to thiol-containing molecules like proteins and peptides. The Mal-amido-(CH2COOH)2 moiety represents a common structural motif where a maleimide has reacted with a thiol, and the attached linker contains two carboxylic acid groups. Accurate quantification of these conjugates is critical for assessing conjugation efficiency, stability, and pharmacokinetic properties. This application note details a robust liquid chromatography-mass spectrometry (LC-MS) method for the sensitive and selective analysis of such conjugates. The presence of two carboxylic acid groups makes these molecules ideal for analysis using electrospray ionization in negative ion mode (ESI-), which offers high sensitivity and low background noise.[1][2]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to remove interfering substances like salts and proteins that can suppress the MS signal or contaminate the LC-MS system.[3]
-
For In Vitro Reaction Samples (e.g., conjugation buffer):
-
Dilute the sample 1:100 (v/v) with an initial mobile phase solution (95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
For Biological Matrices (e.g., Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase solution.
-
Transfer to an HPLC vial for injection.
-
LC-MS Method
The method utilizes reverse-phase chromatography to separate the analyte from impurities, coupled with tandem mass spectrometry for selective detection. The use of a weak acid like formic acid in the mobile phase is standard for retaining carboxylic acids on a reverse-phase column.[4]
-
Instrumentation:
-
LC System: UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S)
-
Software: Analyst, MassLynx, or equivalent control and data processing software.
-
-
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) %B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Curtain Gas: 35 psi
-
Collision Gas: Argon
-
Data Presentation
Quantitative performance was assessed using a model conjugate, "Mal-Asp" (Maleimide-Aspartic Acid, MW = 212.16 g/mol ), which fits the "this compound" description. The dicarboxylic acid structure is highly amenable to forming negative ions.[5] The following table summarizes the MRM transitions and typical analytical performance metrics.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | RT (min) | LLOQ (ng/mL) | Linearity (R²) |
| Mal-Asp | 211.2 | 112.1 | 100 | -15 | 1.85 | 0.5 | >0.998 |
| Mal-Asp | 211.2 | 86.1 | 100 | -22 | 1.85 | 0.5 | >0.998 |
Table 1: MRM parameters and quantitative performance for the model conjugate. RT = Retention Time; LLOQ = Lower Limit of Quantification.
Visualizations
Thiol-Maleimide Conjugation Reaction
The diagram below illustrates the fundamental Michael addition reaction between a thiol-containing molecule (R-SH) and the maleimide portion of the linker, forming a stable thioether bond. This is the core chemical reaction that produces the conjugates analyzed by this method.
LC-MS Experimental Workflow
The overall analytical process, from sample receipt to final data analysis, is depicted in the following workflow. Each step is optimized to ensure accuracy, reproducibility, and high throughput.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ucd.ie [ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of a Drug-Linker Construct for ADC Synthesis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[1][2] The bridge connecting these two components, the drug-linker, is a critical determinant of the ADC's overall efficacy, stability, and safety.[][4][5] An ideal linker must remain stable in systemic circulation to prevent premature payload release and then efficiently liberate the active drug within the target cancer cells. This application note provides a detailed overview and protocol for the synthesis and characterization of a drug-linker construct, focusing on a widely used maleimide-activated linker chemistry for subsequent conjugation to a monoclonal antibody.
2. Overview of Drug-Linker Components
An ADC's functionality is dictated by its three core components: the antibody, the payload, and the linker. The drug-linker construct itself consists of the payload and the linker.
-
Payload (Drug): The payload is the cytotoxic agent responsible for inducing cell death upon internalization into the target cell. These are typically highly potent molecules with IC50 values in the nanomolar or picomolar range.
-
Linker: The linker is the chemical moiety that connects the payload to the antibody. The choice of linker is crucial as it influences the ADC's stability, pharmacokinetics, and mechanism of payload release. Linkers are broadly categorized into two main types:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions prevalent inside the target cell, such as low pH in lysosomes (acid-sensitive linkers like hydrazones) or the presence of specific enzymes like Cathepsin B (peptide linkers, e.g., valine-citrulline). This allows for the release of the unmodified payload, which can sometimes exert a "bystander effect," killing adjacent tumor cells.
-
Non-Cleavable Linkers: These linkers, such as those forming a stable thioether bond, rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue. Non-cleavable linkers generally exhibit greater plasma stability, potentially offering a wider therapeutic window and reduced off-target toxicity.
-
3. General Workflow for Drug-Linker Synthesis
The preparation of a drug-linker construct is a multi-step process that involves organic synthesis followed by rigorous purification and characterization before it is ready for conjugation to the antibody.
Caption: General workflow for drug-linker construct synthesis.
4. Experimental Protocol: Synthesis of a Maleimide-Linker-Payload
This protocol describes a general method for synthesizing a drug-linker construct where a maleimide-containing cleavable linker (e.g., MC-Val-Cit-PAB) is coupled to an amine-containing payload (e.g., Monomethyl Auristatin E, MMAE).
4.1. Materials and Reagents
-
Amine-containing payload (e.g., MMAE)
-
Maleimide-functionalized cleavable linker with an NHS-ester (e.g., MC-VC-PAB-PNP or NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass Spectrometer (MS)
-
Lyophilizer
-
Standard laboratory glassware and magnetic stirrers
4.2. Step-by-Step Procedure
-
Payload Solubilization: Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 10-20 mg/mL.
-
Reaction Setup: In a separate reaction vessel, dissolve the maleimide-linker-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Coupling Reaction: To the payload solution, add DIPEA (2.5 equivalents) to act as a non-nucleophilic base. Slowly add the linker solution to the payload solution dropwise while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by analytical HPLC-MS to check for the consumption of the payload and the formation of the desired drug-linker product.
-
Quenching: Once the reaction is deemed complete, the reaction can be quenched by the addition of a small amount of water.
-
Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC (RP-HPLC). Collect fractions containing the desired product based on UV absorbance and confirm by MS analysis.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final drug-linker construct as a solid powder.
-
Final Quality Control: Perform final quality control on the lyophilized product. This includes:
-
Purity assessment by analytical RP-HPLC (should be >95%).
-
Identity confirmation by high-resolution mass spectrometry (HRMS) to confirm the exact mass.
-
5. Data Presentation
Quantitative data from the synthesis and characterization should be clearly summarized.
Table 1: Synthesis Yield and Purity
| Parameter | Result | Method |
|---|---|---|
| Reaction Yield | 65% | Gravimetric |
| Purity | >98% | RP-HPLC (254 nm) |
| Appearance | White Solid | Visual |
Table 2: Mass Spectrometry Characterization
| Parameter | Calculated [M+H]⁺ | Observed [M+H]⁺ |
|---|
| Drug-Linker Mass | 1348.75 Da | 1348.78 Da |
6. Visualization of Key Processes
6.1. Drug-Linker Synthesis Reaction
The following diagram illustrates the key chemical coupling step between an activated linker and the payload.
Caption: Schematic of the drug-linker coupling reaction.
6.2. General ADC Mechanism of Action
Understanding the downstream application is crucial. This diagram shows the general mechanism of how the resulting ADC will function.
Caption: General mechanism of action for a cleavable-linker ADC.
The careful synthesis, purification, and characterization of the drug-linker construct are paramount to the successful development of a safe and effective ADC. A well-defined drug-linker with high purity ensures controlled and consistent conjugation to the antibody, leading to a more homogeneous final ADC product with predictable characteristics. The protocols and data presented here provide a foundational guide for researchers in the field of ADC development.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Maleimide-Thiol Conjugates
Welcome to the technical support center for improving the stability of maleimide-thiol conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the stability of these bioconjugates.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conjugation efficiency. | Suboptimal pH: The reaction rate is significantly reduced at pH values below 6.5 because the thiol group is less likely to be in its reactive thiolate anion form.[1] | - Verify and adjust the pH of your reaction buffer to the optimal range of 6.5-7.5.[1][2][3] - Use buffers such as PBS, HEPES, or Tris, ensuring they are free of extraneous thiol-containing compounds.[4] |
| Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation. | - Perform small-scale trial conjugations with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your specific molecules. A 10-20 fold molar excess of the maleimide reagent is a common starting point. | |
| Oxidized Thiols: Cysteine residues can form disulfide bonds, which are unreactive with maleimides. | - Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. A 10-100 fold molar excess of TCEP is often used. - If using DTT, ensure its removal before adding the maleimide reagent, as it will compete for the reaction. | |
| Hydrolyzed Maleimide: The maleimide ring can open in aqueous solutions, especially at higher pH, rendering it unreactive to thiols. | - Prepare maleimide stock solutions in anhydrous solvents like DMSO or DMF and add them to the aqueous reaction buffer immediately before starting the conjugation. - Avoid storing maleimide-containing products in aqueous solutions. | |
| Inconsistent conjugation results. | Variable Molar Ratios: Inaccurate quantification of starting materials leads to fluctuating molar ratios. | - Carefully determine the concentration of both the maleimide and thiol-containing molecules before each experiment using methods like UV-Vis spectroscopy or Ellman's assay for free thiols. |
| Degradation of Reagents: Improper storage can lead to the degradation of maleimide reagents or the oxidation of thiols. | - Store maleimide reagents in a dry, dark environment. - Prepare fresh solutions of reducing agents and thiol-containing molecules for each experiment. | |
| Protein aggregation during conjugation. | Hydrophobicity of Reagents: Some maleimide reagents are hydrophobic and can cause protein aggregation when added to the reaction mixture. | - Use a water-soluble maleimide reagent if possible. - Add the maleimide stock solution (in organic solvent) slowly to the protein solution while gently mixing. - Limit the concentration of organic solvent in the final reaction mixture to below 20%. |
| Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can affect protein stability. | - Optimize the buffer conditions to ensure the protein is stable throughout the conjugation process. Maintain the pH within the protein's stability range, which is typically 7.0-7.5 for maleimide conjugation. | |
| Final conjugate is unstable and shows loss of payload. | Retro-Michael Reaction: The thioether bond formed is reversible and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, especially in the presence of other thiols like glutathione in vivo. | - Induce Hydrolysis: After conjugation, intentionally hydrolyze the succinimide ring to form a stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 9.2) or for an extended period at neutral pH. - Use Next-Generation Maleimides (NGMs): Employ NGMs, such as dibromomaleimides, which form more stable conjugates. These reagents can re-bridge disulfide bonds and their conjugates are stabilized by hydrolysis. - Transcyclization: If conjugating to an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered thiazine ring. This can be promoted by extended incubation in a buffered solution. |
| Thiazine Rearrangement (for N-terminal cysteine conjugates): The N-terminal amine can attack the succinimide ring, leading to a thiazine rearrangement, which can be considered an instability if the original linkage is desired. | - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. - Acetylation of the N-terminal cysteine can also prevent this side reaction. |
Frequently Asked Questions (FAQs)
Here are answers to common questions about the stability of maleimide-thiol conjugates.
Q1: What are the main causes of instability in maleimide-thiol conjugates?
A1: The primary causes of instability are:
-
Retro-Michael Reaction: This is the reversal of the initial thiol-maleimide Michael addition. The thioether bond can break, reforming the maleimide and the free thiol. This is a significant issue in biological systems where other thiols, such as glutathione, are present and can react with the released maleimide, leading to off-target effects.
-
Hydrolysis of the Maleimide Ring (pre-conjugation): The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. This ring-opening reaction renders the maleimide inactive and unable to react with thiols.
Q2: How does pH affect the stability of the maleimide-thiol reaction and the resulting conjugate?
A2: pH plays a critical role in both the conjugation reaction and the stability of the final product:
-
During Conjugation (pH 6.5-7.5): This is the optimal range for the thiol-maleimide reaction. In this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines. Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide begins to react competitively with amines, such as the side chain of lysine.
-
Post-Conjugation Stability: The stability of the resulting thiosuccinimide conjugate is also pH-dependent. The retro-Michael reaction is more prevalent under physiological or higher pH conditions. Conversely, hydrolysis of the succinimide ring, which stabilizes the conjugate, is accelerated at higher pH. For conjugates with N-terminal cysteines, thiazine rearrangement is also more rapid at higher pH.
Q3: What are "Next-Generation Maleimides" (NGMs) and how do they improve stability?
A3: Next-Generation Maleimides are modified maleimide reagents designed to overcome the stability issues of traditional maleimide conjugates. A key example is the use of dibromomaleimides (DBMs) for disulfide bridging. These reagents react with two thiol groups from a reduced disulfide bond, effectively re-bridging the bond and attaching a payload. The resulting conjugate is "locked" and stabilized through a subsequent hydrolysis step, making it highly resistant to the retro-Michael reaction. This approach allows for the creation of more homogeneous and stable antibody-drug conjugates (ADCs).
Q4: Can you explain the transcyclization reaction and when it occurs?
A4: Transcyclization is a rearrangement reaction that can occur when a maleimide is conjugated to a peptide or protein via an N-terminal cysteine. After the initial Michael addition forms the thiosuccinimide adduct, the free N-terminal amine of the cysteine can act as a nucleophile and attack one of the carbonyl groups of the succinimide ring. This leads to a ring-opening and subsequent re-cyclization to form a more stable six-membered thiazine structure. This process is a stereoselective chemical rearrangement. The rate of this rearrangement is influenced by pH, with higher pH favoring the reaction.
Q5: How can I confirm that my conjugate is stable?
A5: Several analytical techniques can be used to assess the stability of your conjugate:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to monitor the integrity of the conjugate over time when incubated in relevant conditions (e.g., in the presence of glutathione or in serum). A decrease in the conjugate peak and the appearance of peaks corresponding to the free components would indicate instability.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the mass of the conjugate. By analyzing samples over time, you can detect any loss of the conjugated payload.
-
SDS-PAGE: This technique can visualize the stability of the conjugate, especially for larger protein conjugates. A stable conjugate should maintain its higher molecular weight band over time.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of maleimide-thiol conjugates.
Table 1: Half-lives of Hydrolysis for Different Maleimide Conjugates
| Maleimide Derivative | Condition | Half-life (t½) of Hydrolysis | Reference |
| N-aminoethyl phenylmaleimide conjugate | pH 7, Room Temperature | 3.6 hours | |
| N-isopropyl variant of aminoethyl phenylmaleimide conjugate | pH 7, Room Temperature | 20 minutes | |
| Maleimide with amino group (intramolecular base catalysis) | pH 7.4, 22°C | ~25 minutes (unconjugated) | |
| Conjugate with amino group | - | 2.0 - 2.6 hours | |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours |
Table 2: Thiol Exchange Rates for Different Maleimide Conjugates
| Maleimide Conjugate | Condition | Half-life (t½) of Conversion | Extent of Conversion | Reference |
| 4-mercaptophenylacetic acid (MPA) + N-ethyl maleimide (NEM) | Incubated with glutathione | 3.1 - 18 hours | 12.3% - 89.5% | |
| 4-mercaptohydrocinnamic acid (MPP) or N-acetyl-L-cysteine (NAC) + selected N-substituted maleimides | Incubated with glutathione | 3.6 - 258 hours | 0.8% - 90.7% |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Dissolve the protein/peptide containing a free cysteine in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.
-
If the cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C. If the maleimide is fluorescent, protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide and stop the reaction.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Perform Conjugation: Follow steps 1-3 of Protocol 1.
-
Induce Hydrolysis:
-
After the initial conjugation reaction, adjust the pH of the solution to 9.0-9.2 using a suitable buffer (e.g., borate buffer).
-
Incubate the reaction mixture for a period determined by the specific maleimide used (e.g., 2 hours to overnight). The progress of hydrolysis can be monitored by mass spectrometry.
-
-
Purification:
-
Neutralize the pH of the solution back to the desired range for your application.
-
Purify the stabilized conjugate using size-exclusion chromatography or dialysis to remove excess reagents and buffer components.
-
Visualizations
Caption: Overview of maleimide-thiol reaction and stability pathways.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
Technical Support Center: Preventing Retro-Michael Reaction in ADCs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the retro-Michael reaction in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of ADCs?
The retro-Michael reaction is a chemical process that leads to the deconjugation of the drug-linker from the antibody.[1][2][3] It is the reverse of the Michael addition reaction, which is commonly used to attach maleimide-containing drug-linkers to cysteine residues on an antibody.[4] This deconjugation can lead to premature release of the cytotoxic payload into circulation, which can decrease the ADC's efficacy and increase off-target toxicity.[1]
Q2: Which types of ADCs are most susceptible to the retro-Michael reaction?
ADCs that utilize a maleimide-based linker to conjugate a drug to a cysteine residue on the antibody are particularly susceptible. The resulting thiosuccinimide linkage is known to be unstable in plasma and can undergo the retro-Michael reaction, leading to drug-linker loss.
Q3: What are the consequences of the retro-Michael reaction for an ADC?
The primary consequence is the premature release of the drug-linker, which can lead to:
-
Reduced Efficacy: Less of the potent drug reaches the target tumor cells, diminishing the therapeutic effect.
-
Increased Systemic Toxicity: The released drug-linker can bind to other molecules in the plasma, such as serum albumin, leading to off-target toxicity.
-
Altered Pharmacokinetics: Deconjugation changes the drug-to-antibody ratio (DAR), leading to a heterogeneous mixture of ADC species with different properties.
Q4: How can the retro-Michael reaction be prevented or minimized?
Several strategies have been developed to improve the stability of maleimide-cysteine conjugates:
-
Succinimide Ring Hydrolysis: The thiosuccinimide ring formed after conjugation can be intentionally hydrolyzed to a more stable, ring-opened succinamic acid form. This is often achieved by incubating the ADC in a basic buffer post-conjugation and is a widely used method to prevent the retro-Michael reaction.
-
Next-Generation Linkers: Modifying the maleimide chemistry is a key strategy. This includes:
-
N-aryl maleimides: These have been shown to form more stable conjugates compared to traditional N-alkyl maleimides. They can accelerate the desired thiosuccinimide hydrolysis, leading to less deconjugation over time.
-
Di-substituted maleimides: Linkers such as dibromomaleimides can form a more stable, rebridged linkage with cysteine residues.
-
-
Formulation Optimization: The stability of the ADC can be influenced by the formulation. Controlling the pH of the formulation buffer is crucial, as the retro-Michael reaction is pH-dependent.
Troubleshooting Guide
Problem: My ADC is showing premature drug release in plasma stability assays. Could this be due to the retro-Michael reaction?
Yes, this is a classic sign of retro-Michael reaction, especially for cysteine-linked ADCs using maleimide chemistry.
Troubleshooting Steps:
-
Confirm the Linkage Chemistry: Verify that your ADC uses a maleimide-cysteine linkage.
-
Analyze Deconjugation Products: Use analytical techniques like Mass Spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC) to identify the released species. The presence of the intact drug-linker unconjugated from the antibody is a strong indicator.
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: If not already part of your protocol, introduce a hydrolysis step by incubating the purified ADC in a basic buffer (e.g., pH 8-9) to promote the opening of the succinimide ring.
-
Evaluate Linker Alternatives: Consider synthesizing your ADC with a next-generation maleimide linker, such as an N-aryl maleimide, which has demonstrated enhanced stability.
-
Problem: The average Drug-to-Antibody Ratio (DAR) of my ADC decreases over time during storage. How can I improve its stability?
A decreasing DAR over time indicates instability, which could be caused by the retro-Michael reaction.
Troubleshooting Steps:
-
Assess Storage Conditions:
-
pH: The pH of your storage buffer is critical. The succinimide ring can partially close under weakly acidic conditions even after hydrolysis. Ensure your formulation buffer maintains a pH that favors the stable, ring-opened form.
-
Temperature: Store the ADC at the recommended temperature (typically 2-8°C) to minimize degradation.
-
-
Review the Conjugation and Purification Protocol:
-
Ensure the initial conjugation reaction has gone to completion.
-
Confirm that the post-conjugation hydrolysis step (if applicable) is effective. You can monitor the extent of hydrolysis using analytical methods.
-
-
Consider Linker Chemistry: As mentioned previously, next-generation linkers are designed for improved stability.
Data Presentation
Table 1: Comparison of Deconjugation for N-alkyl vs. N-aryl Maleimide ADCs
| Maleimide Type | % Deconjugation in Buffer (7 days at 37°C) | % Deconjugation in Serum (7 days at 37°C) |
| N-alkyl Maleimides | 35-67% | 35-67% |
| N-aryl Maleimides | < 20% | < 20% |
Data summarized from studies demonstrating the improved stability of N-aryl maleimides.
Experimental Protocols
Protocol 1: Post-Conjugation Succinimide Ring Hydrolysis
Objective: To stabilize the ADC by hydrolyzing the thiosuccinimide ring to a succinamic acid, thus preventing the retro-Michael reaction.
Methodology:
-
Purification of ADC: After the conjugation reaction between the antibody and the maleimide-drug-linker, purify the ADC using standard methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess drug-linker.
-
Buffer Exchange: Exchange the buffer of the purified ADC into a basic buffer. A common choice is a borate or arginine buffer with a pH between 8.0 and 9.0.
-
Incubation: Incubate the ADC solution at room temperature for a specified period (e.g., 24-72 hours). The exact time may need to be optimized for your specific ADC.
-
Final Formulation: After incubation, exchange the buffer back to the final formulation buffer, which typically has a neutral or slightly acidic pH for long-term storage.
-
Analysis: Confirm the stability and integrity of the ADC using analytical techniques such as HIC-HPLC and MS to verify the absence of the retro-Michael reaction products.
Protocol 2: Assessing ADC Stability by Hydrophobic Interaction Chromatography (HIC)
Objective: To monitor the stability of an ADC by measuring the average DAR and the distribution of different DAR species over time.
Methodology:
-
Sample Preparation: Prepare aliquots of your ADC in the desired formulation buffer. Store them under the conditions you wish to test (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., day 0, week 1, week 2, week 4), remove an aliquot for analysis.
-
HIC-HPLC Analysis:
-
Column: Use a HIC column suitable for antibody separations.
-
Mobile Phase: Typically involves a gradient of a high-salt buffer (e.g., sodium phosphate with ammonium sulfate) and a low-salt buffer.
-
Detection: Monitor the elution profile using UV detection at 280 nm.
-
-
Data Analysis:
-
Different DAR species (DAR0, DAR2, DAR4, etc.) will elute at different retention times due to changes in hydrophobicity.
-
Integrate the peak areas for each DAR species to calculate the weighted average DAR at each time point.
-
A decrease in the average DAR or a significant change in the proportion of different DAR species over time indicates instability.
-
Visualizations
Caption: Mechanism of retro-Michael reaction and the stabilization pathway via hydrolysis.
Caption: Troubleshooting workflow for ADC instability due to retro-Michael reaction.
References
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH for selective maleimide-thiol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a selective maleimide-thiol reaction?
The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3][4][5] This range offers a balance between efficient reaction rates and minimizing side reactions.
Q2: Why is the pH range of 6.5-7.5 recommended?
This pH range is critical for several reasons:
-
Thiol Reactivity: The reaction relies on the nucleophilic attack of a deprotonated thiol (thiolate anion) on the maleimide. While a higher pH increases the concentration of the more reactive thiolate, it also increases the rate of undesirable side reactions.
-
Maleimide Stability: Maleimides are susceptible to hydrolysis, a reaction that opens the maleimide ring and renders it inactive. This hydrolysis becomes more rapid as the pH increases, especially above pH 7.5.
-
Selectivity: Within the 6.5-7.5 pH range, the reaction is highly selective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, reactions with primary amines, such as the side chain of lysine residues, become more competitive.
Q3: What happens if the pH is too low (below 6.5)?
At pH values below 6.5, the concentration of the reactive thiolate anion decreases as the thiol group remains protonated. This leads to a significantly slower reaction rate.
Q4: What are the consequences of a pH that is too high (above 7.5)?
A pH above 7.5 can lead to several issues:
-
Increased Maleimide Hydrolysis: The rate of maleimide ring-opening hydrolysis increases significantly, leading to a loss of reactive maleimide.
-
Loss of Selectivity: Maleimides begin to react with other nucleophilic groups, most notably the primary amines on lysine residues.
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a higher pH can promote a rearrangement of the initial conjugate to a more stable six-membered thiazine structure.
Q5: What buffers are recommended for maleimide-thiol conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used as long as they are within the recommended pH range of 6.5-7.5. It is crucial to ensure that the buffer does not contain any extraneous thiols (e.g., from dithiothreitol [DTT]).
Q6: How should I store my maleimide-containing reagents?
Maleimide reagents should be stored as a dry powder at -20°C. For experimental use, it is best to prepare fresh solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aqueous solutions of maleimides are not recommended for long-term storage due to their susceptibility to hydrolysis. If short-term aqueous storage is necessary, a slightly acidic pH of 6.0-6.5 is recommended.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Maleimide Hydrolysis | Ensure that maleimide solutions are prepared fresh in anhydrous DMSO or DMF. Avoid storing maleimides in aqueous buffers for extended periods. |
| Incorrect pH | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5 using a calibrated pH meter. |
| Oxidized Thiols | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP or DTT. Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Insufficient Molar Ratio of Maleimide | A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this may need to be optimized depending on the specific molecules being conjugated. |
Issue 2: Lack of Selectivity (Reaction with other residues)
| Possible Cause | Troubleshooting Step |
| pH is too high | If you observe non-specific labeling, particularly with amine-containing residues like lysine, ensure your reaction pH is not above 7.5. Lowering the pH to within the 6.5-7.0 range can enhance selectivity for thiols. |
| Thiazine Rearrangement with N-terminal Cysteine | If working with a peptide or protein with an N-terminal cysteine, a side reaction can occur leading to a thiazine rearrangement, which is more prominent at physiological or higher pH. To minimize this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, consider acetylating the N-terminal cysteine or using a protein construct where the cysteine is not at the N-terminus. |
Data Presentation
Table 1: pH Effects on Maleimide-Thiol Reaction
| pH Range | Reaction Rate | Key Considerations |
| < 6.5 | Slow | Thiol group is mostly protonated, reducing the concentration of the reactive thiolate. |
| 6.5 - 7.5 | Optimal | Balances good reaction rate with high selectivity for thiols. |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis and competitive reaction with primary amines (e.g., lysine). |
| > 8.5 | Very Fast | Significant reaction with primary amines and rapid hydrolysis of the maleimide group. |
Table 2: Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Recommended Molar Excess | Incubation Time | Key Features |
| TCEP (Tris(2-carboxyethyl)phosphine) | 2-10 fold excess over disulfide bonds | 30-60 minutes | Odorless, stable, and does not need to be removed before adding the maleimide reagent. Effective over a wide pH range. |
| DTT (Dithiothreitol) | 10-100 fold excess | 30-60 minutes | Strong reducing agent, but contains a thiol and must be removed before adding the maleimide reagent to prevent it from competing in the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Prepare the Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed buffer (e.g., PBS, HEPES, or Tris) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.
-
To prevent re-oxidation of thiols, it is recommended to work under an inert gas atmosphere (e.g., nitrogen or argon).
-
-
(Optional) Reduction of Disulfide Bonds:
-
If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a suitable reducing agent.
-
Using TCEP: Add a 2-10 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before proceeding.
-
Using DTT: Add a 10-100 fold molar excess of DTT. Incubate at room temperature for 30-60 minutes. Crucially, remove the excess DTT using a desalting column or buffer exchange before adding the maleimide reagent.
-
-
Prepare the Maleimide Reagent:
-
Allow the maleimide reagent to warm to room temperature.
-
Dissolve the maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Perform the Conjugation Reaction:
-
Add the maleimide stock solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and consume any excess maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.
-
-
Purify the Conjugate:
-
Remove unreacted maleimide and other small molecules using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Thiosuccinimide Linkage Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the thiosuccinimide linkage, a critical component in many bioconjugates, including Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiosuccinimide linkage?
A1: The main routes of instability for the thiosuccinimide linkage, formed from the reaction of a thiol (e.g., from a cysteine residue) and a maleimide, are:
-
Retro-Michael Reaction: This is a reversible, base-catalyzed reaction where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1][2] This can lead to premature release of the conjugated payload and subsequent reaction with other thiol-containing molecules in vivo, such as albumin or glutathione, resulting in off-target toxicity and reduced efficacy.[1][3][4]
-
Hydrolysis: The succinimide ring can undergo irreversible hydrolysis, opening the ring to form a stable maleamic acid thioether. While this ring-opened product is resistant to the retro-Michael reaction, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively compete with the retro-Michael reaction under physiological conditions.
Q2: What factors influence the stability of the thiosuccinimide linkage?
A2: Several factors can influence the rate of the retro-Michael reaction and overall linkage stability:
-
pH: The retro-Michael reaction is base-catalyzed, so the rate of deconjugation increases with rising pH. Conversely, slightly alkaline conditions (pH 8-9) can be used to promote the stabilizing hydrolysis reaction.
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.
-
Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable.
-
Maleimide Substituents: The chemical structure of the maleimide itself is a critical factor. Electron-withdrawing groups on the maleimide's nitrogen atom can greatly accelerate the rate of the stabilizing ring-opening hydrolysis.
Q3: What are "Next-Generation Maleimides" (NGMs) and how do they improve stability?
A3: Next-Generation Maleimides (NGMs) are modified maleimide reagents designed to overcome the inherent instability of the traditional thiosuccinimide linkage. They achieve this through several mechanisms:
-
Self-Hydrolyzing Maleimides: These maleimides contain groups that promote rapid, intramolecularly catalyzed hydrolysis of the thiosuccinimide ring immediately after conjugation. This quickly converts the unstable linkage into a stable, ring-opened form that is not susceptible to the retro-Michael reaction.
-
Disulfide Bridging: Reagents like dibromomaleimides (DBM) or diiodomaleimides (DIM) can react with the two thiols from a reduced native disulfide bond, re-bridging the connection and creating a stable, structurally intact conjugate.
-
Transcyclization: In certain designs, a nearby nucleophilic group on the linker can attack the thiosuccinimide ring, leading to an intramolecular rearrangement (transcyclization) to form a more stable cyclic structure, such as a thiazine.
Q4: What are the best analytical techniques to monitor thiosuccinimide linkage stability?
A4: A combination of analytical techniques is typically used to assess conjugate stability and drug-to-antibody ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful, non-denaturing method for separating ADC species with different DARs. A decrease in the average DAR over time during a stability study is indicative of deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for confirming the identity of different species, identifying the products of deconjugation, and quantifying the transfer of payloads to other proteins like albumin.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate the intact conjugate from the unconjugated protein and free payload.
-
Size Exclusion Chromatography (SEC): SEC is used to monitor for aggregation of the conjugate, which can be a consequence of instability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving thiosuccinimide chemistry.
Problem 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
| Possible Causes | Solutions & Troubleshooting Steps |
| Maleimide Hydrolysis | Maleimides can hydrolyze and become non-reactive, especially at neutral to basic pH. Always prepare maleimide solutions fresh in a dry, water-miscible solvent like DMSO or DMF and add them to the reaction mixture immediately. Consider performing the conjugation at a slightly acidic pH (6.5-7.0) to minimize hydrolysis while maintaining a sufficient reaction rate. |
| Incomplete Reduction of Disulfides | For cysteine conjugation, ensure complete reduction of interchain disulfides. Increase the concentration of the reducing agent (e.g., TCEP, DTT) or extend the reduction time. Always use fresh, active reducing agent. |
| Thiol Oxidation | Free thiols can re-oxidize to form disulfide bonds. Perform the conjugation in a deoxygenated buffer. The inclusion of a small amount of a chelating agent like DTPA can help prevent metal-catalyzed oxidation. |
| Incorrect Buffer Composition | Avoid buffers containing primary or secondary amines (e.g., Tris), as they can react with the maleimide. Phosphate-buffered saline (PBS) or HEPES at pH 7.0-7.5 are commonly used and suitable buffers. |
| Steric Hindrance | If the conjugation site is sterically hindered, the maleimide may not be able to access it efficiently. Consider engineering the cysteine at a more accessible site or using a linker with a longer spacer arm. |
Problem 2: Conjugate Aggregation Observed During Reaction or Storage
| Possible Causes | Solutions & Troubleshooting Steps |
| Intermolecular Disulfide Bonds | If free thiols remain after conjugation, they can form intermolecular disulfide bonds between antibody molecules. Ensure the conjugation reaction goes to completion or cap any unreacted thiols with a small, thiol-reactive reagent like N-ethylmaleimide after the primary conjugation step. |
| Increased Hydrophobicity | The addition of hydrophobic payloads can lead to aggregation. Monitor aggregation using Size Exclusion Chromatography (SEC). Consider using a more hydrophilic linker, for instance, by incorporating a PEG moiety, to increase the overall solubility of the conjugate. |
| Unstable Linkage & Payload Release | The retro-Michael reaction can lead to deconjugation. The released, potentially hydrophobic payload can then aggregate. Use a stabilization strategy such as post-conjugation hydrolysis or employ a next-generation maleimide to create a more stable linkage. |
Problem 3: Significant Payload Loss in Plasma Stability Assays
| Possible Causes | Solutions & Troubleshooting Steps |
| Retro-Michael Reaction / Thiol Exchange | This is the most common cause of payload loss in plasma, where the linker-drug is transferred to serum proteins like albumin. |
| 1. Promote Post-Conjugation Hydrolysis: After conjugation, incubate the ADC at a slightly alkaline pH (e.g., pH 8.0-9.0) for a controlled period (e.g., 2-24 hours) to facilitate the hydrolysis of the thiosuccinimide ring. Monitor the conversion to the stable, ring-opened form by LC-MS. Note: Assess the impact of elevated pH on your specific antibody's stability. | |
| 2. Switch to a More Stable Linker: Redesign your conjugate using a self-hydrolyzing maleimide or a next-generation maleimide (e.g., dibromomaleimide) that forms a more robust linkage from the outset. | |
| 3. Confirm Thiol Exchange: Perform a thiol exchange assay by incubating your ADC with an excess of a small molecule thiol (e.g., glutathione) and monitor the transfer of the payload from the antibody over time using HPLC or LC-MS. This will confirm the linker's susceptibility to exchange. | |
| Inappropriate Storage Conditions | Long-term storage in buffers with high pH or containing nucleophiles can accelerate deconjugation. Store the purified conjugate in a buffer at a slightly acidic pH (e.g., pH 6.0) to minimize the retro-Michael reaction rate. |
Data Presentation: Comparative Linker Stability
The stability of a thiosuccinimide linkage is highly dependent on the specific maleimide derivative, the local environment of the cysteine, and the experimental conditions. The following tables summarize representative stability data from the literature.
Table 1: Stability of Various Linker Technologies in Human Plasma
| Linker Type | Linkage Formed | Model System | Incubation Time | % Intact Conjugate |
| Conventional Maleimide | Thioether | ADC in human plasma | 7 days | ~50% |
| "Bridging" Disulfide (e.g., NGM) | Thioether | ADC in human plasma | 7 days | >95% |
| Thiol-ene Reaction | Thioether | ADC in human plasma | 7 days | >90% |
| (Data adapted from comparative studies on ADC linker stability.) |
Table 2: Stability of Transcyclization-Stabilized vs. Standard Linker
| Linker Type | Incubation Conditions | Time | Result |
| Standard Thiosuccinimide | 10-fold excess Glutathione, pH 7.4, 25°C | 25 hours | Distinct thiol-exchange reaction observed |
| Transcyclization Product | 10-fold excess Glutathione, pH 7.4, 25°C | 25 hours | No significant GSH-adduct formation |
| (Data adapted from a study comparing a standard N-acetylated thiosuccinimide adduct to a transcyclized product.) |
Diagrams
Experimental Protocols
Protocol 1: General Maleimide Conjugation to an Antibody
This protocol describes a typical procedure for conjugating a maleimide-functionalized payload to an antibody by targeting cysteine residues generated by disulfide reduction.
Materials:
-
Antibody (e.g., IgG)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.
-
Reducing Agent: 10 mM TCEP (tris(2-carboxyethyl)phosphine) solution.
-
Maleimide-Payload: Stock solution (e.g., 10 mM) in a dry, water-miscible solvent like anhydrous DMSO.
-
Quenching Solution: 10 mM N-ethylmaleimide or Cysteine in conjugation buffer.
-
Desalting columns or ultrafiltration device for buffer exchange.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in degassed conjugation buffer.
-
Disulfide Reduction (Optional): To generate free thiols, add a 10 to 20-fold molar excess of TCEP solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Remove Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column or by buffer exchange via ultrafiltration, exchanging into fresh, degassed conjugation buffer. This step is critical to prevent TCEP from reacting with the maleimide.
-
Conjugation Reaction:
-
Allow the vial of maleimide-payload stock solution to warm to room temperature.
-
Add a 5 to 20-fold molar excess of the maleimide-payload solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent (e.g., DMSO) should typically be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction: Add a 2-fold molar excess of quenching solution (relative to the maleimide-payload) to cap any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Remove excess payload and quenching reagent by size exclusion chromatography (SEC), dialysis, or ultrafiltration.
-
Characterization: Analyze the purified conjugate by UV-Vis spectroscopy (to determine DAR), HIC, and/or LC-MS.
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
This procedure is performed after the main conjugation (Protocol 1, Step 6) to convert the thiosuccinimide linkage to its stable, ring-opened form.
Materials:
-
Purified ADC from Protocol 1.
-
High pH Buffer: e.g., 50 mM Sodium Borate or Sodium Bicarbonate, pH 8.5-9.0.
-
Neutral Storage Buffer: e.g., PBS pH 6.0-7.4.
Procedure:
-
Buffer Exchange: Exchange the purified ADC into the high pH buffer.
-
Incubation: Incubate the ADC solution at room temperature or 37°C for 2 to 24 hours. The optimal time and temperature should be determined empirically for each specific ADC to maximize hydrolysis while minimizing potential antibody degradation or aggregation.
-
Monitoring: At various time points, take an aliquot of the reaction and analyze by LC-MS to monitor the conversion of the closed-ring thiosuccinimide to the hydrolyzed maleamic acid form (mass will increase by 18 Da).
-
Final Buffer Exchange: Once hydrolysis is complete, exchange the stabilized ADC into the final desired storage buffer (e.g., PBS, pH 6.0).
-
Final Analysis: Characterize the final product for DAR, aggregation (by SEC), and purity.
Protocol 3: ADC Stability Assessment in Plasma
This protocol outlines a general method for evaluating the stability of an ADC in plasma in vitro.
Materials:
-
Purified ADC.
-
Control Antibody (unconjugated).
-
Plasma (e.g., human, mouse, rat), stored frozen.
-
Incubator at 37°C.
-
Analytical instruments: HIC-HPLC system and/or LC-MS system.
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates. Dilute the test ADC and control antibody to a final concentration of approximately 100 µg/mL in the plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot of each sample and immediately freeze it at -80°C to stop any further reaction.
-
Sample Analysis:
-
Thaw the samples from each time point.
-
Analyze the samples by HIC to determine the average DAR. A shift in the chromatogram towards earlier retention times and a decrease in the calculated average DAR indicate payload loss.
-
Alternatively, use an immunocapture LC-MS method to quantify the amount of intact ADC, total antibody, and any payload that has migrated to albumin.
-
-
Data Analysis: Calculate the percentage of intact ADC or the average DAR remaining at each time point relative to the day 0 sample. Plot the results to determine the stability profile and half-life of the conjugate in plasma.
References
Side reactions of maleimide linkers and how to avoid them
Welcome to the technical support center for maleimide linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here's a systematic guide to troubleshooting this issue.
| Potential Cause | Explanation | Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2] | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[1] |
| Oxidized Thiols | Target cysteine residues on your protein may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[3] | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and typically does not need to be removed before adding the maleimide reagent. |
| Incorrect pH | The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. At pH <6.5, the reaction rate slows significantly. At pH >7.5, side reactions like hydrolysis and reaction with amines increase. | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols. Use non-nucleophilic buffers like PBS or HEPES. |
| Insufficient Molar Ratio of Maleimide | A low molar excess of the maleimide linker may lead to incomplete conjugation. | Increase the molar excess of the maleimide linker. A 10-20 fold molar excess is a common starting point for labeling proteins, but this should be optimized for your specific application. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically hindered, preventing the maleimide linker from accessing the thiol group. | For larger molecules, optimizing the linker length or the molar ratio is crucial. For example, a 5:1 maleimide to thiol ratio might be more effective for a nanobody than a 2:1 ratio. |
Question: I'm observing unexpected molecular weights or multiple species after my conjugation reaction. What could be happening?
Answer: This suggests that unintended side reactions are occurring. Key possibilities include:
| Side Reaction | Explanation | Avoidance Strategy |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus or the epsilon-amine of lysine residues, leading to heterogeneous products. The reaction rate with thiols is approximately 1,000 times faster than with amines at neutral pH. | Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| Thiazine Rearrangement | When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring, particularly at physiological or higher pH. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Acetylation of the N-terminal cysteine can also prevent this side reaction. |
Question: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
Answer: The primary cause of payload loss for maleimide conjugates is the retro-Michael reaction.
| Issue | Explanation | Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed is reversible. In a thiol-rich environment like the in-vivo milieu (e.g., with glutathione), the conjugated payload can be transferred to other molecules, leading to off-target effects and reduced efficacy. | Induce Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 to promote hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. Use Next-Generation Maleimides: Employ self-hydrolyzing maleimides designed for rapid hydrolysis after conjugation or next-generation maleimides (NGMs) that re-bridge disulfide bonds, creating more stable conjugates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers?
A1: The most common side reactions are:
-
Hydrolysis: The maleimide ring can open when exposed to water, especially at neutral to high pH, rendering it inactive.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible, leading to payload exchange in thiol-rich environments.
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.
Q2: What is the optimal pH for the thiol-maleimide reaction?
A2: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: How should I store my maleimide-containing reagents?
A3: For long-term storage, maleimide reagents should be stored as a solid or dissolved in a dry, biocompatible organic solvent like DMSO or DMF at -20°C. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.
Q4: Do I need to remove the reducing agent before starting the conjugation?
A4: It depends on the reducing agent.
-
TCEP: Tris(2-carboxyethyl)phosphine does not contain a thiol group and generally does not need to be removed before the conjugation step.
-
DTT or β-mercaptoethanol: These thiol-containing reducing agents will compete with the target thiol on your biomolecule and must be removed before adding the maleimide reagent, typically using a desalting column.
Q5: How can I quench the reaction and remove excess maleimide linker?
A5: To stop the reaction, a small molecule thiol like cysteine, N-acetyl-L-cysteine, or β-mercaptoethanol can be added to react with any excess maleimide. Excess linker and quenching agent can then be removed by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Quantitative Data Summary
The following table summarizes the effect of pH on maleimide reactions.
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Reaction Rate Comparison | Stability Considerations |
| < 6.5 | Slow reaction with thiols | The concentration of the reactive thiolate anion is low, significantly slowing the reaction rate. | Maleimide ring is relatively stable against hydrolysis. |
| 6.5 - 7.5 | Chemoselective reaction with thiols | Thiol reaction is ~1,000x faster than with amines at pH 7.0. | Optimal range for specific thiol conjugation with minimal side reactions. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | The rate of reaction with amines increases, leading to loss of chemoselectivity. | The rate of maleimide hydrolysis increases significantly. |
| 8.5 - 9.0 | Post-conjugation hydrolysis of the thiosuccinimide ring | - | This pH range is used intentionally post-conjugation to create a more stable, ring-opened product that prevents the retro-Michael reaction. |
Experimental Protocols
Protocol 1: General Protein Reduction and Maleimide Conjugation
This protocol outlines the basic steps for conjugating a maleimide-functionalized molecule to a cysteine-containing protein.
-
Protein Preparation:
-
Dissolve the protein in a degassed, non-nucleophilic buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). A typical protein concentration is between 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed.
-
If using DTT, it must be removed using a desalting column before proceeding.
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold molar excess). The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If the reagent is light-sensitive, protect the reaction from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.
-
-
Purification:
-
Remove unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
This protocol is performed after the initial conjugation and purification to stabilize the conjugate against thiol exchange.
-
pH Adjustment:
-
After purification of the conjugate, adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
-
Incubation:
-
Incubate the solution at room temperature or 37°C.
-
-
Monitoring:
-
Monitor the progress of the ring-opening reaction by mass spectrometry until hydrolysis is complete.
-
-
Re-neutralization:
-
Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
-
Visualizations
Caption: Desired vs. Side Reactions of Maleimide Linkers.
Caption: Workflow for Troubleshooting Low Conjugation Yields.
References
Thiol exchange issues with maleimide-based bioconjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of maleimide-thiol conjugates, primarily due to thiol exchange via the retro-Michael reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol bioconjugates?
A1: The primary cause of instability is the reversibility of the initial Michael addition reaction used to form the conjugate. This reversal, known as a retro-Michael reaction, can lead to the detachment of the conjugated molecule. In a biological environment, this is often followed by a thiol exchange reaction where the maleimide moiety is intercepted by other thiol-containing molecules, such as glutathione (GSH) or serum albumin.[1][2][3] This can result in off-target toxicity and reduced efficacy of therapeutics like antibody-drug conjugates (ADCs).[1][4]
Q2: My conjugated payload is detaching over time. How can I confirm if this is due to a retro-Michael reaction?
A2: Loss of payload can be confirmed by monitoring the stability of your conjugate in a relevant biological medium (e.g., human plasma or a solution containing a high concentration of a thiol like glutathione). Over time, you would expect to see a decrease in the intact conjugate and the potential appearance of the payload attached to other thiol-containing species. Analytical techniques such as HPLC, LC-MS, and size-exclusion chromatography (SEC) are essential for monitoring these changes and determining the drug-to-antibody ratio (DAR) over time.
Q3: What are the key factors that influence the rate of the retro-Michael reaction?
A3: The stability of the thiosuccinimide linkage is a balance between two competing processes: the retro-Michael reaction (deconjugation) and the hydrolysis of the thiosuccinimide ring (stabilization). Key factors influencing this balance include:
-
pH: The optimal pH for the initial thiol-maleimide conjugation is 6.5-7.5. At pH values above 7.5, the rate of competing reactions with amines increases, and the maleimide ring itself becomes more susceptible to hydrolysis.
-
Temperature: Higher temperatures can accelerate both the retro-Michael reaction and hydrolysis.
-
Local Chemical Environment: The stability of the conjugate can be influenced by the local protein microenvironment. For example, nearby positively charged residues can promote rapid hydrolysis of the thiosuccinimide ring, which in turn stabilizes the conjugate.
-
Maleimide Structure: The substituents on the maleimide nitrogen can significantly impact stability. Electron-withdrawing groups can accelerate the rate of stabilizing hydrolysis.
Q4: How can I improve the stability of my maleimide-thiol conjugate and prevent thiol exchange?
A4: There are two primary strategies to enhance the stability of maleimide-thiol conjugates:
-
Post-conjugation Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether. This ring-opened structure is resistant to the retro-Michael reaction. This can be achieved by incubating the purified conjugate in a buffer with a slightly basic pH (e.g., 8.0-8.5).
-
Use of Next-Generation Maleimides (NGMs): Several advanced maleimide derivatives have been developed to overcome the instability of traditional linkers. These include:
-
Diiodomaleimides and Dibromomaleimides: These reagents can react with two thiol groups, such as those from a reduced disulfide bond, to re-bridge the connection, offering greater stability.
-
Self-Hydrolyzing Maleimides: These are engineered to undergo rapid hydrolysis of the thiosuccinimide ring immediately after conjugation, leading to a more stable product.
-
Maleimides with Electron-Withdrawing N-Substituents: These modifications accelerate the rate of the stabilizing ring-opening hydrolysis, making it a more efficient process.
-
Q5: Are there alternatives to maleimide chemistry for thiol-specific conjugation?
A5: Yes, several alternative chemistries offer more stable linkages for thiol-specific bioconjugation. These include:
-
Carbonylacrylic Reagents: These react with thiols via a Michael addition to form conjugates that are resistant to degradation under physiological conditions.
-
Vinyl Pyridinium (VIP) Reagents: These offer an efficient and irreversible method for cysteine-selective conjugation, forming conjugates that are resistant to thiol exchange.
-
Thiol-ene Reactions: These can form stable thioether bonds and have shown improved plasma stability compared to traditional maleimide conjugates.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of maleimide-containing reagents immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary or secondary amines or free thiols. |
| Oxidation of Thiols | Disulfide bonds in proteins must be reduced to free thiols before conjugation. Use a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize dissolved oxygen and prevent re-oxidation of thiols. |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the maleimide reagent to the protein. A 10-20 fold molar excess is often a good starting point for labeling proteins. |
Issue: Poor In Vivo Stability / Premature Payload Release
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction / Thiol Exchange | After conjugation and purification, perform a post-conjugation hydrolysis step by incubating the conjugate at a slightly basic pH (e.g., 8.0-8.5) to open the thiosuccinimide ring and form a more stable product. |
| Consider using next-generation maleimides (e.g., dibromomaleimides, self-hydrolyzing maleimides) that are designed to form more stable conjugates. | |
| Evaluate alternative thiol-specific conjugation chemistries like carbonylacrylics or vinyl pyridiniums that form irreversible linkages. |
Data Presentation
Table 1: Influence of pH on Maleimide Stability
| pH | Temperature (°C) | Stability of Maleimide Reagent | Impact on Conjugation |
| 6.5 - 7.5 | Room Temp | High | Optimal for chemoselective reaction with thiols. |
| > 7.5 | Room Temp | Decreasing | Increased rate of competing reaction with primary amines (e.g., lysine). |
| > 8.5 | Room Temp | Low | Significant increase in the rate of hydrolysis to a non-reactive maleamic acid. |
Table 2: Comparison of Conjugate Stability in Human Plasma
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation: Prepare the protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Reduction of Disulfide Bonds (if necessary):
-
Using TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM. Incubate at room temperature for 30-60 minutes. The reduced protein solution can be used directly without removing the TCEP.
-
Using DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. Incubate at room temperature for 30-60 minutes. Crucially, excess DTT must be removed via size exclusion chromatography or dialysis before proceeding.
-
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the maleimide solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point. Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purification: Purify the conjugate using a suitable method such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted reagents.
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
-
Perform Conjugation: Follow steps 1-6 of the General Protein-Maleimide Conjugation protocol.
-
Buffer Exchange: After purification, exchange the buffer of the conjugate to one with a slightly basic pH (e.g., phosphate buffer, pH 8.0-8.5).
-
Incubation: Incubate the solution at 37°C. The incubation time may require optimization, but several hours to overnight is a typical starting point.
-
Monitoring: Monitor the progress of the hydrolysis by HPLC-MS, looking for the mass increase corresponding to the addition of a water molecule.
-
Re-equilibration: Once hydrolysis is complete, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.
Protocol 3: Plasma Stability Assay
-
Incubation: Incubate the purified conjugate (e.g., an ADC) in plasma (e.g., human, rat) at 37°C. Include a time point 0 sample.
-
Time Points: At various time points (e.g., 0, 1, 3, 7 days), take an aliquot of the incubation mixture.
-
Sample Preparation: The method will depend on the analytical technique. For LC-MS analysis of the drug-to-antibody ratio (DAR), the ADC may be captured using Protein A beads. For analysis of released payload, proteins may be precipitated with an organic solvent.
-
Analysis: Analyze the samples using a validated method such as LC-MS to determine the average DAR or ELISA to quantify the concentration of intact ADC.
-
Data Analysis: Plot the average DAR or the percentage of intact ADC against time to determine the stability of the conjugate.
Visualizations
References
Technical Support Center: Hydrolysis of Maleimide Groups in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of maleimide groups in aqueous solutions.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in Thiol-Maleimide Conjugation
Q1: I am observing low or no conjugation efficiency. Could hydrolysis of my maleimide reagent be the problem?
A1: Yes, hydrolysis of the maleimide group is a primary cause of low conjugation efficiency. The maleimide ring is susceptible to opening in aqueous solutions, especially at neutral to alkaline pH, forming an unreactive maleamic acid.[1] To troubleshoot this, consider the following:
-
Freshness of Reagents: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For storage, dissolve maleimide compounds in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C.[3]
-
pH of the Reaction Buffer: The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.[2] Within this range, the thiol is sufficiently reactive, while the rate of maleimide hydrolysis is minimized.[3] Above pH 7.5, the rate of hydrolysis increases significantly.
-
Aqueous Stability During Experiments: If your experimental setup requires prolonged incubation in an aqueous buffer, be aware that significant hydrolysis can occur. Long-term storage of maleimide-functionalized nanoparticles at 20°C for 7 days can result in about a 40% loss of reactivity.
Q2: Besides hydrolysis, what other factors could lead to poor conjugation efficiency?
A2: Several other factors can contribute to low yields:
-
Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.
-
Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) before conjugation. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent. If using DTT, it must be removed to prevent it from reacting with your maleimide. To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM).
-
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific protein or peptide.
-
-
Suboptimal pH: As mentioned, the pH is critical. Below pH 6.5, the reaction rate slows down significantly.
Issue 2: Instability of the Final Conjugate
Q3: My final conjugate appears to be unstable and losing its payload over time. What could be the cause?
A3: The instability of the thiosuccinimide linkage formed after conjugation is a known issue, primarily due to a retro-Michael reaction. This reaction is the reversal of the conjugation, where the thioether bond breaks, reforming the maleimide and the free thiol. This is particularly problematic in vivo, where endogenous thiols like glutathione can facilitate this exchange, leading to "payload migration".
Q4: How can I improve the stability of my maleimide-thiol conjugate?
A4: A common strategy to enhance stability is to intentionally induce the hydrolysis of the thiosuccinimide ring after the conjugation is complete. The resulting ring-opened succinamic acid thioether is much more stable and not susceptible to the retro-Michael reaction. This can be achieved by:
-
Purifying the conjugate to remove unreacted maleimide and reducing agents.
-
Adjusting the pH of the purified conjugate solution to 8.5-9.2.
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Incubating the solution at 37°C and monitoring the hydrolysis until completion.
Issue 3: Side Reactions and Product Heterogeneity
Q5: I am observing unexpected side products in my reaction mixture. What are the common side reactions with maleimides?
A5: Besides hydrolysis, maleimides can participate in several side reactions:
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Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.
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Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure. This is more prominent at or above physiological pH.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Increased reaction with amines and accelerated hydrolysis |
Table 2: Half-life of N-substituted Thiosuccinimides at pH 7.4, 37°C
| N-Substituent of Maleimide | Hydrolysis Half-life (t½, hours) |
| N-alkyl | ~200 |
| N-aminoethyl | ~0.4 |
| N-phenyl | ~1.5 |
| N-fluorophenyl | ~0.7 |
Note: Electron-withdrawing groups on the nitrogen of the maleimide can significantly accelerate the rate of post-conjugation hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
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Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES). A typical protein concentration is between 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If necessary, add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.
-
Maleimide Solution Preparation: Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add the maleimide solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purification: Remove excess maleimide and byproducts using size-exclusion chromatography (e.g., gel filtration) or dialysis.
Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectrophotometry
This protocol is adapted for monitoring the hydrolysis of a maleimide that undergoes a spectral change upon ring-opening, such as N-(p-nitrophenyl)maleimide.
-
Materials:
-
UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes.
-
Stock solution of the maleimide (e.g., 1.65 mM N-(p-nitrophenyl)maleimide in acetonitrile).
-
Reaction buffer (e.g., 0.50 M HEPES-NaOH, pH 7.5, containing 0.10 M NaCl).
-
-
Procedure:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Add the reaction buffer to a cuvette and zero the absorbance at the wavelength of the hydrolyzed product (e.g., 319 nm for hydrolyzed N-(p-nitrophenyl)maleimide).
-
Initiate the hydrolysis by adding a small volume of the maleimide stock solution to the cuvette and mix quickly.
-
Monitor the increase in absorbance at 319 nm over time. The rate of hydrolysis can be determined from the rate of change in absorbance.
-
Protocol 3: Quantifying Maleimide Groups Using a Reverse Thiol Assay
This method quantifies maleimide groups by reacting them with a known excess of a thiol (like glutathione, GSH) and then measuring the amount of unreacted thiol using a chromogenic reagent like 4,4'-dithiodipyridine (DTDP).
-
Reaction with Thiol:
-
Incubate the maleimide-containing sample with a known, excess concentration of GSH in a suitable buffer (e.g., phosphate buffer, pH 7.4) to ensure all maleimide groups react.
-
-
Quantification of Unreacted Thiol:
-
To the reaction mixture, add DTDP solution. DTDP reacts with the remaining free thiols of GSH.
-
Measure the absorbance at 324 nm.
-
-
Calculation:
-
The amount of maleimide is calculated as the difference between the initial amount of GSH added and the amount of unreacted GSH quantified by the DTDP reaction.
-
Mandatory Visualization
Caption: Maleimide hydrolysis pathway in aqueous solution.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Strategies to Stabilize Maleimide Conjugates via Ring Hydrolysis
Welcome to the technical support center for stabilizing maleimide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of the thiol-maleimide linkage. Here you will find troubleshooting advice and frequently asked questions to ensure the development of robust and stable bioconjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of maleimide conjugates, with a focus on leveraging ring hydrolysis for stabilization.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Conjugation Efficiency / Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Maleimide Hydrolysis Prior to Conjugation: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it unreactive towards thiols.[1][2] 2. Suboptimal Reaction pH: The ideal pH for thiol-maleimide conjugation is 6.5-7.5.[3][4] Higher pH values can lead to competing reactions with amines (e.g., lysine residues).[2] 3. Incomplete Reduction of Protein Thiols: If conjugating to cysteines from reduced disulfides, incomplete reduction will result in fewer available thiols for conjugation. | 1. Reagent Preparation & Handling: - Prepare aqueous solutions of maleimide-containing reagents immediately before use. - If using an organic stock (e.g., in DMSO or DMF), add it to the protein solution slowly with gentle mixing to avoid precipitation. 2. Optimize Reaction Conditions: - Maintain a reaction pH of 6.5-7.5 for optimal thiol selectivity. - Use a 10-20 fold molar excess of the maleimide reagent as a starting point to drive the reaction to completion. 3. Ensure Thiol Availability: - If reducing disulfides, use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not require removal prior to conjugation. - Quantify free thiols before and after the reaction using Ellman's reagent to confirm consumption. |
| Premature Payload Release (in vitro / in vivo) | 1. Retro-Michael Reaction: The thiosuccinimide adduct is reversible and can undergo thiol exchange with other thiols (e.g., glutathione), leading to deconjugation. 2. Incomplete Hydrolysis: The thiosuccinimide ring has not been sufficiently hydrolyzed to the stable ring-opened form. | 1. Induce Post-Conjugation Hydrolysis: - After conjugation and purification, adjust the pH of the conjugate solution to 8.5-9.2 and incubate. This significantly accelerates the hydrolysis of the succinimide ring. - Incubation at a moderately elevated temperature (e.g., 37°C) can further increase the hydrolysis rate. 2. Use Self-Hydrolyzing Maleimides: - Employ maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides) that are designed to undergo rapid ring-opening hydrolysis under mild conditions post-conjugation. 3. Confirm Stability: - Perform a thiol exchange assay by incubating the conjugate with an excess of a small molecule thiol (e.g., glutathione) and monitor for payload transfer over time using HPLC or LC-MS. |
| Conjugate Aggregation | 1. High Protein Concentration: Can increase the likelihood of intermolecular interactions and aggregation. 2. Solvent Mismatch: Adding a high concentration of organic solvent (from the linker-payload stock) too quickly can cause the protein to precipitate. 3. pH and Temperature Stress: The conditions used for induced hydrolysis (high pH and temperature) can sometimes lead to protein aggregation. | 1. Optimize Formulation: - If possible, perform the conjugation at a lower protein concentration. - Minimize the final concentration of organic solvents in the reaction mixture. 2. Screen Hydrolysis Conditions: - If aggregation occurs during induced hydrolysis, screen different pH values (e.g., 8.0-9.0) and temperatures (e.g., 25-37°C) to find a balance between efficient hydrolysis and maintaining protein stability. - Include excipients or stabilizers in the buffer if compatible with the hydrolysis step. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
The primary cause of instability is the reversibility of the Michael addition reaction that forms the conjugate. This reverse reaction, known as a retro-Michael reaction, can lead to the dissociation of the thiol and maleimide. In a biological environment rich in other thiols, such as glutathione, this can lead to a "thiol exchange," where the payload is transferred from its target protein to other molecules, causing premature drug release and potential off-target effects.
Q2: How does ring hydrolysis stabilize the maleimide-thiol linkage?
Hydrolysis of the thiosuccinimide ring within the conjugate results in the formation of a stable succinamic acid thioether. This ring-opened structure is no longer susceptible to the retro-Michael reaction. By converting the reversible thiosuccinimide linkage to a stable, irreversible thioether, the long-term stability of the conjugate is significantly enhanced.
Q3: What are the key factors that influence the rate of succinimide ring hydrolysis?
The rate of hydrolysis is primarily influenced by:
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pH: The rate of hydrolysis increases significantly at alkaline pH (above 7.5).
-
N-Substituent of the Maleimide: Electron-withdrawing groups on the maleimide's nitrogen atom can dramatically accelerate hydrolysis. For example, N-aryl maleimides hydrolyze much faster than N-alkyl maleimides.
-
Temperature: Higher temperatures will also increase the rate of the hydrolysis reaction.
Q4: When should I perform the hydrolysis step?
Hydrolysis of the maleimide ring should be performed after the conjugation reaction is complete. The un-conjugated maleimide is also susceptible to hydrolysis, which would render it inactive. The typical workflow is: 1) Conjugate the thiol and maleimide at pH 6.5-7.5, 2) Purify the conjugate to remove excess reagents, and 3) Induce hydrolysis by raising the pH of the purified conjugate solution.
Q5: Are there alternatives to post-conjugation induced hydrolysis?
Yes, several alternative strategies exist:
-
Self-Stabilizing Maleimides: Using maleimide derivatives with N-substituents that promote rapid hydrolysis under physiological conditions can create a stable conjugate without a separate high-pH incubation step.
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Transcyclization: For peptides or proteins with an N-terminal cysteine, a chemical rearrangement can occur where the N-terminal amine attacks the succinimide ring, forming a highly stable six-membered thiazine structure. This is an effective way to prevent the retro-Michael reaction.
-
Mechanical Induction: Applying mechanical force, for example through mild ultrasonication, has been shown to promote the stabilizing ring-opening hydrolysis over the undesirable retro-Michael reaction.
Q6: How can I monitor the progress of the hydrolysis reaction?
The conversion of the closed-ring thiosuccinimide to the open-ring succinamic acid can be readily monitored by analytical techniques that can distinguish between the two forms. The addition of a water molecule (18 Da) during hydrolysis results in a corresponding mass shift that is easily detectable by Liquid Chromatography-Mass Spectrometry (LC-MS) . Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can also often separate the two species due to slight differences in polarity, allowing for quantification of the conversion over time.
Data Presentation
Table 1: Comparative Stability of Maleimide-Thiol Adducts
This table summarizes the stability of different thiosuccinimide adducts, highlighting the significant improvement achieved after ring hydrolysis.
| Linkage Type | Condition | Half-life (t½) | Key Finding |
| Conventional N-Alkyl Maleimide Adduct (Ring-Closed) | In presence of excess thiol (e.g., Glutathione) | ~20 - 80 hours | Susceptible to rapid thiol exchange via retro-Michael reaction. |
| N-Aryl Maleimide Adduct (Ring-Closed) | In presence of excess thiol | Significantly longer than N-Alkyl adducts | N-aryl substitution promotes faster stabilizing hydrolysis, reducing susceptibility to thiol exchange. |
| N-Alkyl Maleimide Adduct (Ring-Opened / Hydrolyzed) | pH 7.4, 37 °C | > 2 years | Ring-opening hydrolysis creates a highly stable thioether, effectively preventing deconjugation. |
| Thiazine Linker (from N-terminal Cysteine) | In presence of Glutathione | > 20 times less susceptible to adduct formation than standard thioether | Transcyclization to a thiazine ring offers superior stability compared to the standard thiosuccinimide adduct. |
Table 2: Influence of pH and N-Substituents on Hydrolysis Rate
This table illustrates how reaction conditions and maleimide structure affect the rate of stabilizing ring hydrolysis.
| Maleimide Adduct Type | pH | Temperature (°C) | Hydrolysis Half-life (t½) | Reference |
| N-Ethylmaleimide Adduct | 7.4 | 37 | > 1 week | Conventional maleimides hydrolyze very slowly at neutral pH. |
| N-Ethylmaleimide Adduct | 9.2 | 37 | ~14 hours to 54% conversion | Alkaline pH significantly accelerates hydrolysis. |
| N-(Aminoethyl)maleimide Adduct | 7.4 | 37 | ~0.4 hours | An electron-withdrawing, positively charged N-substituent dramatically accelerates hydrolysis. |
| N-Aryl Maleimide Adducts | 7.4 | 37 | Hours | N-aryl substitution promotes rapid hydrolysis even at physiological pH. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Protein Preparation:
-
Ensure the protein is in a suitable buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).
-
The buffer must be free of extraneous thiols (like DTT or β-mercaptoethanol) and primary amines (like Tris), which can compete with the reaction.
-
If disulfide bond reduction is required, use a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Excess TCEP does not need to be removed.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Slowly add the maleimide stock solution to the protein solution while gently stirring to achieve the desired molar excess (a 10-20 fold excess is a common starting point).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if either component is light-sensitive.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purify the conjugate from unreacted reagents using size-exclusion chromatography (SEC) or a desalting column.
-
Protocol 2: Post-Conjugation Induced Ring Hydrolysis
This protocol describes how to intentionally hydrolyze the succinimide ring after conjugation to stabilize the linkage.
-
Buffer Exchange:
-
Following purification of the conjugate (from Protocol 1), exchange the buffer to a 50 mM borate buffer at pH 9.0-9.2 using an ultrafiltration device or a desalting column.
-
-
Incubation:
-
Incubate the conjugate solution at 37°C. The duration will depend on the specific linker. For standard linkers, this may take 24-48 hours. For linkers with electron-withdrawing groups, the time will be significantly shorter.
-
Note: Be aware that some proteins may be sensitive to prolonged incubation at elevated pH and temperature. Monitor for signs of aggregation.
-
-
Monitoring:
-
At various time points, take an aliquot of the reaction and analyze by LC-MS to monitor the conversion of the ring-closed form to the ring-opened form (mass increase of 18 Da). Continue the incubation until the conversion is complete (>95%).
-
-
Final Formulation:
-
Once hydrolysis is complete, exchange the conjugate into its final desired formulation buffer (e.g., PBS pH 7.4) for storage and use.
-
Protocol 3: Stability Assessment via Thiol Exchange Assay
This protocol is used to evaluate the stability of the final conjugate in the presence of a competing thiol.
-
Sample Preparation:
-
Prepare two samples of your final conjugate (either the un-hydrolyzed or hydrolyzed version) at a known concentration (e.g., 1 mg/mL) in PBS (pH 7.4).
-
To one sample, add a large molar excess (e.g., 100-fold) of glutathione (GSH). The other sample will serve as a no-thiol control.
-
-
Incubation:
-
Incubate both samples at 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot from each tube.
-
Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining and detect the formation of any payload-GSH adducts.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining over time for both the GSH-treated sample and the control. A significant decrease in the GSH-treated sample compared to the control indicates susceptibility to thiol exchange.
-
Visualizations
Caption: Workflow for preparing stabilized maleimide conjugates.
Caption: Competing pathways for thiol-maleimide adducts.
Caption: Troubleshooting logic for conjugate instability.
References
Technical Support Center: Troubleshooting Antibody Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their antibody conjugation reactions.
Frequently Asked questions (FAQs)
General Issues
Question: Why is my antibody conjugation yield consistently low?
Answer: Low conjugation yield can stem from a variety of factors, including the quality of the antibody, suboptimal reaction conditions, interfering substances in the buffer, and inefficient purification. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Key areas to investigate include:
-
Antibody Quality and Concentration: The purity and concentration of your antibody are critical. We recommend using an antibody that is greater than 95% pure.[1] Impurities can compete with the target antibody for the label, reducing conjugation efficiency.[1] Additionally, a low antibody concentration can hinder the reaction; a starting concentration of greater than 0.5 mg/mL is recommended.[1]
-
Buffer Composition: Components in your antibody storage buffer can interfere with the conjugation chemistry. It is essential to identify and remove any interfering substances.[2][3]
-
Reaction Parameters: Factors such as pH, temperature, and the molar ratio of reactants need to be optimized for your specific antibody and label.
-
Purification Method: The purification process itself can lead to significant product loss if not optimized.
Question: How do I identify and remove interfering substances from my antibody buffer?
Answer: The first step is to check the antibody's datasheet to identify any additives in the storage buffer. Common interfering substances depend on the conjugation chemistry being used.
For Amine-Reactive Conjugations (e.g., NHS esters):
Buffers containing primary amines, such as Tris, glycine, or arginine, will compete with the antibody for the reactive label. Other additives like sodium azide can also interfere with the reaction.
For Thiol-Reactive Conjugations (e.g., Maleimides):
Reducing agents like DTT or TCEP, if not removed after disulfide bond reduction, will compete with the antibody's thiols for the maleimide group.
Removal of Interfering Substances:
Several methods can be used to remove unwanted buffer components:
-
Desalting Columns or Size Exclusion Chromatography (SEC): These methods are effective for removing small molecule contaminants.
-
Dialysis or Buffer Exchange: This is a common and effective method for exchanging the antibody into a conjugation-compatible buffer.
-
Antibody Purification Kits: Commercially available kits can be used to purify the antibody and remove interfering additives.
Compatible vs. Incompatible Buffers for Conjugation:
| Compatible Buffers | Incompatible Buffers (or require removal) |
| PBS (Phosphate Buffered Saline) | Tris |
| HEPES | Glycine |
| Bicarbonate/Carbonate | Arginine |
| Borate | Glutathione |
| MES | Dithiothreitol (DTT) |
| MOPS | Sodium Azide |
| BSA (Bovine Serum Albumin) | |
| Gelatin | |
| Thimerosal |
This table is a general guide. Always refer to the specific protocol for your conjugation chemistry.
NHS-Ester Conjugation (Amine-Targeting)
Question: My NHS-ester conjugation is failing. What are the common causes?
Answer: The most common reason for low yield in NHS-ester chemistry is the hydrolysis of the NHS ester, which competes with the desired reaction with the primary amines on the antibody.
Troubleshooting Steps:
-
Control NHS-Ester Hydrolysis:
-
Prepare Fresh: Always prepare the NHS-ester solution immediately before use.
-
Anhydrous Solvent: If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous (water-free).
-
Storage: Store NHS-ester reagents at -20°C to -80°C and allow them to equilibrate to room temperature before opening to prevent condensation.
-
-
Optimize Reaction pH:
-
The optimal pH for NHS-ester reactions is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
-
-
Use a Compatible Buffer:
-
Ensure your buffer is free of primary amines (e.g., Tris, glycine). Phosphate, bicarbonate, HEPES, or borate buffers are recommended.
-
Experimental Workflow for NHS-Ester Conjugation
Caption: General experimental workflow for NHS-ester bioconjugation.
Maleimide-Thiol Conjugation (Thiol-Targeting)
Question: I am getting low yield with my maleimide-thiol conjugation. What should I check?
Answer: Low yield in maleimide-thiol chemistry often points to issues with the availability of free thiols on the antibody or the stability of the maleimide group.
Troubleshooting Steps:
-
Ensure Availability of Free Thiols:
-
Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
Disulfide Bond Reduction: If your antibody has internal disulfide bonds that you intend to target, they must be reduced prior to conjugation. TCEP is often the preferred reducing agent as it does not need to be removed before adding the maleimide reagent. If using DTT, excess DTT must be removed before conjugation.
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.
-
-
Check Maleimide Stability:
-
Maleimide groups can hydrolyze, especially in aqueous solutions. If storing a maleimide-functionalized molecule, it is best to do so in an anhydrous organic solvent or as a lyophilized powder. For short-term aqueous storage, a slightly acidic pH (6.0-6.5) at 4°C is recommended.
-
-
Optimize Reaction pH:
-
The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5. While the reaction is faster at higher pH, the maleimide group is also more susceptible to hydrolysis.
-
Side Reactions to Consider:
-
At physiological or higher pH, maleimides can react with the primary amine of lysine residues.
-
For peptides with an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, especially at higher pH. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help prevent this.
Troubleshooting Logic for Maleimide-Thiol Conjugation
Caption: Troubleshooting decision tree for low maleimide-thiol conjugation yield.
Purification and Characterization
Question: How can I purify my antibody conjugate and improve recovery?
Answer: Purification is essential to remove unreacted label and other byproducts. The choice of method depends on the size difference between the antibody conjugate and the contaminants.
Common Purification Methods:
| Method | Principle | Best for Removing | Potential for Yield Loss |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Unreacted small molecule labels, byproducts. | Can be significant if not optimized. |
| Dialysis / Buffer Exchange | Removes small molecules through a semi-permeable membrane. | Small molecule contaminants. | Minimal if performed correctly. |
| Affinity Chromatography (Protein A/G) | Binds the antibody's Fc region. | Unconjugated labels and other non-antibody impurities. | Can be harsh on the antibody, potentially causing aggregation. |
| Ion Exchange Chromatography (IEX) | Separates based on charge differences. | Can separate different Drug-to-Antibody Ratio (DAR) species. | Requires optimization of buffers and gradients. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. | Can separate different DAR species. | Requires careful optimization to avoid product loss. |
To improve recovery, it is crucial to optimize the purification process. For chromatography-based methods, this includes screening different resins, optimizing binding and elution conditions (pH, salt concentration), and adjusting the flow rate.
Question: How do I determine if my conjugation reaction was successful?
Answer: Several analytical techniques can be used to characterize the antibody conjugate and determine the success of the reaction.
Key Analytical Techniques for Antibody Conjugates:
| Technique | Information Provided |
| UV-Vis Spectroscopy | Can be used to determine the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) if the label has a distinct absorbance spectrum. |
| Size Exclusion Chromatography (SEC) | Assesses the level of aggregation or fragmentation of the antibody conjugate. |
| Hydrophobic Interaction Chromatography (HIC) | Determines the DAR and the distribution of different DAR species. |
| Reversed-Phase HPLC (RP-HPLC) | Can also be used for DAR analysis and to assess the drug load distribution. |
| Mass Spectrometry (MS) | Provides the exact molecular weight of the conjugate, confirming the number of attached labels and identifying conjugation sites. |
| SDS-PAGE | A simple method to visualize a shift in molecular weight after conjugation. |
A combination of these techniques provides a comprehensive characterization of the antibody conjugate, ensuring its quality and consistency.
Experimental Protocols
Protocol 1: General Protocol for NHS-Ester Conjugation to an Antibody
Objective: To covalently attach an NHS-ester functionalized molecule to the primary amines of an antibody.
Materials:
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Antibody (1-10 mg/mL in amine-free buffer)
-
Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, pH 8.3-8.5)
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NHS-ester reagent
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Anhydrous DMSO or DMF
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Methodology:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the amine-free conjugation buffer. Adjust the antibody concentration to 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add the desired molar excess of the NHS ester solution to the antibody solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
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Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column or through dialysis.
Protocol 2: General Protocol for Maleimide-Thiol Conjugation to a Reduced Antibody
Objective: To covalently attach a maleimide-functionalized molecule to the free thiols of a reduced antibody.
Materials:
-
Antibody
-
Reducing agent (e.g., TCEP)
-
Thiol-free conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0-7.5)
-
Maleimide reagent
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Anhydrous DMSO or DMF
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Quenching solution (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., desalting column)
Methodology:
-
Antibody Reduction (if necessary): To the antibody solution, add a 10-100 fold molar excess of TCEP. Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed via a desalting column before proceeding.
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Prepare Maleimide Solution: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the reduced antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
Quenching: Add a small molecule thiol like cysteine to react with any excess maleimide.
-
Purification: Purify the conjugate using a desalting column or size exclusion chromatography to remove unreacted reagents and byproducts.
References
Optimizing Linker-to-Protein Ratios for Efficient Conjugation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the molar ratio of linker to protein for efficient conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during protein conjugation, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my final conjugate yield consistently low?
Low conjugate yield can stem from several factors throughout the conjugation process. Key areas to investigate include the reactivity of the functional groups on your protein, the integrity of the crosslinker, the reaction conditions, and the efficiency of purification steps.[1]
Q2: How can I determine if my protein's reactive groups (e.g., amines or sulfhydryls) are the problem?
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Inactive Amine Groups: The N-hydroxysuccinimide (NHS) ester of many linkers reacts with primary amines (e.g., lysine residues). If these amines are not accessible on the protein surface, the initial activation step will be inefficient. Consider using a crosslinker with a longer spacer arm to improve accessibility.[1]
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Insufficient or Inactive Sulfhydryl Groups: The maleimide group of certain linkers reacts with free sulfhydryl groups (e.g., cysteine residues). Ensure your protein has available, reduced sulfhydryl groups. If your protein contains disulfide bonds, they must be reduced prior to conjugation.[1][2]
Q3: My crosslinker may be degraded. How can I check its activity?
Crosslinkers, especially those with NHS esters, are moisture-sensitive.[3] To test the reactivity, you can perform a small-scale reaction with a molecule containing the target functional group and analyze the product. For NHS esters, a simple test involves reacting the linker with a primary amine-containing compound and verifying the reaction using techniques like mass spectrometry.
Q4: What are the optimal buffer conditions for the conjugation reaction?
The pH and composition of your reaction buffers are critical for successful conjugation.
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Amine-reactive conjugations (e.g., NHS esters): These reactions are typically performed at a pH of 7.5-8.5. Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the protein for reaction with the linker.
-
Sulfhydryl-reactive conjugations (e.g., maleimides): These reactions are most efficient at a pH of 7.0-7.5.
Q5: I'm observing protein aggregation and precipitation during the conjugation. What can I do?
Protein aggregation can be caused by several factors, including suboptimal buffer conditions, high protein concentration, or the hydrophobicity of the linker.
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Optimize Buffer Conditions: Ensure the pH is within the protein's stability range.
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Use Hydrophilic Linkers: Newer crosslinkers often incorporate polyethylene glycol (PEG) spacers to increase hydrophilicity and reduce aggregation.
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Adjust Protein Concentration: Experiment with lower protein concentrations.
Q6: How do I remove excess, unreacted linker and byproducts after conjugation?
Proper purification is crucial to obtain a clean final product. Common methods include:
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Size-Exclusion Chromatography (SEC) / Desalting Columns: Effective for removing smaller molecules like excess linkers from the larger protein conjugate.
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Dialysis: A straightforward method for removing small, unwanted molecules.
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Affinity Chromatography: Can be used if the protein or a tag has a specific binding partner.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of linker to protein?
The optimal molar ratio is system-dependent and needs to be determined empirically for each specific protein and linker combination. A common starting point is to test a range of molar ratios, for example, 2:1, 5:1, 10:1, 20:1, and 40:1 (linker:protein).
Q2: How does the linker's length and composition affect the conjugation?
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Linker Length: Longer linkers can help overcome steric hindrance, especially when conjugating large biomolecules. They can also improve the biological activity of the final conjugate.
-
Linker Composition: Hydrophilic linkers, such as those containing PEG, can improve the solubility of the conjugate and reduce aggregation. The chemical properties of the linker also influence the stability of the final product.
Q3: What analytical techniques can be used to characterize the final conjugate?
Several techniques can be used to determine the degree of labeling and assess the purity and integrity of the conjugate:
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Hydrophobic Interaction Chromatography (HIC)
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Size-Exclusion Chromatography (SEC) to assess for aggregation.
Quantitative Data Summary
The optimal molar ratio of linker to protein is highly dependent on the specific molecules involved and the desired degree of labeling. The following table provides examples from the literature to guide experimental design.
| Protein | Linker/Molecule | Molar Ratio (Linker:Protein) | Reaction Conditions | Outcome/Yield | Reference |
| Nanobody (11A4) | Maleimide-functionalized nanoparticles | 2:1 | 10 mM HEPES, pH 7.0, 30 min, RT | 84 ± 4% conjugation efficiency | |
| Nanobody (11A4) | Maleimide-functionalized nanoparticles | 5:1 | PBS, pH 7.4, 2 h, RT | 58 ± 12% conjugation efficiency | |
| Trastuzumab (Antibody) | Thio-bromomaleimide (TBM) linker | 30:1 | - | Drug-to-Antibody Ratio (DAR) of 3.6 | |
| Trastuzumab (Antibody) | Thio-bromomaleimide (TBM) linker | Optimized with concentrated linker | 3h reaction time | Drug-to-Antibody Ratio (DAR) of 4.0 | |
| Bovine Serum Albumin | CPM and NPM | 3:1 | pH 7.2 buffer | - | |
| HyHEL-10 IgG | NHS-PEG4-Biotin | 20:1 and 40:1 | Room temperature, 2 h | - | |
| aHIS IgG | NHS-LC-Biotin | 25:1 | Room temperature, 30 min | - |
Experimental Protocols
Protocol 1: Trial Conjugation for Molar Ratio Optimization (Maleimide Chemistry)
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal maleimide-to-protein molar ratio.
1. Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 50-100 fold molar excess of a reducing agent like TCEP. c. Incubate at room temperature for 30-60 minutes.
2. Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein. b. Add varying amounts of the maleimide stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1). c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as cysteine or beta-mercaptoethanol to quench any unreacted maleimide. b. Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.
5. Analysis: a. Analyze the purified conjugates from each molar ratio using appropriate analytical techniques (e.g., HIC, RP-HPLC, LC-MS) to determine the degree of labeling and assess for aggregation (SEC).
Visualizations
Caption: Experimental workflow for optimizing linker-to-protein molar ratio.
Caption: Troubleshooting decision tree for low protein conjugation yield.
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation during the preparation of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during preparation?
A1: ADC aggregation is a multifaceted issue stemming from the increased hydrophobicity of the conjugate.[1] The primary causes include:
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Hydrophobic Payloads and Linkers: The attachment of hydrophobic payloads and linkers to the antibody surface can expose or create hydrophobic patches, leading to intermolecular interactions and aggregation.[2][]
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Conjugation Chemistry: The conditions used for conjugation, such as pH, temperature, and the use of organic co-solvents to dissolve hydrophobic payloads, may not be optimal for antibody stability and can induce aggregation.[2]
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High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, thereby increasing the propensity for aggregation.[4]
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Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation.
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Manufacturing and Storage Conditions: Physical stresses such as high shear forces during mixing, thermal stress, shaking, and even light exposure can lead to protein denaturation and aggregation.
Q2: Why is preventing ADC aggregation so critical?
A2: Preventing aggregation is crucial for several reasons:
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Safety and Immunogenicity: Aggregated ADCs can elicit an immune response in patients, potentially leading to severe allergic reactions and off-target toxicity. Aggregates can also be internalized by target-negative cells, increasing adverse side effects.
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Efficacy: Aggregation can alter the binding affinity of the antibody to its target and reduce the overall therapeutic efficacy of the ADC.
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Stability and Shelf Life: The formation of aggregates compromises the physicochemical properties of the ADC, leading to instability and a reduced shelf life.
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Process Economics: The need to remove aggregates through additional purification steps increases manufacturing time and costs, while also reducing the final product yield.
Q3: What are the initial steps I can take to minimize aggregation?
A3: To proactively minimize aggregation, consider the following:
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Component Selection: Where possible, select more hydrophilic linkers and payloads to reduce the overall hydrophobicity of the ADC. Using smaller antibody fragments can also reduce the risk of aggregation.
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Formulation: Develop an optimal formulation with appropriate excipients, such as polysorbates, which can help stabilize the ADC and prevent aggregation.
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Controlled Conjugation: Carefully control conjugation conditions, including pH, temperature, and the concentration of organic solvents.
-
Storage and Handling: Store and handle ADCs under recommended conditions to avoid physical and thermal stress.
Troubleshooting Guide: ADC Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues encountered during ADC preparation.
Problem 1: Immediate Precipitation or Aggregation Upon Addition of Linker-Payload
This is often indicative of a solubility issue with the linker-payload or a rapid destabilization of the antibody.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Poor Solubility of Linker-Payload | Ensure the linker-payload is fully dissolved in a suitable organic co-solvent (e.g., DMSO) before adding it to the antibody solution. Add the dissolved linker-payload solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations. |
| High Concentration of Organic Co-Solvent | Minimize the percentage of the organic co-solvent in the final reaction mixture. High concentrations of solvents like DMSO can promote aggregation. Consider using a water-soluble crosslinker if possible. |
| Unfavorable Buffer Conditions | Ensure the reaction buffer pH is optimal for both the conjugation reaction and antibody stability (typically pH 7.2-8.5 for NHS esters). Avoid buffers that contain primary amines (e.g., Tris) if using amine-reactive chemistry. |
Problem 2: Aggregation Observed After the Conjugation Reaction
Aggregation that develops over the course of the reaction or is detected during purification points to slower-acting destabilizing factors.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Increased Hydrophobicity from High DAR | Optimize the conjugation reaction to achieve a lower, more controlled DAR. Fractionate the ADC mixture to isolate species with lower DARs for further analysis. |
| Antibody Destabilization | Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the processes of protein unfolding and aggregation. |
| Over-labeling of Surface Residues | Reducing the molar excess of the linker-payload can help prevent the modification of too many surface residues, which can alter the protein's charge and solubility. |
Problem 3: Aggregation During Purification or Formulation
Aggregation at this stage is often related to the buffer conditions or physical stress introduced during processing.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Buffer Exchange Issues | When exchanging the buffer post-purification, ensure the final formulation buffer is optimized for ADC stability, containing appropriate excipients like surfactants (e.g., polysorbates) or sugars. |
| Physical Stress | Minimize shear stress during purification steps like ultrafiltration. Avoid vigorous shaking or vortexing of the ADC solution. |
| Lyophilization Stress | If lyophilizing the ADC, ensure the formulation includes cryoprotectants and lyoprotectants to prevent aggregation during freezing and drying. |
Analytical Techniques for Quantifying ADC Aggregation
A variety of analytical methods can be used to detect and quantify ADC aggregation. The use of orthogonal techniques is recommended for a comprehensive assessment.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a light scattering detector. | Determines the absolute molar mass of eluting species, confirming the presence and size of aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution and can detect the formation of large aggregates. |
| Analytical Ultracentrifugation (SV-AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of different species in solution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates species by chromatography and detects them by mass spectrometry. | Provides detailed qualitative and quantitative insights into the composition, structure, and aggregation state of ADCs. |
Experimental Protocols
Key Experiment: Solid-Phase Conjugation to Prevent Aggregation
One of the most effective methods to prevent aggregation is to immobilize the antibody on a solid support during the conjugation process. This physically separates the antibody molecules, preventing them from interacting and aggregating while exposed to potentially destabilizing conjugation conditions.
Methodology:
-
Antibody Immobilization: The antibody is captured on a solid-phase support, such as an affinity resin (e.g., Protein A).
-
Buffer Exchange: The immobilized antibody is washed with the conjugation buffer to create the optimal environment for the reaction.
-
Conjugation Reaction: The linker-payload, dissolved in an appropriate solvent, is passed over the resin to allow conjugation to the immobilized antibody.
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Washing: The resin is washed extensively to remove excess linker-payload and reaction byproducts.
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Elution (Release): The ADC is released from the solid support into a final formulation buffer that is optimized for stability and contains stabilizing excipients.
Visualizations
References
Technical Support Center: Purification of Mal-amido-(CH2COOH)2 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-amido-(CH2COOH)2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound conjugates?
A1: The most common impurities include unreacted starting materials (the thiol-containing molecule and the this compound linker), hydrolyzed maleimide, and aggregates of the conjugate.[1][2] The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[2][3]
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction to minimize side reactions?
A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Below pH 6.5, the reaction is significantly slower. Above pH 7.5, the maleimide group is more susceptible to hydrolysis and can also react with primary amines, leading to non-specific conjugation and potential cross-linking.
Q3: How can I remove unreacted this compound linker after the conjugation reaction?
A3: Unreacted linker can be removed using size-based purification methods such as size exclusion chromatography (SEC) or dialysis. For smaller conjugates, reversed-phase high-performance liquid chromatography (RP-HPLC) can also be effective.
Q4: What analytical techniques are recommended to assess the purity of the final conjugate?
A4: A combination of analytical techniques is recommended for a comprehensive assessment of purity. The most common methods are Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to assess aggregation and remove excess reactants, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity analysis. Mass Spectrometry (MS), such as MALDI-TOF or LC-MS, is used to confirm the molecular weight of the conjugate and identify any byproducts.
Q5: How does the dicarboxylic acid moiety of the this compound linker influence purification?
A5: The two carboxylic acid groups on the linker will impart a negative charge to the conjugate at neutral and basic pH. This can be leveraged for purification techniques like anion-exchange chromatography (AIEX). However, it may also influence the isoelectric point of the conjugate, potentially affecting its solubility and interaction with chromatography media.
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency / Low Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, rendering it unreactive. Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5. Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF. |
| Oxidation of Thiols | Thiol groups can oxidize to form disulfide bonds, preventing conjugation. Pre-treat your thiol-containing molecule with a reducing agent like TCEP, and ensure its removal before adding the maleimide reagent. |
| Suboptimal Molar Ratio | An insufficient molar excess of the maleimide linker can lead to incomplete conjugation. Start with a 10:1 to 20:1 molar ratio of maleimide dye to protein, but this should be optimized for each specific protein. |
| Steric Hindrance | The thiol group may be in a sterically hindered environment. Consider using a longer linker or optimizing reaction conditions (e.g., longer incubation time). |
Problem 2: Presence of Aggregates in the Final Product
Possible Causes & Solutions
| Cause | Recommended Action |
| High Protein Concentration | High concentrations of the protein or conjugate can promote aggregation. Try reducing the concentration of the protein during the conjugation reaction. |
| Increased Hydrophobicity | The linker may increase the overall hydrophobicity of the molecule, leading to aggregation. Include excipients like sugars (sucrose, trehalose), polyols (glycerol), or non-ionic surfactants (Tween 20) in the reaction buffer to improve solubility and stability. |
| Non-specific Cross-linking | At pH values above 7.5, maleimides can react with amines, potentially leading to cross-linking and aggregation. Maintain a reaction pH between 6.5 and 7.5. |
| Inefficient Purification | Aggregates may not be effectively removed by the chosen purification method. Size exclusion chromatography (SEC) is a common and effective method for separating monomeric conjugates from high molecular weight aggregates. |
Problem 3: Multiple Peaks with the Same Mass in LC-MS
Possible Causes & Solutions
| Cause | Recommended Action |
| Hydrolysis of the Succinimide Ring | The thiosuccinimide ring formed after conjugation can undergo hydrolysis to form two regioisomeric maleamic acids. This can result in multiple, closely eluting peaks with the same mass. |
| Thiazine Rearrangement | An intramolecular rearrangement can occur, especially with unprotected N-terminal cysteines, forming a thiazine derivative with the same mass as the desired conjugate but different chromatographic properties. |
| Diastereomers | The Michael addition of the thiol to the maleimide creates a new stereocenter, which, combined with other stereocenters in the molecule, can lead to the formation of diastereomers that may be separable by RP-HPLC. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2-7.5 to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a 50-100 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation: Add the maleimide linker solution to the protein solution at a 10:1 to 20:1 molar excess. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a small molecule thiol like L-cysteine to react with any unreacted maleimide groups.
-
Purification: Proceed immediately with purification using SEC, RP-HPLC, or dialysis to remove excess reagents and byproducts.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector and a C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A. c. Inject the sample onto the column. d. Elute the conjugate using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. e. Monitor the elution profile at 220 nm and 280 nm. f. Collect fractions corresponding to the desired conjugate peak. g. Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS. h. Pool the pure fractions and lyophilize to obtain the purified conjugate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting logic for common issues in this compound conjugate purification.
References
Validation & Comparative
A Comparative Guide to Analyzing Maleimide Conjugation Efficiency: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurately determining the efficiency of maleimide conjugation is critical for ensuring the quality, consistency, and efficacy of bioconjugates such as antibody-drug conjugates (ADCs) and fluorescently labeled proteins. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for this purpose. We present experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate method for your research needs.
The Gold Standard: HPLC Analysis
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for quantifying maleimide conjugation efficiency.[1][2] It offers high-resolution separation of the conjugated biomolecule from the unconjugated starting material and other reaction components, allowing for accurate quantification in a single run.[1]
Experimental Protocol: RP-HPLC for Conjugation Efficiency
This protocol outlines a general procedure for analyzing the conjugation of a maleimide-activated molecule to a thiol-containing biomolecule (e.g., a protein with cysteine residues).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile[2]
-
Reaction mixture containing the bioconjugate
-
Unconjugated biomolecule (as a control)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the conjugation reaction mixture and the unconjugated control in Mobile Phase A.
-
Injection: Inject the prepared samples onto the C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm for proteins.
-
Data Analysis: Identify the peaks corresponding to the unconjugated biomolecule and the conjugated product. The conjugate will typically have a different retention time. Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule using the following formula:
Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100
References
A Head-to-Head Comparison of Bioconjugation Linkers: Mal-amido-(CH2COOH)2 vs. SMCC
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount to the stability, efficacy, and safety of the final bioconjugate. This guide provides an in-depth, objective comparison between a hydrophilic maleimide linker, Mal-amido-(CH2COOH)2, and the widely-used, more hydrophobic alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
The fundamental difference between these two heterobifunctional linkers lies in their spacer arm composition. This compound incorporates a dicarboxylic acid moiety, imparting significant hydrophilicity. In contrast, SMCC features a cyclohexane ring, which contributes to its hydrophobic nature. This structural variance has profound implications for the physicochemical properties and in vivo performance of the resulting ADCs.
Performance and Properties: A Quantitative Comparison
The selection of a linker can significantly impact the solubility, stability, and pharmacokinetic profile of a bioconjugate. The following tables summarize the key characteristics and performance data of this compound and SMCC based on available experimental evidence.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Key Considerations |
| Chemical Structure | Contains a maleimide group and a dicarboxylic acid spacer. | Contains an N-hydroxysuccinimide (NHS) ester and a maleimide group with a cyclohexane spacer.[1][2][3] | The dicarboxylic acid group in this compound increases its water solubility. |
| Hydrophilicity | High | Low to moderate.[][5] | Increased hydrophilicity can reduce aggregation of ADCs, especially with hydrophobic payloads, and may lead to improved pharmacokinetics. |
| Reactive Groups | Maleimide (reacts with thiols) and Carboxylic Acid (can be activated to react with amines). | NHS Ester (reacts with primary amines) and Maleimide (reacts with thiols). | Both are heterobifunctional, allowing for controlled, multi-step conjugation. |
| Spacer Arm Length | ~8.3 Å (for the core structure, can be extended with PEG chains) | ~8.3 Å | Spacer arm length can influence steric hindrance during conjugation and the accessibility of the payload. |
| Performance Metric | Hydrophilic Linkers (e.g., this compound type) | Hydrophobic Linkers (e.g., SMCC) | References |
| ADC Aggregation | Reduced propensity for aggregation, allowing for higher Drug-to-Antibody Ratios (DAR). | Higher tendency for aggregation, particularly with hydrophobic drugs. | |
| Plasma Stability | Thioether bond is susceptible to retro-Michael reaction, similar to other maleimide linkers. | Thioether bond is known to be unstable in plasma, with potential for payload exchange with serum proteins like albumin. | |
| Pharmacokinetics | Generally longer circulation half-life and increased tumor accumulation due to reduced clearance. | Can lead to faster clearance and non-specific uptake, potentially increasing off-target toxicity. | |
| In Vivo Efficacy | Often demonstrates greater tumor growth inhibition and a wider therapeutic window. | Efficacy can be limited by instability and unfavorable pharmacokinetic profiles. |
The Challenge of Maleimide Linker Stability
A critical aspect of maleimide-based linkers is the stability of the thioether bond formed upon reaction with a sulfhydryl group. This bond is susceptible to a retro-Michael reaction, particularly in the physiological environment of plasma, which can lead to premature release of the payload. This deconjugation can result in off-target toxicity and a reduction in the therapeutic efficacy of the ADC. The released linker-payload can then bind to other circulating proteins, such as albumin.
While both this compound and SMCC are subject to this instability, strategies to mitigate it often focus on modifying the maleimide structure to promote rapid hydrolysis of the succinimide ring. This hydrolysis results in a ring-opened, stable succinamic acid derivative that is resistant to the retro-Michael reaction.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for the use of both this compound and SMCC linkers.
Protocol 1: Two-Step Conjugation using SMCC
This protocol involves the activation of an antibody with SMCC, followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC (dissolved in DMSO or DMF)
-
Thiol-containing payload
-
Conjugation Buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., 1 M Tris or 1 M glycine)
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Bring the antibody solution to the desired concentration in an amine-free buffer.
-
Add a 5- to 20-fold molar excess of SMCC solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent quenching of the thiol-containing payload.
-
-
Conjugation to Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine or N-acetylcysteine and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other small molecules.
-
Protocol 2: Conjugation using this compound
This protocol outlines the conjugation of a thiol-containing protein or payload to a molecule with a primary amine, using this compound as the crosslinker. This involves the activation of the carboxylic acid groups of the linker first.
Materials:
-
This compound
-
Amine-containing molecule
-
Thiol-containing molecule (e.g., reduced antibody)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solutions (e.g., hydroxylamine for NHS esters, L-cysteine for maleimides)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF).
-
Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution in Activation Buffer.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Amine-containing Molecule:
-
Immediately add the activated linker solution to the amine-containing molecule in a suitable buffer (pH 7.2-8.0).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench unreacted NHS esters with hydroxylamine or Tris buffer.
-
Purify the maleimide-activated molecule using a desalting column.
-
-
Conjugation to Thiol-containing Molecule:
-
If using an antibody, reduce its disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Combine the maleimide-activated molecule with the thiol-containing molecule in Conjugation Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench unreacted maleimide groups with L-cysteine.
-
-
Purification:
-
Purify the final conjugate using SEC or dialysis.
-
Visualizing the Conjugation Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for both SMCC and this compound conjugation.
Caption: Workflow for a two-step antibody-drug conjugation using the SMCC linker.
References
A Comparative Guide to the In Vivo Stability of ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while enabling efficient payload release at the tumor site.[2][][4] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Key Determinants of ADC Stability: Cleavable vs. Non-Cleavable Linkers
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of payload release.
Cleavable Linkers: These are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases, such as cathepsins, that are upregulated in tumors (e.g., valine-citrulline linkers).
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).
-
Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This mechanism generally leads to higher stability in circulation and a wider therapeutic window, but their efficacy is more dependent on the biology of the target cells.
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers.
Table 1: Plasma Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | In Vitro Plasma Half-Life (t½) | Key Findings & Citations |
| Cleavable | |||
| Valine-Citrulline (vc) | Protease (Cathepsin B) | > 7 days in human plasma | High plasma stability; however, can be unstable in mouse plasma due to carboxylesterase 1c (Ces1c) activity. |
| Valine-Alanine (va) | Protease (Cathepsin B) | Slower cleavage than vc-linkers in lysosomes. | Demonstrates slower payload release kinetics compared to valine-citrulline linkers. |
| Hydrazone | pH-sensitive (acidic) | ~2 days in human plasma | Susceptible to hydrolysis in plasma, leading to premature drug release. Stability is influenced by its specific chemical structure. |
| Disulfide | Redox-sensitive (Glutathione) | Variable, can be enhanced by steric hindrance. | Stability can be improved by introducing steric hindrance around the disulfide bond to reduce off-target disulfide exchange. |
| β-Glucuronide | Enzyme (β-glucuronidase) | High | Highly stable in plasma; specific release at the tumor site where β-glucuronidase is present. |
| Silyl Ether | pH-sensitive (acidic) | > 7 days in human plasma | A novel acid-cleavable linker with significantly improved stability over traditional hydrazone linkers. |
| Non-Cleavable | |||
| Thioether (e.g., SMCC) | Antibody degradation | High | Generally exhibits high plasma stability, leading to reduced off-target toxicity. |
Table 2: In Vivo Stability and Efficacy of Select ADCs
| ADC | Linker Type | Key In Vivo Findings | Citation |
| Trastuzumab-vc-MMAE | Valine-Citrulline | Tandem-cleavage linker design showed improved payload retention on the antibody in rats compared to monocleavage linkers. | |
| Anti-CD79b ADCs | Tandem-cleavage vs. Monocleavage | Tandem-cleavage linkers demonstrated superior in vivo stability and tolerability in rats. | |
| ITC6103RO | OHPAS (cleavable) | Stable in in vivo mouse pharmacokinetic studies. | |
| ITC6104RO | VC-PABC (cleavable) | Relatively unstable in vivo in mice, showing low exposure and high clearance. | |
| Exo-linker ADCs | Exo-EVC-MMAE (cleavable) | Exhibited reduced premature payload release and commendable stability in mouse plasma containing Ces1C. | |
| CX-DM1 ADCs | Triglycyl peptide (cleavable) | Showed stability comparable to SMCC-DM1 ADCs in pharmacokinetic studies and a higher preclinical therapeutic index. |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for preclinical development. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The concentration of intact ADC is determined by comparing the signal to a standard curve.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule-free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
The free payload is separated by liquid chromatography and then detected by mass spectrometry.
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.
Visualizing ADC Mechanisms and Workflows
References
Next-Generation Maleimides: A Comparative Guide to Enhancing Conjugate Stability
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their efficacy and safety. Traditional maleimide-based conjugation, while widely used, suffers from instability in physiological conditions, primarily due to the reversibility of the thiol-maleimide linkage. This guide provides an objective comparison of next-generation maleimides designed to overcome this limitation, supported by experimental data and detailed protocols.
The Achilles' heel of conventional maleimide chemistry lies in the retro-Michael reaction, a process where the thioether bond formed between the maleimide and a thiol (e.g., on a cysteine residue) can reverse.[1][2][3][4] This deconjugation can lead to premature release of the payload, such as a cytotoxic drug in an antibody-drug conjugate (ADC), resulting in off-target toxicity and reduced therapeutic efficacy.[5] A competing reaction, hydrolysis of the succinimide ring, can "lock" the conjugate in a stable, ring-opened form, preventing the retro-Michael reaction. Next-generation maleimides leverage and enhance this hydrolytic stabilization or employ alternative strategies to create more robust bioconjugates.
Comparative Stability of Maleimide-Based Conjugates
The stability of various maleimide conjugates is typically assessed by monitoring the percentage of intact conjugate over time when incubated in plasma or in the presence of a high concentration of a competing thiol like glutathione (GSH). The following tables summarize the performance of different maleimide technologies.
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Key Observation |
| First-Generation Maleimide | ||||
| N-Alkyl Maleimide Adduct | ADC in human plasma | 7 days | ~50% | Significant degradation due to retro-Michael reaction. |
| Next-Generation Maleimides | ||||
| N-Aryl Maleimide Adduct | ADC in mouse serum | >8 days | 90-100% | Accelerated hydrolysis of the thiosuccinimide ring enhances stability. |
| "Self-Hydrolyzing" Maleimide | ADC in rat plasma | >14 days | No measurable drug loss | Rapid post-conjugation hydrolysis prevents deconjugation. |
| "Bridging" Disulfide (e.g., Dibromomaleimide) | ADC in human plasma | 7 days | >95% | Re-bridging of disulfide bonds leads to highly stable conjugates. |
| Diiodomaleimide | Protein-protein conjugate in serum | Not specified | Robust serum stability | Increased hydrolytic stability and rapid reactivity. |
| Alternative Chemistries | ||||
| Thiazine Linker | Peptide conjugate with glutathione | Not specified | >20x less susceptible to GSH adduct formation than thioether | Forms a stable thiazine structure, markedly slower degradation. |
| 5-Hydroxy-pyrrolone (5HP2O) | Thiol conjugate with glutathione | 4 days | Trace amounts of exchange | Stable towards hydrolysis and thiol-exchange. |
Mechanisms of Maleimide Conjugation and Stabilization
The stability of maleimide conjugates is dictated by the chemical reactions that occur post-conjugation. The following diagrams illustrate the key pathways for traditional and next-generation maleimides.
Figure 1. Competing Fates of a Traditional Maleimide Conjugate.
Figure 2. Stabilization Mechanisms of Next-Generation Maleimides.
Experimental Protocols
To aid researchers in the evaluation of conjugate stability, detailed experimental protocols are provided below.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of an antibody-drug conjugate (ADC) in plasma.
Figure 3. Workflow for ADC Plasma Stability Assessment.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, rat) at a specific concentration at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
ADC Capture: The ADC is captured from the plasma at each time point using Protein A magnetic beads.
-
Washing: The beads are washed with phosphate-buffered saline (PBS) to remove non-specifically bound plasma proteins.
-
Elution: The intact ADC is eluted from the beads.
-
Analysis: The eluted samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates conjugate instability.
Protocol 2: Glutathione (GSH) Challenge Assay
This protocol assesses the stability of a bioconjugate to thiol exchange by incubation with a high concentration of glutathione.
Methodology:
-
Incubation: The bioconjugate is incubated in a buffer (e.g., PBS, pH 7.4) containing a high concentration of glutathione (e.g., 10 equivalents).
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The peak area of the intact bioconjugate is integrated at each time point and compared to the initial time point (T=0) to determine the percentage of intact conjugate remaining.
Conclusion
The stability of the linker is a critical attribute for the successful development of bioconjugates. While traditional maleimides offer a straightforward approach to cysteine modification, the inherent instability of the resulting thioether bond can compromise therapeutic efficacy and safety. Next-generation maleimides, including self-hydrolyzing and disulfide-bridging variants, provide significantly improved conjugate stability. The choice of conjugation chemistry should be guided by the specific application and supported by rigorous experimental validation of conjugate stability. The protocols and comparative data presented in this guide offer a framework for researchers to make informed decisions in the design and development of robust and effective bioconjugates.
References
A Head-to-Head Comparison: Mal-amido-(CH2COOH)2-Containing Linkers vs. Disulfide Linkers for Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical decision that profoundly influences its therapeutic efficacy and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and specific payload liberation at the target site. This guide provides an objective, data-driven comparison of two widely utilized linker strategies: maleimide-based linkers, often incorporating hydrophilic moieties like Mal-amido-(CH2COOH)2, and disulfide linkers.
This comparison delves into the fundamental mechanisms of drug release, stability profiles, and overall performance of these two linker classes, supported by experimental data to inform the rational design of next-generation targeted therapeutics such as Antibody-Drug Conjugates (ADCs).
Mechanism of Drug Release: A Tale of Two Chemistries
The drug release mechanisms for maleimide-containing and disulfide linkers are fundamentally different, dictated by distinct chemical triggers within the biological environment.
This compound-Containing Linkers: The maleimide group in these linkers is primarily for conjugation to thiol groups (e.g., from cysteine residues) on the carrier molecule, forming a stable thioether bond. The release of the drug is not typically designed to occur through the cleavage of the maleimide moiety itself. Instead, the release mechanism depends on the nature of the rest of the linker. If the maleimide is part of a non-cleavable linker, the drug is released after the lysosomal degradation of the entire antibody-drug conjugate. However, a significant consideration for conventional maleimide linkers is the potential for premature drug release in plasma. The thiosuccinimide ring formed upon conjugation can undergo a retro-Michael reaction, especially in the presence of thiol-containing species like albumin, leading to deconjugation.[1][2] Strategies to mitigate this instability include the hydrolysis of the thiosuccinimide ring, which renders the linkage more stable.[3][4] The this compound component itself is a hydrophilic intermediate used in the synthesis of such linkers to improve their solubility.[5]
Disulfide Linkers: Disulfide linkers are designed to be cleaved in the reductive intracellular environment. The concentration of glutathione (GSH) is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM). This concentration gradient allows the disulfide bond to remain relatively stable in circulation but to be rapidly reduced upon internalization into the target cell, releasing the free drug. The kinetics of this release can be modulated by introducing steric hindrance around the disulfide bond.
dot
Caption: Drug release pathways for maleimide and disulfide linkers.
Comparative Performance Analysis
The selection between a maleimide-based and a disulfide linker has a direct impact on the stability, efficacy, and pharmacokinetic properties of a drug conjugate. The following tables summarize key quantitative data comparing the performance of these two linker types.
Table 1: Plasma Stability of Maleimide vs. Disulfide Linkers
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thiol-to-Thiol (Disulfide) | Bioconjugate in human plasma | 1 | ~20% |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Cell Line | Payload | IC50 (nM) | Reference |
| Dibromomaleimide (Disulfide rebridging) | BT-474 (HER2 positive) | MMAE | Low nM range | |
| Dithiomaleimide (Disulfide rebridging) | BT-474 (HER2 positive) | MMAE | Low nM range | |
| Thio-bromomaleimide (Disulfide rebridging) | BT-474 (HER2 positive) | MMAE | Low nM range | |
| Conventional Maleimide | Not specified | Not specified | Varies | |
| Disulfide | Not specified | Not specified | Varies |
Table 3: In Vivo Performance of ADCs with Maleimide and Disulfide Linkers
| Linker Type | Animal Model | Key Finding | Reference |
| Conventional Maleimide (T-MCC-DM1) | Rat | Slightly faster clearance compared to a control ADC without a maleimide linkage, suggesting some payload loss. | |
| Disulfide | Mouse | Can exhibit instability leading to payload loss, but stability can be improved through site-specific conjugation. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of linker performance. Below are outlines of key experimental procedures.
In Vitro Plasma Stability Assay (LC-MS Method)
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Formic acid
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Protein Precipitation: To quantify the amount of released free payload, precipitate the plasma proteins by adding a 3-fold volume of cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant containing the free payload by LC-MS.
-
Intact ADC Analysis: To quantify the intact ADC, an immunocapture step can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
Data Analysis: Determine the concentration of the free payload and the intact ADC at each time point by comparing to a standard curve. Calculate the percentage of intact ADC remaining over time.
dot
Caption: Experimental workflow for ADC plasma stability assay.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50 value) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Add the diluted conjugates to the cells.
-
Incubation: Incubate the plates for a period that allows for ADC-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Conclusion
The choice between a this compound-containing linker and a disulfide linker is a critical decision in the design of targeted drug conjugates. Conventional maleimide-based linkers, while widely used, can suffer from instability in plasma, leading to premature drug release. The incorporation of hydrophilic moieties like this compound can improve the physicochemical properties of the ADC. However, the inherent susceptibility of the maleimide-thiol linkage to retro-Michael reaction remains a concern, although strategies to improve its stability are available.
Disulfide linkers offer an elegant solution for targeted drug release by exploiting the differential reductive potential between the extracellular and intracellular environments. However, their stability can also be a concern and is influenced by factors such as steric hindrance around the disulfide bond.
Ultimately, the optimal linker choice depends on the specific application, the nature of the payload, and the target. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the most appropriate linker to maximize therapeutic efficacy and minimize off-target toxicity. As ADC technology continues to evolve, novel linker designs with improved stability and more specific cleavage mechanisms are being developed to further enhance the potential of this promising class of therapeutics.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of the two primary linker strategies—cleavable and non-cleavable—supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is the crucial bridge connecting a monoclonal antibody to a cytotoxic payload. Its chemical properties dictate the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental distinction between these linker types lies in their payload release strategy. Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. In contrast, non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: Two Distinct Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream but to break apart under specific conditions prevalent in tumors.[2] This conditional release is achieved through the incorporation of chemical moieties that are susceptible to cleavage by:
-
Enzymes: Protease-sensitive linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][3]
-
pH: Acid-sensitive linkers, like hydrazone linkers, are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Redox environment: Glutathione-sensitive linkers utilize the higher concentration of intracellular glutathione (GSH) in tumor cells compared to the plasma. Disulfide bonds within the linker are readily cleaved in this reducing environment, releasing the payload.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
Non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific trigger for cleavage. The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.
This mechanism generally leads to greater stability in circulation, which can minimize off-target toxicity. However, it requires efficient internalization of the ADC by the target cell and typically does not produce a significant bystander effect, as the resulting payload-linker-amino acid complex is often charged and less able to cross cell membranes.
Performance Comparison: A Data-Driven Analysis
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies on in vitro cytotoxicity, in vivo efficacy, and plasma stability.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | ~60-100 | |
| Anti-CD22-vc-MMAE | B-cell lymphoma | CD22 | Cleavable (vc) | MMAE | 0.5 | |
| Anti-CD22-MCC-DM1 | B-cell lymphoma | CD22 | Non-cleavable (MCC) | DM1 | 3.0 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| ADC Configuration | Tumor Model | Dosing | Outcome | Reference |
| Anti-HER2-vc-MMAE | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | |
| Anti-HER2-MCC-DM1 (T-DM1) | KPL-4 Breast Cancer | 15 mg/kg, single dose | Tumor stasis | |
| Anti-CD79b-vc-MMAE | Non-Hodgkin lymphoma | Single dose | Superior efficacy compared to non-cleavable counterpart | |
| Anti-CD79b-MC-MMAF | Non-Hodgkin lymphoma | Single dose | Less efficacious than cleavable counterpart |
Table 3: Plasma Stability
Plasma stability is crucial for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact.
| Linker Type | Payload | Plasma Source | Stability Metric | Key Findings | Reference |
| Cleavable (Val-Cit) | MMAE | Human, Mouse | % Intact ADC over time | Variable, dependent on conjugation site and chemistry. Can be prone to premature drug release. | |
| Non-cleavable (Thioether) | DM1 | Human, Mouse | % Intact ADC over time | Generally high. Increased plasma stability compared to many cleavable linkers. | |
| Cleavable (Hydrazone) | Doxorubicin | Human | Half-life (t1/2) | ~2 days | |
| Cleavable (Disulfide) | MMAE | Human | % Payload Release | Can be susceptible to reduction in plasma. |
Visualizing the Pathways and Processes
To further elucidate the differences between cleavable and non-cleavable linkers, the following diagrams illustrate their respective mechanisms of action and a typical experimental workflow.
Caption: Mechanism of action for a cleavable linker ADC.
Caption: Mechanism of action for a non-cleavable linker ADC.
Caption: General experimental workflow for ADC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of an ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADC, vehicle control, and any isotype control ADCs, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the mice.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and organs may be collected for further analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in plasma.
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 144, 168 hours).
-
Sample Collection: At each time point, collect aliquots and immediately freeze them at -80°C to stop any degradation.
-
Analysis:
-
Intact ADC: Use techniques like ELISA or LC-MS to quantify the amount of intact ADC or the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.
-
Free Payload: Use LC-MS to quantify the amount of free payload that has been released into the plasma.
-
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
-
Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in the same well. The Ag- cells are often labeled with a fluorescent marker (e.g., GFP) for specific tracking.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Measure the viability of the fluorescently labeled Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the ADC indicates a bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent bystander killing, which is beneficial for heterogeneous tumors, but may have lower plasma stability. Non-cleavable linkers generally offer enhanced stability and a potentially better safety profile but are dependent on efficient ADC internalization and lysosomal processing, and they lack a significant bystander effect. The optimal linker choice is context-dependent and should be guided by the specific target antigen, tumor biology, and the desired therapeutic outcome. A thorough understanding of these linker technologies, supported by robust in vitro and in vivo characterization, is essential for the successful development of next-generation ADCs.
References
A Comparative Guide to Validating Drug-to-Antibody Ratio (DAR) for Novel ADCs
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy, safety, and pharmacokinetic profile.[][2][3][4] Accurate and reliable determination of the average DAR and the distribution of drug-loaded species is therefore of paramount importance throughout ADC development and for quality control purposes.[2] This guide provides a comprehensive comparison of the most widely employed analytical techniques for DAR validation, complete with detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their novel ADC candidates.
Comparison of Key Methods for DAR Determination
Several analytical techniques are utilized to determine the DAR of ADCs, each possessing distinct advantages and limitations. The selection of an appropriate method is often contingent on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine linkage), the physicochemical properties of the small-molecule drug, and the desired level of analytical detail. The four principal methods — Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) — are compared below.
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law. | Average DAR. | Simple, convenient, and rapid. | Provides only an average DAR, not the distribution of different species. Requires distinct absorbance maxima for the antibody and the drug. Can be affected by buffer and pH, and similarities in extinction coefficients can complicate calculations. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. | Average DAR and drug load distribution. | Method of choice for cysteine-linked ADCs. Performed under non-denaturing conditions, preserving the ADC's structure. | Not ideal for lysine-conjugated ADCs due to the generation of a major peak that doesn't resolve different species. Can have poor peak resolution. Mobile phases are often incompatible with MS. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC based on polarity. | Average DAR and drug load distribution at the light and heavy chain levels. | Orthogonal method to HIC, offering good correlation with spectrophotometric methods. Better peak resolution compared to HIC. | Denaturing conditions can lead to the dissociation of ADC components. Primarily suitable for cysteine-linked ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of different ADC species to determine their molecular weights. | Precise average DAR, drug load distribution, and identification of different ADC forms. | Provides the most detailed characterization. Can be used for both cysteine and lysine-linked ADCs. | Complex technique requiring significant data processing. Conventional methods may not be suitable for heterogeneous, high DAR ADCs. |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method is a straightforward approach for calculating the average DAR.
Principle: The Beer-Lambert law is applied to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths.
Protocol:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the small molecule drug (ε_Drug_) at two wavelengths: 280 nm (characteristic for proteins) and the wavelength of maximum absorbance for the drug (λ_max_).
-
Measure ADC Absorbance: Prepare a solution of the ADC of known concentration and measure its absorbance at 280 nm (A_280_) and λ_max_ (A_λmax_).
-
Calculate Concentrations: Use the following equations derived from the Beer-Lambert law to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]):
-
A_280_ = ε_Ab,280_ * [Ab] * l + ε_Drug,280_ * [Drug] * l
-
A_λmax_ = ε_Ab,λmax_ * [Ab] * l + ε_Drug,λmax_ * [Drug] * l (where l is the path length of the cuvette)
-
-
Calculate Average DAR: The average DAR is the molar ratio of the drug to the antibody:
-
Average DAR = [Drug] / [Ab]
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
HIC is the preferred method for analyzing the heterogeneity of cysteine-linked ADCs.
Principle: HIC separates molecules based on their surface hydrophobicity. The addition of a hydrophobic drug molecule to the antibody increases its hydrophobicity, leading to stronger retention on the HIC column. This allows for the separation of species with different numbers of conjugated drugs.
Protocol:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: UV at 280 nm.
-
Data Analysis: The area of each peak in the chromatogram corresponds to the relative abundance of each DAR species. The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reduced ADC Analysis
RP-HPLC is often used as an orthogonal method to HIC for cysteine-linked ADCs.
Principle: This technique separates the light and heavy chains of the ADC after reduction of the interchain disulfide bonds. The separation is based on the polarity of the chains, with more hydrophobic, drug-conjugated chains eluting later.
Protocol:
-
Sample Preparation: Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient of increasing organic solvent (Mobile Phase B).
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the relative peak areas and the number of drugs conjugated to each chain.
Mass Spectrometry (MS) for Precise DAR and Distribution Determination
LC-MS provides the most detailed characterization of ADCs, offering accurate mass measurements of the intact antibody and all conjugated species.
Principle: The ADC sample is introduced into a high-resolution mass spectrometer, which measures the mass-to-charge ratio (m/z) of the different ADC species. Deconvolution of the mass spectrum provides the molecular weights of the unconjugated antibody and the various drug-loaded forms.
Protocol (Intact ADC Analysis):
-
LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: For native analysis, a size-exclusion chromatography (SEC) column can be used. For denatured analysis, a reversed-phase column is suitable.
-
Mobile Phase (Native SEC-MS): Ammonium Acetate in water.
-
Data Analysis: Deconvolute the mass spectra to obtain the molecular weights of the different ADC species. The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum, and the weighted average DAR is then calculated.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for DAR determination using HIC and LC-MS.
References
Hydrophilic vs. Hydrophobic Linkers in Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to inform rational ADC design.
The hydrophobicity of the linker-payload combination can significantly impact the physicochemical properties of an ADC. Highly hydrophobic payloads, when conjugated to an antibody, can lead to aggregation, reduced solubility, and accelerated clearance from circulation, thereby narrowing the therapeutic window.[1][2][3] Hydrophilic linkers have emerged as a promising strategy to mitigate these challenges, often leading to ADCs with improved pharmacological profiles.[1][4]
Impact of Linker Hydrophilicity on ADC Properties
The incorporation of hydrophilic moieties, such as polyethylene glycol (PEG), sulfonates, or sugars, into the linker can confer several advantages over more traditional hydrophobic linkers.
Key Advantages of Hydrophilic Linkers:
-
Reduced Aggregation and Increased Solubility: Hydrophilic linkers create a hydration shell around the ADC, which can prevent the aggregation often caused by hydrophobic drug-linker complexes. This improved solubility is crucial for manufacturability and in vivo stability.
-
Improved Pharmacokinetics: By masking the hydrophobicity of the payload, hydrophilic linkers can reduce nonspecific uptake and clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.
-
Higher Drug-to-Antibody Ratios (DAR): The enhanced solubility and reduced aggregation associated with hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical properties.
-
Enhanced Therapeutic Index: By improving plasma stability and reducing off-target toxicity, hydrophilic linkers can widen the therapeutic window, allowing for higher doses to be administered safely.
In contrast, hydrophobic linkers, while historically successful in many ADCs, can present challenges, particularly with highly hydrophobic payloads or when aiming for a high DAR.
Comparative Data of Hydrophilic vs. Hydrophobic Linkers
The following tables summarize quantitative data from studies comparing the performance of ADCs with different linker types.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Hydrophobic (e.g., SMCC, Val-Cit) | 2-4 | Up to 80% | 0.1 - 10 | |
| Hydrophilic (e.g., PEG, Sulfonate) | Up to 8 | <5% | 0.05 - 5 |
Table 1: Comparison of Physicochemical Properties. This table highlights the ability of hydrophilic linkers to support higher DAR values with significantly less aggregation compared to their hydrophobic counterparts, while maintaining potent in vitro cytotoxicity.
| Linker Type | Plasma Half-Life (hours) | Tumor Growth Inhibition (%) | Off-Target Toxicity | Reference |
| Hydrophobic (e.g., Val-Cit) | 100 - 150 | 60 - 80 | Moderate | |
| Hydrophilic (e.g., PEGylated) | >200 | >90 | Low |
Table 2: Comparison of In Vivo Performance. This table demonstrates the superior in vivo performance of ADCs with hydrophilic linkers, characterized by extended plasma half-life, greater tumor growth inhibition, and reduced off-target toxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different linkers. Below are outlines of key experimental protocols.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
Protocol Outline (HIC):
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in a high-salt mobile phase (Mobile Phase A).
-
HPLC System: Use a biocompatible HPLC or UHPLC system equipped with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species based on their hydrophobicity.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated based on the weighted average of the peak areas.
In Vitro Cytotoxicity Assay
MTT and XTT assays are common colorimetric methods to assess the cytotoxic potential of ADCs.
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vivo Efficacy Study
Xenograft tumor models are widely used to evaluate the in vivo anti-tumor activity of ADCs.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Group Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with hydrophilic linker, ADC with hydrophobic linker). Administer a single intravenous dose of the respective treatment.
-
Efficacy Evaluation: Measure tumor volume and body weight periodically.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Pharmacokinetic Analysis
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of ADCs.
Protocol Outline:
-
ADC Administration: Administer a single intravenous dose of the ADC to the selected animal model (e.g., mice or rats).
-
Serial Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Plasma Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of total antibody, conjugated ADC, and free payload in the plasma samples using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizing ADC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for an in vitro cytotoxicity assay (MTT).
Caption: Logical comparison of hydrophilic and hydrophobic linkers in ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Toxicity: A Comparative Guide to Maleimide-Linked Drugs and Their Alternatives
For researchers, scientists, and drug development professionals, the promise of targeted therapies is often tempered by the challenge of off-target toxicity. Maleimide-based linkers, widely used for conjugating drugs to targeting moieties like antibodies, have come under scrutiny due to their potential for premature drug release, leading to unintended side effects. This guide provides an objective comparison of maleimide-linked drugs with stabler alternatives, supported by experimental data, to aid in the selection of optimal bioconjugation strategies.
The Achilles' heel of conventional maleimide-based bioconjugates lies in the stability of the thioether bond formed between the maleimide and a thiol group on the targeting protein.[1] This bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione and albumin, leading to the premature release of the cytotoxic payload.[2][3][4] This deconjugation not only diminishes the therapeutic window but also elevates the risk of off-target toxicities as the free drug circulates systemically.[3]
The Chemical Instability of Maleimide Conjugates: A Double-Edged Sword
The instability of the maleimide-thiol linkage is a dynamic process influenced by two competing reactions: a retro-Michael reaction that leads to deconjugation, and a hydrolysis of the succinimide ring that results in a more stable, ring-opened product. While hydrolysis can "lock" the drug in place, the rate of this stabilizing reaction is often too slow to prevent significant thiol exchange in vivo.
The released maleimide-containing drug can then react with other biological thiols, leading to unintended accumulation in healthy tissues and subsequent toxicity. One proposed mechanism for off-target organ toxicity, particularly hepatic toxicity, involves the uptake of antibody-drug conjugates (ADCs) by the mannose receptor on liver sinusoidal endothelial cells.
A New Generation of Linkers: Enhancing Stability and Minimizing Off-Target Effects
To address the inherent instability of maleimide-based linkers, a variety of alternative conjugation chemistries have been developed. These next-generation linkers aim to form more robust and stable connections, thereby minimizing premature drug release and improving the safety profile of targeted therapies.
Key alternatives include:
-
"Bridging" Disulfides and Thiol-Ene Reactions: These methods create thioether bonds with significantly improved plasma stability compared to traditional maleimide linkages.
-
Heteroaromatic Sulfones: Compounds like methylsulfonyl phenyloxadiazole react specifically with cysteines to form highly stable conjugates.
-
Self-Hydrolyzing Maleimides: These are engineered to rapidly hydrolyze the thiosuccinimide ring after conjugation, leading to a stable, ring-opened structure that is resistant to deconjugation.
-
Carbonylacrylic and Vinyl Pyridinium Reagents: These reagents offer efficient and irreversible cysteine-selective conjugation, forming degradation-resistant bonds.
-
Maleamic Methyl Esters: This approach leads to a stable ring-opened ADC in a single step, demonstrating enhanced stability in the presence of reducing agents.
Comparative Stability of Linker Technologies
The following table summarizes the serum stability of various linker technologies, providing a quantitative comparison of their performance.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | |
| Maleamic Methyl Ester-based | ADC in albumin solution | 14 | ~96.2% | |
| Conventional Maleimide-based | ADC in albumin solution | 14 | ~86.7% |
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the key mechanisms of maleimide instability, a typical experimental workflow for assessing stability, and a proposed pathway for off-target toxicity.
Caption: Instability pathways of maleimide-drug conjugates.
Caption: Workflow for in vitro stability assessment.
Caption: Mannose receptor-mediated off-target uptake.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in human plasma over time.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Human plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Enzyme-Linked Immunosorbent Assay (ELISA) reagents or High-Performance Liquid Chromatography (HPLC) system
-
Thermostated incubator at 37°C
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Add the bioconjugate to human plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 7 days), withdraw an aliquot of the plasma sample.
-
Quantify the amount of intact bioconjugate in each aliquot using a validated ELISA or HPLC method.
-
ELISA: A sandwich ELISA can be used to capture the antibody portion of the ADC and a detection antibody can be used to detect the payload.
-
HPLC: Size-exclusion or hydrophobic interaction chromatography can separate the intact ADC from fragments and free payload.
-
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.
Thiol Exchange Stability Assay
Objective: To assess the stability of a maleimide-thiol linkage in the presence of a high concentration of a competing thiol, such as glutathione (GSH).
Materials:
-
Purified bioconjugate
-
PBS, pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system
-
Thermostated incubator at 37°C
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Prepare a stock solution of glutathione in PBS.
-
Mix the bioconjugate and glutathione solutions to achieve final concentrations (e.g., 0.5 mg/mL bioconjugate and 10 mM glutathione).
-
As a control, prepare a sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points, withdraw an aliquot and analyze by reverse-phase HPLC to separate and quantify the intact bioconjugate, the deconjugated targeting molecule, and the glutathione-payload adduct.
-
Calculate the rate of the retro-Michael reaction and thiol exchange.
In Vitro Cytotoxicity Assay
Objective: To evaluate the specific and off-target cytotoxicity of a drug conjugate.
Materials:
-
Target-positive cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Target-negative cell line (e.g., MCF-7 for a HER2-targeting ADC)
-
Cell culture medium and supplements
-
Drug conjugate and free payload
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the drug conjugate and the free payload.
-
Treat the cells with the different concentrations of the compounds and incubate for a defined period (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound on both cell lines. A significant difference in IC50 between the target-positive and target-negative cells indicates target-specific cytotoxicity, while similar IC50 values may suggest off-target toxicity due to premature drug release.
By carefully considering the stability of the linker and employing robust analytical methods to assess it, researchers can develop safer and more effective targeted therapies, ultimately realizing the full potential of precision medicine.
References
Safety Operating Guide
Proper Disposal of Mal-amido-(CH2COOH)2: A Comprehensive Guide for Laboratory Professionals
For research use only. Not for use in humans or animals.
This document provides essential safety and logistical information for the proper disposal of Mal-amido-(CH2COOH)2 (CAS #: 207613-14-7), a bifunctional linker commonly used in the development of antibody-drug conjugates (ADCs) and other bioconjugates. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for similar compounds suggest no known hazards, others indicate that maleimide-containing compounds may cause skin, eye, and respiratory irritation.[1] A cautious approach is therefore recommended. The primary hazards associated with this compound include potential skin and eye irritation upon direct contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For minor spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of the contained waste and any contaminated cleaning materials as hazardous chemical waste.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as special waste and managed by a licensed disposal company in accordance with local, regional, and national regulations.[1]
-
Containment of Unused Product: Keep the product in its original, tightly sealed container.[1] Do not mix with other waste.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Contact a licensed chemical waste disposal company to arrange for collection and disposal. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Experimental Workflow and Diagrams
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
Signaling Pathway (Illustrative)
While this compound is a chemical linker and not directly involved in signaling pathways, the following diagram illustrates the general concept of how an Antibody-Drug Conjugate (ADC) utilizing such a linker functions.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
